Product packaging for cis-2-Dodecenoic acid(Cat. No.:CAS No. 4412-16-2)

cis-2-Dodecenoic acid

Cat. No.: B1236978
CAS No.: 4412-16-2
M. Wt: 198.30 g/mol
InChI Key: PAWGRNGPMLVJQH-KHPPLWFESA-N
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Description

Cis-2-dodecenoic acid is the cis isomer of 2-dodecenoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1236978 cis-2-Dodecenoic acid CAS No. 4412-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-dodec-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-16-2, 55928-65-9
Record name 2-Dodecenoic acid
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Record name cis-2-Dodecenoic acid
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Foundational & Exploratory

An In-depth Technical Guide to cis-2-Dodecenoic Acid: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-dodecenoic acid, a quorum-sensing signal molecule with significant implications for bacterial virulence and biofilm formation. Initially identified in Burkholderia cenocepacia, this fatty acid, also known as Burkholderia diffusible signal factor (BDSF), plays a crucial role in intraspecies and interspecies communication. This document details its discovery, historical context, physicochemical properties, and biological functions. Furthermore, it presents detailed experimental protocols for its study and outlines its key signaling pathway, offering valuable insights for researchers in microbiology, drug discovery, and materials science.

Discovery and History

The discovery of this compound as a signaling molecule marked a significant advancement in the understanding of bacterial communication, particularly within the context of opportunistic pathogens.

Initial Characterization (2008): A pivotal study by Boon and colleagues in 2008 first characterized this compound (BDSF) as a member of the diffusible signal factor (DSF) family of quorum-sensing signals.[1][2] This research identified the molecule in the opportunistic pathogen Burkholderia cenocepacia.[1][2][3] Structurally similar to the DSF produced by Xanthomonas campestris (cis-11-methyl-2-dodecenoic acid), BDSF is distinguished by the absence of a methyl group at the C-11 position.[1]

Elucidation of its Role in Virulence: Subsequent research quickly established the role of BDSF as an intraspecies signal in B. cenocepacia, controlling various factors that contribute to its virulence.[4][5] Studies demonstrated that a mutant of B. cenocepacia unable to produce BDSF exhibited reduced motility, biofilm formation, and virulence in infection models. These effects could be reversed by the external addition of BDSF.[1]

Interspecies and Interkingdom Communication: Beyond its role in B. cenocepacia, research has revealed that this compound can influence the behavior of other microorganisms. It has been shown to modulate the virulence of Pseudomonas aeruginosa and inhibit the formation of germ tubes in the pathogenic yeast Candida albicans, highlighting its importance in interspecies and interkingdom communication within polymicrobial environments.

The timeline below illustrates the key milestones in the discovery and understanding of this compound.

Discovery_Timeline 2008 2008 2009 2009 2008->2009 Boon et al. characterize BDSF in B. cenocepacia Post-2009 Post-2009 2009->Post-2009 Role in B. cenocepacia virulence established Present Present Post-2009->Present Elucidation of signaling pathways and interspecies communication

Caption: Key milestones in the discovery of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Low melting solid or colorless to light yellow liquid[6]
Melting Point 17.10 °C (estimated)[7]
Boiling Point 311.74 °C at 760 mm Hg (estimated)[7]
Solubility in Water 9.123 mg/L at 25 °C (estimated)[7]
Solubility in Organic Solvents Soluble in DMSO, DMF, and chloroform[6]
Purity ≥95% (HPLC)[6]
Storage Temperature -20°C

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, primarily centered around the regulation of bacterial virulence and biofilm formation.

Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of this compound against various microorganisms.

OrganismBioactivityConcentrationSource
Pseudomonas aeruginosaBiofilm dispersion2.5 nM[8]
Staphylococcus aureusBiofilm formation inhibition734 µM
Staphylococcus aureusGrowth inhibition2.94 mM
Signaling Pathway

In Burkholderia cenocepacia, the primary receptor for this compound is the protein RpfR . This protein contains a Per-ARNT-Sim (PAS) domain, which directly binds to BDSF, and GGDEF and EAL domains, which are involved in the metabolism of cyclic dimeric guanosine monophosphate (c-di-GMP).

The binding of BDSF to the PAS domain of RpfR induces a conformational change that stimulates the phosphodiesterase activity of the EAL domain. This leads to the degradation of the secondary messenger molecule c-di-GMP. The reduction in intracellular c-di-GMP levels, in turn, modulates the expression of genes involved in virulence, motility, and biofilm formation. This signaling cascade is a key mechanism by which B. cenocepacia regulates its pathogenic traits in a cell-density-dependent manner.

While RpfR is the major receptor, another putative sensor, BCAM0227 , a histidine sensor kinase, has been identified. However, its role in BDSF signaling appears to be less significant, controlling only a subset of BDSF-regulated genes.

RpfR_Signaling_Pathway BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL domains) BDSF->RpfR Binds to PAS domain Degradation Degradation RpfR->Degradation Stimulates EAL domain (Phosphodiesterase activity) c_di_GMP Cyclic di-GMP c_di_GMP->Degradation Downstream Modulation of Gene Expression (Virulence, Motility, Biofilm) Degradation->Downstream Reduced c-di-GMP levels

Caption: The RpfR-mediated signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Purification of this compound from Burkholderia cenocepacia Culture

This protocol outlines the steps for isolating and purifying this compound from bacterial culture supernatants.

Materials:

  • Burkholderia cenocepacia strain

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile

  • Water

  • Formic acid

Procedure:

  • Bacterial Culture: Inoculate B. cenocepacia into LB broth and incubate at 37°C with shaking for 48-72 hours.

  • Supernatant Collection: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells. Carefully collect the supernatant.

  • Solvent Extraction:

    • Acidify the supernatant to pH 2-3 with concentrated HCl.

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator.

  • Silica Gel Chromatography (Optional Pre-purification):

    • Dissolve the crude extract in a minimal amount of hexane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute with a gradient of diethyl ether in hexane (e.g., 0% to 50% diethyl ether).

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired compound.

    • Pool the relevant fractions and concentrate to dryness.

  • HPLC Purification:

    • Dissolve the partially purified extract in a small volume of the mobile phase (e.g., acetonitrile/water).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

  • Verification: Confirm the identity and purity of the isolated compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Culture Bacterial Culture (B. cenocepacia) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify Supernatant Supernatant->Acidification Solvent_Extraction Ethyl Acetate Extraction Acidification->Solvent_Extraction Drying Dry & Concentrate Solvent_Extraction->Drying Silica_Gel Silica Gel Chromatography (Optional) Drying->Silica_Gel HPLC HPLC Purification (C18 Column) Silica_Gel->HPLC Verification Verification (MS, NMR) HPLC->Verification Biofilm_Assay_Workflow cluster_0 Preparation cluster_1 Biofilm Formation and Staining cluster_2 Quantification Inoculum Prepare Bacterial Inoculum Plate_Setup Set up 96-well Plate with Bacteria and this compound Inoculum->Plate_Setup Incubation Incubate (24-48h, 37°C) Plate_Setup->Incubation Washing1 Wash to Remove Planktonic Cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash to Remove Excess Stain Staining->Washing2 Solubilization Solubilize Stain Washing2->Solubilization Absorbance Measure Absorbance (570-595 nm) Solubilization->Absorbance Analysis Data Analysis Absorbance->Analysis

References

The Rise of a Bacterial Lingua Franca: Cis-2-Dodecenoic Acid as a Diffusible Signal Factor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate world of microbial communication, small, diffusible molecules act as a chemical language, orchestrating collective behaviors critical for survival, pathogenesis, and adaptation. Among these signaling molecules, the fatty acid derivative cis-2-dodecenoic acid (BDSF) has emerged as a key player in both intraspecies and interspecies signaling. Initially identified in the opportunistic pathogen Burkholderia cenocepacia, BDSF belongs to the diffusible signal factor (DSF) family and has been shown to modulate a wide array of physiological processes, including biofilm formation, virulence factor production, and motility, not only in its producer but also in other medically important bacteria such as Pseudomonas aeruginosa. This technical guide provides an in-depth overview of BDSF, its signaling pathways, its impact on microbial behavior, and the experimental methodologies used to study this fascinating molecule, offering a valuable resource for researchers and professionals in drug development seeking to understand and target bacterial communication.

Core Concepts: The Language of Fatty Acids

This compound is a 12-carbon unsaturated fatty acid that functions as a quorum-sensing signal.[1][2] Unlike the well-studied N-acyl-homoserine lactone (AHL) signaling molecules, DSF-family signals like BDSF represent a distinct class of chemical messengers.[1][3] Originally discovered in Burkholderia cenocepacia, BDSF has been implicated in communication between different bacterial species and even across kingdoms, influencing fungal behavior.[1][4]

Impact on Microbial Physiology and Virulence

The influence of BDSF extends to several key bacterial phenotypes, making it a crucial factor in pathogenesis and environmental adaptation.

Biofilm Formation and Dispersal

Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotics and host immune responses. BDSF plays a significant role in the regulation of biofilm dynamics. In Pseudomonas aeruginosa, exogenous application of BDSF has been shown to significantly decrease biofilm formation in a concentration-dependent manner.[4] It can also induce the dispersion of established biofilms, a process critical for the dissemination of bacteria to new sites of infection.[5][6]

Virulence Factor Regulation

BDSF has been demonstrated to modulate the production of various virulence factors in P. aeruginosa. This includes the downregulation of pyocyanin, a toxic phenazine pigment, and proteolytic activity.[4] This interference with virulence factor production highlights the potential of targeting BDSF signaling as an anti-virulence strategy.

Motility

Bacterial motility is essential for colonization and the spread of infection. In B. cenocepacia, BDSF signaling is involved in the regulation of swarming motility.[7]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of BDSF on various bacterial processes as reported in the scientific literature.

Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation

BDSF Concentration (mM)Biofilm Reduction (%)Reference
0.0510.2[4]
0.120.2[4]
0.2527.9[4]
0.544.0[4]

Table 2: Effect of this compound on Pseudomonas aeruginosa Pyocyanin Production

BDSF Concentration (mM)Pyocyanin Reduction (%)Reference
0.1~55[4]
0.5~70[4]

The Signaling Pathway: From Perception to Response

The mechanism by which BDSF exerts its influence involves a sophisticated signaling cascade that ultimately leads to changes in gene expression.

In Burkholderia cenocepacia: The RpfR Receptor

In B. cenocepacia, the primary receptor for BDSF is RpfR, a protein containing PAS, GGDEF, and EAL domains.[7][8] Binding of BDSF to the PAS domain of RpfR stimulates the phosphodiesterase activity of its EAL domain. This leads to the degradation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).[7][9] The reduction in c-di-GMP levels, in turn, modulates the expression of genes involved in motility, biofilm formation, and virulence.[7][8]

BDSF_Signaling_Burkholderia BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP Cyclic di-GMP RpfR->c_di_GMP Stimulates EAL domain (Phosphodiesterase activity) Downstream Downstream Gene Expression c_di_GMP->Downstream Decreased levels Phenotypes Swarming Motility Biofilm Formation Virulence Downstream->Phenotypes Regulation of

BDSF signaling pathway in Burkholderia cenocepacia.
In Pseudomonas aeruginosa: Interference with Quorum Sensing

While P. aeruginosa does not produce BDSF, it can sense and respond to this signal.[4][10] BDSF interferes with the native quorum sensing (QS) systems of P. aeruginosa, specifically the las, rhl, and pqs systems.[4] It achieves this by reducing the transcription of the regulator genes (lasR, rhlR, pqsR) and subsequently decreasing the production of their cognate signaling molecules (3-oxo-C12-HSL, C4-HSL, and PQS).[4] This disruption of the QS network leads to the observed downregulation of biofilm formation and virulence factor production.[4]

BDSF_Interference_Pseudomonas cluster_QS P. aeruginosa Quorum Sensing Systems lasR lasR lasI lasI lasR->lasI Virulence Virulence Factors & Biofilm Formation lasR->Virulence rhlR rhlR rhlI rhlI rhlR->rhlI rhlR->Virulence pqsR pqsR pqsABCD pqsABCD pqsR->pqsABCD pqsR->Virulence C12_HSL 3-oxo-C12-HSL lasI->C12_HSL C4_HSL C4-HSL rhlI->C4_HSL PQS PQS pqsABCD->PQS C12_HSL->lasR Positive Feedback C4_HSL->rhlR Positive Feedback PQS->pqsR Positive Feedback BDSF This compound (BDSF) BDSF->lasR BDSF->rhlR BDSF->pqsR

BDSF interference with P. aeruginosa quorum sensing.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BDSF and its effects. The following sections outline key experimental protocols.

Quantification of Biofilm Formation

The crystal violet staining method is a common and reliable technique for quantifying biofilm biomass.

Workflow:

Biofilm_Quantification_Workflow cluster_protocol Biofilm Quantification Protocol A Bacterial Culture (with/without BDSF) B Incubation (e.g., 24h at 37°C) A->B C Removal of Planktonic Cells B->C D Washing with PBS C->D E Staining with 0.1% Crystal Violet D->E F Washing to Remove Excess Stain E->F G Solubilization of Stain (e.g., with Ethanol) F->G H Absorbance Measurement (e.g., at 595 nm) G->H

Workflow for biofilm quantification using crystal violet.

Detailed Steps:

  • Culture Preparation: Grow bacterial cultures overnight in a suitable medium (e.g., LB broth). Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Growth: Dispense the diluted culture into the wells of a microtiter plate. Add varying concentrations of BDSF to the test wells and a vehicle control (e.g., DMSO) to the control wells. Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.

  • Washing: Carefully remove the planktonic cells by aspiration. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a solution of 0.1% (w/v) crystal violet to each well and incubate at room temperature for 15-20 minutes.

  • Final Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 95% ethanol or 33% acetic acid, to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protease Activity Assay

The proteolytic activity of bacterial supernatants can be quantified using an azocasein-based assay.

Detailed Steps:

  • Supernatant Collection: Grow bacterial cultures in the presence or absence of BDSF to the desired growth phase (e.g., stationary phase). Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

  • Assay Reaction: Mix a defined volume of the bacterial supernatant with a solution of azocasein in a suitable buffer (e.g., Tris-HCl). Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested azocasein.

  • Clarification: Centrifuge the mixture to pellet the precipitated protein.

  • Colorimetric Measurement: Transfer the supernatant, which contains the digested, colored fragments, to a new tube. Neutralize the TCA by adding NaOH. Measure the absorbance of the solution at a wavelength of 440 nm. The absorbance is proportional to the protease activity.

Conclusion and Future Directions

This compound represents a fascinating and important class of bacterial signaling molecules with profound implications for microbial pathogenesis and interspecies interactions. Its ability to disrupt key virulence-associated behaviors in major pathogens like Pseudomonas aeruginosa makes the BDSF signaling pathway an attractive target for the development of novel anti-virulence therapies. Future research should focus on further elucidating the molecular mechanisms of BDSF perception and signal transduction in different bacterial species, as well as exploring the therapeutic potential of BDSF analogs and inhibitors in preclinical and clinical settings. A deeper understanding of this bacterial "lingua franca" will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

An In-depth Technical Guide to cis-2-Dodecenoic Acid: Natural Sources, Producers, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-Dodecenoic acid, a fatty acid signaling molecule with significant implications in microbial communication and virulence. Also known as Burkholderia diffusible signal factor (BDSF), this molecule is a key player in quorum sensing, biofilm regulation, and inter-species interactions. This document details its primary natural sources, commercial producers, and provides in-depth experimental protocols for its extraction, synthesis, and biological evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and research applications.

Introduction

This compound is a medium-chain unsaturated fatty acid that functions as a diffusible signal factor in a variety of bacteria.[1][2] It plays a crucial role in cell-to-cell communication, a process known as quorum sensing, which allows bacteria to coordinate gene expression in response to population density.[3][4][5] This coordinated behavior includes the regulation of virulence factors, biofilm formation and dispersal, and antibiotic resistance.[1][3][4][5][6] The ability of this compound to modulate these processes has made it a molecule of significant interest for the development of novel anti-virulence and anti-biofilm strategies.

This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the natural origins of this compound, its commercial availability, and methodologies for its study.

Natural Sources of this compound

The primary natural producers of this compound are bacteria, particularly within the genera Burkholderia and Pseudomonas.

Table 1: Key Bacterial Producers of this compound and Related Analogs

Bacterial SpeciesSignal Molecule ProducedKey FunctionsReferences
Burkholderia cenocepaciaThis compound (BDSF)Virulence, biofilm formation, inter-species and inter-kingdom communication[1][2][7][8]
Other Burkholderia cepacia complex (Bcc) speciesThis compound and/or cis,cis-11-methyldodeca-2,5-dienoic acidVirulence, biofilm formation, morphological transition of Candida albicans[9]
Burkholderia multivoranscis-11-methyl-2-dodecenoic acidQuorum sensing, regulation of biofilm formation and virulence[9]
Pseudomonas aeruginosacis-2-Decenoic acid (structurally similar analog)Biofilm dispersion, inter-species signaling[10][11][12][13]
Xanthomonas campestriscis-11-methyl-2-dodecenoic acid (DSF)Virulence, biofilm dispersal[14][15]
Vibrio vulnificusInfluenced by cis-2-Decenoic acidBiofilm behavior, antibiotic susceptibility[16]

While structurally similar molecules are produced by a range of bacteria, there is currently no significant evidence to suggest the natural production of this compound in plants, insects, or mammals.

Commercial Producers and Suppliers

For research purposes, this compound and its analogs are available from several commercial suppliers. The purity and formulation should be carefully considered based on the intended experimental application.

Table 2: Commercial Producers of this compound and Related Compounds

SupplierProduct NameProduct NumberReported Purity
Sigma-AldrichThis compound49619≥95.0% (HPLC)
Cayman Chemicalcis-2-Decenoic Acid11966≥95%
Santa Cruz Biotechnologycis-2-Decenoic acidsc-220795Not specified
BiosynthThis compoundFD13808Not specified
ChemodexThis compoundD0293≥95% (HPLC)

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of this compound.

Extraction and Quantification from Bacterial Cultures

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs) from microbial sources.

4.1.1. Materials

  • Bacterial culture (e.g., Burkholderia cenocepacia)

  • Chloroform

  • Methanol

  • 0.15 M Citrate buffer (pH 4.0)

  • Potassium hydroxide (KOH)

  • Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., methyl nonadecanoate)

  • GC-MS system with a fused-silica capillary column (e.g., DB-5ms)

4.1.2. Protocol

  • Cell Harvesting: Grow the bacterial strain in an appropriate liquid medium to the desired growth phase (typically late stationary phase for maximal signal production). Harvest the cells from a known volume of culture by centrifugation.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the cell pellet, add a single-phase mixture of chloroform:methanol:citrate buffer (1:2:0.8 v/v/v).

    • Vortex thoroughly and incubate with shaking for at least 2 hours at room temperature.

    • Induce phase separation by adding an equal volume of chloroform and water, resulting in a final ratio of 2:2:1.8 chloroform:methanol:water.

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

    • Carefully collect the lower chloroform phase.

  • Saponification and Methylation:

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of toluene and a methanolic KOH solution.

    • Heat at 60°C for 15 minutes to saponify the lipids.

    • Add methanolic HCl and heat at 60°C for 15 minutes to methylate the free fatty acids to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Add hexane to the reaction mixture and vortex to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the FAME extract under nitrogen and add the internal standard.

    • Inject an aliquot into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 50-500

      • For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of this compound.

  • Quantification: Identify the peak corresponding to the methyl ester of this compound by its retention time and mass spectrum compared to an authentic standard. Quantify the amount based on the peak area relative to the internal standard.

Chemical Synthesis

The following is a representative synthetic route for a cis-alkenoic acid, which can be adapted for this compound. This protocol is based on the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with control over stereochemistry.

4.2.1. Materials

  • Decanal

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

4.2.2. Protocol

  • Wittig Reaction:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve decanal and (carbethoxymethylene)triphenylphosphorane in dry dichloromethane.

    • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ethyl cis-2-dodecenoate.

  • Hydrolysis:

    • Dissolve the purified ethyl cis-2-dodecenoate in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be further purified by recrystallization or silica gel column chromatography to obtain high-purity this compound.

Biofilm Inhibition/Dispersal Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation and dispersal.

4.3.1. Materials

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

4.3.2. Protocol

  • Bacterial Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a specific optical density (e.g., OD600 of 0.05).

  • Plate Setup:

    • For Inhibition Assay: Add the diluted bacterial culture to the wells of a 96-well plate. Then, add different concentrations of this compound to the wells. Include a solvent control (the same concentration of DMSO or ethanol used to dissolve the acid) and a no-treatment control.

    • For Dispersal Assay: Add the diluted bacterial culture to the wells and incubate for 24-48 hours to allow for mature biofilm formation. After incubation, gently remove the planktonic cells and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently remove the medium from the wells. Wash the wells three times with PBS to remove planktonic and loosely attached cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Quantitative Data

The following table summarizes some of the reported effective concentrations of this compound and its analog, cis-2-Decenoic acid, in various biological assays.

Table 3: Effective Concentrations of this compound and Analogs in Biological Assays

CompoundOrganismAssayEffective ConcentrationEffectReference
cis-2-Decenoic acidPseudomonas aeruginosaBiofilm Dispersal2.5 nMInduction of biofilm dispersal[16]
cis-2-Decenoic acidEscherichia coliBiofilm Dispersal310 nMSignificant increase in planktonic cells[7][17]
cis-2-Decenoic acidStaphylococcus aureus (MRSA)Biofilm Inhibition734 µMPrevention of biofilm formation[16]
cis-2-Decenoic acidStaphylococcus aureus (MRSA)Growth Inhibition2.94 mMInhibition of bacterial growth[16]
This compoundPseudomonas aeruginosaBiofilm Formation0.05 - 0.5 mM10.2% - 44% reduction in biofilm formation[12]
This compoundPseudomonas aeruginosaT3SS Gene Expression10 µMInhibition of T3SS gene expression[6]

Signaling Pathways and Experimental Workflows

RpfR Signaling Pathway in Burkholderia cenocepacia

In Burkholderia cenocepacia, this compound (BDSF) is perceived by the receptor protein RpfR. This interaction modulates the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP), which in turn regulates various cellular processes including virulence and biofilm formation.[18][19][20]

RpfR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR Binds to PAS domain PDE_active Activated Phosphodiesterase (PDE) (EAL domain of RpfR) RpfR->PDE_active Conformational change activates EAL domain c_di_GMP c-di-GMP c_di_GMP->PDE_active Substrate Virulence Virulence Gene Expression c_di_GMP->Virulence High levels promote Biofilm Biofilm Formation c_di_GMP->Biofilm High levels promote GTP GTP PDE_active->GTP Hydrolyzes to pGpG PDE_active->Virulence Lowers c-di-GMP, altering expression PDE_active->Biofilm Lowers c-di-GMP, altering formation

Caption: RpfR signaling pathway in B. cenocepacia.

Experimental Workflow: Extraction and GC-MS Quantification

The following diagram illustrates the general workflow for extracting and quantifying this compound from a bacterial culture.

GCMS_Workflow start Start: Bacterial Culture centrifugation Cell Harvesting (Centrifugation) start->centrifugation extraction Lipid Extraction (Bligh & Dyer) centrifugation->extraction derivatization Saponification & Methylation (to FAMEs) extraction->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms quantification Data Analysis & Quantification gcms->quantification end End: Concentration Data quantification->end

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow: Biofilm Inhibition Assay

This diagram outlines the key steps in performing a crystal violet-based biofilm inhibition assay.

Biofilm_Inhibition_Workflow start Start: Prepare Bacterial Inoculum plate_setup Plate Setup in 96-well plate: - Inoculum - this compound (various conc.) - Controls start->plate_setup incubation Incubation (24-48h, 37°C) plate_setup->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain (e.g., 30% Acetic Acid) wash2->solubilize read Measure Absorbance (570-595 nm) solubilize->read end End: Biofilm Quantification read->end

Caption: Workflow for a biofilm inhibition assay.

Conclusion

This compound is a pivotal signaling molecule in the microbial world, with profound effects on bacterial virulence and community behavior. Its ability to modulate biofilm formation and dispersal presents a promising avenue for the development of novel therapeutics to combat chronic and antibiotic-resistant infections. This technical guide provides a foundational resource for researchers, offering insights into the natural context of this molecule and practical guidance for its experimental investigation. Further research into the precise molecular mechanisms of action and the development of stable, potent analogs will be crucial in translating the potential of this compound into clinical applications.

References

The Role of cis-2-Dodecenoic Acid in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Intercellular communication is a cornerstone of bacterial physiology, enabling coordinated behaviors that are critical for their survival, pathogenesis, and adaptation. A key class of signaling molecules involved in this process is the diffusible signal factor (DSF) family of fatty acids. Among these, cis-2-dodecenoic acid has emerged as a significant signaling molecule in both intra- and inter-species bacterial communication. This technical guide provides an in-depth exploration of the role of this compound, covering its biosynthesis, its perception by bacterial cells, the downstream signaling cascades it triggers, and its profound effects on bacterial phenotypes such as biofilm formation and virulence. This document consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

This compound is a medium-chain unsaturated fatty acid that functions as a quorum-sensing signal molecule. It was first identified in Burkholderia cenocepacia, where it is also known as the Burkholderia Diffusible Signal Factor (BDSF)[1][2]. This molecule is a member of the DSF family of signals, which are characterized by a cis-2-unsaturated fatty acid structure. Unlike some other quorum sensing signals that are highly species-specific, this compound has been shown to participate in inter-species and even inter-kingdom communication, modulating the behavior of a range of bacteria and fungi[3][4]. Its ability to influence critical bacterial behaviors, such as biofilm formation and virulence, makes it a molecule of significant interest for the development of novel anti-infective therapies.

Biosynthesis of this compound

The synthesis of this compound in Burkholderia cenocepacia is primarily attributed to the enzyme RpfFBc, encoded by the rpfF gene (BCAM0581)[5]. RpfFBc is a bifunctional enzyme with both dehydratase and thioesterase activities. The biosynthesis pathway involves the following key steps:

  • Substrate: The precursor for this compound synthesis is 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis.

  • Dehydration: The RpfFBc enzyme catalyzes the dehydration of 3-hydroxydodecanoyl-ACP, leading to the formation of cis-2-dodecenoyl-ACP.

  • Thioesterase Activity: Subsequently, the thioesterase activity of RpfFBc cleaves the acyl chain from the ACP, releasing the free fatty acid, this compound.

This pathway directly links the production of this signaling molecule to the central fatty acid metabolism of the bacterium.

Signaling Pathway and Perception

In Burkholderia cenocepacia, the perception and transduction of the this compound signal are mediated by the receptor protein RpfR[5][6]. The RpfR-mediated signaling cascade is a key regulatory pathway that influences a wide range of cellular processes.

The RpfR Receptor

RpfR is a cytoplasmic protein that contains multiple functional domains:

  • PAS (Per-ARNT-Sim) domain: This domain is responsible for directly binding this compound.

  • GGDEF domain: This domain is typically associated with the synthesis of cyclic dimeric guanosine monophosphate (c-di-GMP).

  • EAL domain: This domain possesses phosphodiesterase activity, enabling the degradation of c-di-GMP.

Signal Transduction Cascade

The binding of this compound to the PAS domain of RpfR induces a conformational change in the protein. This allosteric regulation stimulates the phosphodiesterase activity of the EAL domain, leading to a decrease in the intracellular concentration of the second messenger, c-di-GMP[5][6]. The modulation of c-di-GMP levels is a central hub in bacterial signal transduction, affecting a multitude of downstream processes. In the absence of this compound, c-di-GMP can bind to a complex of RpfR and another regulator, GtrR, inhibiting its ability to control gene expression[6]. When this compound is present and c-di-GMP is degraded, the RpfR-GtrR complex is able to bind to the promoters of target genes and regulate their transcription.

BDSF_Signaling_Pathway cluster_cell Burkholderia cenocepacia BDSF_ext This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF_ext->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates EAL domain (Phosphodiesterase) RpfR_GtrR RpfR-GtrR Complex RpfR->RpfR_GtrR c_di_GMP->RpfR_GtrR Inhibits GtrR GtrR Regulator GtrR->RpfR_GtrR Target_Genes Target Genes (Virulence, Biofilm) RpfR_GtrR->Target_Genes Regulates Transcription Phenotypes Altered Phenotypes (e.g., Reduced Biofilm) Target_Genes->Phenotypes

BDSF Signaling Pathway in Burkholderia cenocepacia.

Effects on Bacterial Physiology and Behavior

The signaling cascade initiated by this compound has pleiotropic effects on bacterial physiology, most notably on biofilm formation and virulence.

Biofilm Formation and Dispersion

This compound is a potent modulator of bacterial biofilms. In many bacterial species, it has been shown to:

  • Inhibit Biofilm Formation: The presence of this compound can prevent the initial attachment of bacteria to surfaces and the subsequent development of mature biofilm structures.

  • Induce Biofilm Dispersion: Exogenous application of this compound can trigger the dispersal of pre-formed biofilms, causing the sessile bacteria to revert to a planktonic mode of growth[7]. This effect is not limited to the producing organism and has been observed in a wide range of Gram-positive and Gram-negative bacteria[7][8].

Virulence Factor Regulation

In pathogenic bacteria, the production of virulence factors is often tightly regulated by quorum sensing systems. This compound has been demonstrated to modulate the expression of various virulence factors. For instance, in Burkholderia cenocepacia, the BDSF signaling system regulates the production of extracellular proteases and other factors contributing to its pathogenicity[2].

Interspecies Communication with Pseudomonas aeruginosa

A notable example of the inter-species role of this compound is its interaction with Pseudomonas aeruginosa, a common co-habitant of Burkholderia cenocepacia in the lungs of cystic fibrosis patients. This compound can interfere with the quorum sensing systems of P. aeruginosa, specifically the las and rhl systems[3][9]. This interference leads to a downregulation of virulence factor production and a reduction in biofilm formation by P. aeruginosa[3].

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Biofilm Formation
Bacterial SpeciesConcentration of this compoundEffect on BiofilmReference
Pseudomonas aeruginosa PA140.05 mM10.2% reduction[3]
Pseudomonas aeruginosa PA140.1 mM20.2% reduction[3]
Pseudomonas aeruginosa PA140.25 mM27.9% reduction[3]
Pseudomonas aeruginosa PA140.5 mM44.0% reduction[3]
Escherichia coli & Klebsiella pneumoniae (single & dual species)310 nM>78% reduction in biomass (in combination with antibiotics)
Table 2: Effect of this compound on Virulence
Target OrganismAssayConcentration of this compoundEffect on VirulenceReference
Pseudomonas aeruginosa PA14HeLa cell cytotoxicity (2h)5 µM41% reduction[3]
Pseudomonas aeruginosa PA14HeLa cell cytotoxicity (2h)25 µM75% reduction[3]
Pseudomonas aeruginosa PA14HeLa cell cytotoxicity (5h)5 µM16% reduction[3]
Pseudomonas aeruginosa PA14HeLa cell cytotoxicity (5h)25 µM73% reduction[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Biofilm Quantification Assay (Crystal Violet Staining)

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Inoculate bacterial cultures into the wells of a 96-well plate containing growth medium with and without various concentrations of this compound.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Carefully remove the planktonic culture from each well and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Air-dry the plate.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

  • Quantify the absorbance of the solubilized stain at a wavelength of 550-595 nm using a microplate reader.

Biofilm_Quantification_Workflow Start Start Inoculate Inoculate 96-well plate with bacteria and This compound Start->Inoculate Incubate Incubate to allow biofilm formation Inoculate->Incubate Wash1 Remove planktonic cells and wash with PBS Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize bound stain with 30% Acetic Acid Wash2->Solubilize Measure Measure Absorbance (550-595 nm) Solubilize->Measure End End Measure->End

Workflow for Biofilm Quantification using Crystal Violet.
In Vitro Virulence Assay (HeLa Cell Cytotoxicity)

This assay assesses the ability of a bacterial pathogen to kill host cells, and how this is affected by signaling molecules.

Materials:

  • HeLa cells

  • Bacterial culture

  • Tissue culture medium (e.g., DMEM)

  • This compound stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Seed HeLa cells in a 96-well tissue culture plate and grow to confluency.

  • Prepare bacterial cultures grown to a specific optical density, with and without this compound.

  • Wash the HeLa cells with PBS and infect them with the bacterial cultures at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a defined period (e.g., 2-5 hours).

  • Measure the release of LDH from the HeLa cells into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to control wells with uninfected cells and cells lysed with a lysis buffer.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the binding affinity between a ligand (this compound) and its receptor (RpfR).

Materials:

  • Isothermal titration calorimeter

  • Purified RpfR protein

  • This compound solution

  • Dialysis buffer

Procedure:

  • Dialyze the purified RpfR protein against a suitable buffer. Dissolve the this compound in the same buffer.

  • Load the RpfR solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the this compound into the RpfR solution while monitoring the heat change.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion and Future Directions

This compound is a versatile signaling molecule with a significant impact on bacterial communication and behavior. Its ability to modulate biofilm formation and virulence in a wide range of bacteria makes it a promising target for the development of novel anti-biofilm and anti-virulence agents. Future research should focus on further elucidating the downstream targets of the RpfR/c-di-GMP signaling pathway, exploring the structural basis of the this compound-RpfR interaction for rational drug design, and investigating the role of this signaling molecule in complex polymicrobial communities. A deeper understanding of these aspects will be crucial for translating our knowledge of this compound signaling into effective therapeutic strategies against bacterial infections.

References

An In-depth Technical Guide to the cis-2-Dodecenoic Acid Signaling Pathway and its Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a pivotal role in the regulation of virulence and other social behaviors in the opportunistic human pathogen Burkholderia cenocepacia and other related bacteria. This technical guide provides a comprehensive overview of the BDSF signaling pathway, its primary receptor, and the downstream physiological responses. We delve into the molecular mechanisms of signal perception and transduction, present quantitative data on receptor-ligand interactions, and provide detailed experimental protocols for studying this important quorum-sensing system. This document is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development who are interested in targeting bacterial communication for therapeutic intervention.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. In Gram-negative bacteria, fatty acid molecules have emerged as a significant class of QS signals. This compound (BDSF) is a key member of this class, first identified in the opportunistic pathogen Burkholderia cenocepacia, a bacterium notorious for causing severe respiratory infections in cystic fibrosis patients.[1][2]

The BDSF signaling system is integral to the regulation of a suite of virulence-associated phenotypes, including biofilm formation, motility, and the production of virulence factors.[2][3] Understanding the intricacies of this pathway is therefore of paramount importance for the development of novel anti-virulence strategies to combat B. cenocepacia infections.

The Core Signaling Pathway

The canonical BDSF signaling pathway in Burkholderia cenocepacia is centered around three key components: the synthase RpfF, the signaling molecule this compound (BDSF), and the receptor RpfR.

Biosynthesis of this compound

The synthesis of BDSF is catalyzed by the enzyme RpfF, a bifunctional crotonase.[4] RpfF possesses both dehydratase and thioesterase activities, which are essential for the conversion of a precursor from the fatty acid biosynthesis pathway into the final signaling molecule. While the precise enzymatic mechanism is still under investigation, it is understood to involve the dehydration of a 3-hydroxyacyl-ACP intermediate followed by thioesterase-mediated release of the free fatty acid.

The Receptor: RpfR

The primary receptor for BDSF is RpfR, a multi-domain cytoplasmic protein.[2][5] RpfR is a key signal transduction protein that links the perception of the extracellular BDSF signal to an intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). The domain architecture of RpfR is central to its function and typically consists of:

  • A Per-ARNT-Sim (PAS) domain: This N-terminal domain is responsible for directly binding the BDSF signal molecule.[2][5]

  • A GGDEF domain: This domain is typically associated with the synthesis of c-di-GMP.

  • An EAL domain: This domain possesses phosphodiesterase activity, responsible for the degradation of c-di-GMP.[2][5]

Signal Transduction Cascade

The BDSF signaling cascade is initiated by the binding of BDSF to the PAS domain of RpfR. This binding event induces a conformational change in the RpfR protein, which allosterically stimulates the phosphodiesterase activity of its EAL domain.[2][5] The activated EAL domain then catalyzes the hydrolysis of c-di-GMP to linear 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).

The consequence of this signaling event is a decrease in the intracellular concentration of c-di-GMP. Cyclic di-GMP is a ubiquitous bacterial second messenger that controls a wide array of cellular processes. By modulating the levels of this key signaling molecule, the BDSF-RpfR system can exert control over various downstream phenotypes.[6][7]

A diagram of the core signaling pathway is presented below:

BDSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BDSF_out This compound (BDSF) RpfR RpfR Receptor BDSF_out->RpfR Binding & Activation RpfF RpfF (Synthase) RpfF->BDSF_out Synthesis & Export Precursor Fatty Acid Precursor Precursor->RpfF Substrate c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity pGpG pGpG c_di_GMP->pGpG Hydrolysis Downstream Downstream Effectors c_di_GMP->Downstream Regulation

Figure 1: The core this compound (BDSF) signaling pathway in Burkholderia cenocepacia.

Quantitative Data

The interaction between BDSF and its receptor RpfR has been characterized quantitatively, providing insights into the sensitivity and specificity of this signaling system.

ParameterValueMethodReference
Binding Affinity (Kd)
This compound (BDSF) to RpfR8.0 x 10⁻⁴ M (800 µM)Isothermal Titration Calorimetry (ITC)[1]
Saturated isomer to RpfR1.5 x 10⁻⁴ M (150 µM)Isothermal Titration Calorimetry (ITC)[1]

Table 1: Quantitative Analysis of the BDSF-RpfR Interaction

Downstream Effects and Regulatory Network

The decrease in intracellular c-di-GMP levels initiated by BDSF signaling has profound effects on the physiology of B. cenocepacia. This second messenger is a global regulator, and its depletion influences a number of key cellular processes.

Virulence Factor Expression

Lowered c-di-GMP concentrations are associated with an increase in the expression of various virulence factors, including proteases and siderophores. This contributes to the overall pathogenicity of the bacterium.

Biofilm Formation

The regulation of biofilm formation by the BDSF system is complex. While high levels of c-di-GMP generally promote biofilm formation, the BDSF-mediated reduction in c-di-GMP can lead to biofilm dispersal. This allows the bacteria to transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state, which is crucial for the dissemination of infection.[6][7]

Motility

The BDSF signaling pathway positively regulates motility. The decrease in c-di-GMP levels leads to an increase in swimming and swarming motility, facilitating bacterial movement and colonization of new sites.[6][7]

Interaction with other Quorum Sensing Systems

The BDSF signaling pathway does not operate in isolation. It is part of a complex regulatory network that includes other QS systems, such as the N-acyl homoserine lactone (AHL) system. The BDSF system has been shown to modulate the production of AHL signals, highlighting the intricate cross-talk between different bacterial communication networks.[1]

A diagram illustrating the downstream effects is provided below:

Downstream_Effects BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR Binds c_di_GMP [c-di-GMP]↓ RpfR->c_di_GMP Activates PDE Virulence ↑ Virulence Factor Expression c_di_GMP->Virulence Biofilm ↓ Biofilm Formation (Dispersal) c_di_GMP->Biofilm Motility ↑ Motility (Swimming/Swarming) c_di_GMP->Motility AHL Modulation of AHL Quorum Sensing c_di_GMP->AHL

Figure 2: Downstream physiological effects of the BDSF signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the BDSF signaling pathway.

Protein Expression and Purification of RpfR

A detailed protocol for the expression and purification of the RpfR protein is essential for in vitro studies.

Objective: To obtain highly pure and active RpfR protein for biochemical and biophysical assays.

Protocol:

  • Cloning: The gene encoding RpfR is cloned into an appropriate expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.

  • Elution: The RpfR protein is eluted from the column using a high concentration of imidazole or by changing the pH.

  • Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monodisperse state, the eluted fractions are subjected to size-exclusion chromatography.

  • Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein quantification assay.

A workflow diagram for RpfR purification is shown below:

RpfR_Purification Cloning Cloning of rpfR gene into expression vector Transformation Transformation into E. coli expression strain Cloning->Transformation Induction Induction of protein expression with IPTG Transformation->Induction Lysis Cell Lysis (Sonication/Homogenization) Induction->Lysis Affinity Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity Elution Elution of RpfR Affinity->Elution SEC Size-Exclusion Chromatography Elution->SEC Analysis Purity and Concentration Analysis (SDS-PAGE, etc.) SEC->Analysis

Figure 3: Experimental workflow for the purification of the RpfR protein.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution, providing direct measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To quantitatively determine the binding affinity of BDSF to the RpfR protein.

Protocol:

  • Sample Preparation: Purified RpfR protein is dialyzed extensively against the desired buffer. The BDSF ligand is dissolved in the same buffer. The concentrations of both protein and ligand are accurately determined.

  • ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is filled with the RpfR protein solution, and the injection syringe is filled with the BDSF solution.

  • Titration: A series of small injections of the BDSF solution are made into the sample cell containing the RpfR protein. The heat change associated with each injection is measured.

  • Data Analysis: The raw ITC data (heat change per injection) is integrated to obtain a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Phosphodiesterase (PDE) Activity Assay

This assay is used to measure the ability of RpfR to degrade c-di-GMP and to assess how this activity is modulated by BDSF.

Objective: To determine the c-di-GMP phosphodiesterase activity of RpfR in the presence and absence of BDSF.

Protocol:

  • Reaction Setup: The reaction mixture contains purified RpfR protein, the substrate c-di-GMP, and a suitable reaction buffer. A parallel reaction is set up that also includes BDSF.

  • Incubation: The reactions are incubated at a specific temperature for a defined period.

  • Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical quenching agent.

  • Quantification of c-di-GMP: The amount of remaining c-di-GMP in the reaction mixture is quantified. This can be achieved using various methods, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or commercially available c-di-GMP enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The phosphodiesterase activity is calculated based on the amount of c-di-GMP degraded over time. The effect of BDSF is determined by comparing the activity in the presence and absence of the signaling molecule.

Conclusion and Future Directions

The this compound signaling pathway in Burkholderia cenocepacia represents a well-defined quorum-sensing system with a clear link to virulence. The identification of the RpfR receptor and the elucidation of the c-di-GMP-mediated signal transduction cascade have provided a solid foundation for understanding how this bacterium regulates its pathogenic potential.

For drug development professionals, the BDSF signaling pathway presents several attractive targets for therapeutic intervention. Small molecules that antagonize the RpfR receptor, inhibit the RpfF synthase, or otherwise disrupt this communication pathway could serve as novel anti-virulence agents. Such compounds would not directly kill the bacteria but would disarm them, making them more susceptible to the host immune system and conventional antibiotics.

Future research in this area should focus on:

  • High-throughput screening for inhibitors: The development of robust and high-throughput assays for the discovery of small molecule inhibitors of the BDSF pathway.

  • Structural studies: Further structural elucidation of the full-length RpfR protein to better understand the allosteric regulation of its enzymatic activity.

  • In vivo studies: The evaluation of the efficacy of BDSF pathway inhibitors in relevant animal models of B. cenocepacia infection.

  • Exploring the prevalence of BDSF signaling: Investigating the presence and role of BDSF signaling in other pathogenic bacteria.

By continuing to unravel the complexities of the this compound signaling pathway, the scientific community can pave the way for the development of innovative and effective therapies to combat the serious threat posed by Burkholderia cenocepacia and other multidrug-resistant pathogens.

References

The Antifungal Activity of cis-2-Dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, a fatty acid signaling molecule also known as Burkholderia diffusible signal factor (BDSF), has emerged as a compound of significant interest in the field of mycology and antifungal drug development. Primarily recognized for its role in bacterial quorum sensing, recent research has unveiled its potent biological activities against pathogenic fungi, most notably Candida albicans. This technical guide provides an in-depth overview of the current understanding of the antifungal properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been predominantly evaluated against Candida albicans, a major human fungal pathogen. Its activity is particularly notable in the inhibition of key virulence traits such as germ tube formation and biofilm development, rather than direct fungicidal or fungistatic effects at low concentrations.

Fungal SpeciesAssay TypeEffective ConcentrationObserved EffectReference(s)
Candida albicansGerm Tube Inhibition30 µM~70% reduction in germ tube formation[1]
Candida albicansBiofilm Formation Inhibition300 µM~90% reduction when added at 0 hours[1]
Candida albicansBiofilm Formation Inhibition300 µM~60% reduction when added at 1 hour[1]
Candida albicansAdhesion to Epithelial Cells30 µmol/L36.9% reduction in adhesion[2][3]
Candida albicansDamage to Epithelial Cells30 µmol/L42.3% reduction in damage[2][3]
Candida albicansPhospholipase Activity200 µmol/LComplete inhibition[2][3]
Candida albicansAdhesion to Polystyrene Plates300 µmol/L43.3% reduction in adhesion[2]
Candida albicansAdhesion to VK2/E6E7 and TR146 cells300 µmol/L~55% reduction in adhesion[2]
Candida albicansGene Expression (HWP1)60 µM~90% downregulation[1]
Candida albicansGene Expression (ALS3)60 µM~70-80% downregulation[1]

Note: While specific MIC values are not extensively reported, the data indicates that this compound acts as a potent inhibitor of virulence-associated processes at micromolar concentrations without significantly affecting yeast viability at these levels.

Mechanism of Action: Interference with Fungal Morphogenesis

The primary antifungal mechanism of this compound against Candida albicans is the inhibition of the yeast-to-hyphae morphological transition, a critical step in its pathogenesis and biofilm formation. This is achieved through the modulation of key signaling pathways and the downregulation of hyphae-specific genes.

Signaling Pathway Inhibition

Current evidence suggests that this compound interferes with the Ras1-cAMP-PKA signaling pathway, a central regulatory cascade for hyphal development in C. albicans. This pathway is typically activated by various environmental cues, leading to the activation of the transcription factor Efg1, which in turn promotes the expression of hyphae-specific genes. While the precise molecular target of this compound within this pathway is still under investigation, its downstream effects are well-documented.

Furthermore, studies have shown that the regulatory proteins Sfl1 (a repressor of filamentous growth) and Sfl2 (an activator of filamentous growth) are involved in the response to BDSF. The presence of BDSF leads to an increase in the levels of Ubi4 and the repressor Sfl1, which subsequently leads to a decrease in the activator Sfl2, thereby maintaining the yeast form[4].

G Proposed Signaling Pathway of this compound in Candida albicans BDSF This compound (BDSF) Cell C. albicans Cell BDSF->Cell Ras1_cAMP_PKA Ras1-cAMP-PKA Pathway Cell->Ras1_cAMP_PKA Inhibits (?) Sfl1 Sfl1 (Repressor) Expression ↑ Cell->Sfl1 Induces Ubi4 Ubi4 Expression ↑ Cell->Ubi4 Induces Efg1 Efg1 (Transcription Factor) Ras1_cAMP_PKA->Efg1 Activates Hyphal_Genes Hyphae-Specific Genes (HWP1, ALS3) Sfl1->Hyphal_Genes Represses Sfl2 Sfl2 (Activator) Degradation ↑ Ubi4->Sfl2 Mediates Degradation Efg1->Hyphal_Genes Activates Hyphal_Growth Hyphal Growth & Biofilm Formation Hyphal_Genes->Hyphal_Growth Promotes

Proposed mechanism of this compound in C. albicans.
Downregulation of Virulence-Associated Genes

A key outcome of the signaling cascade initiated by this compound is the significant downregulation of genes crucial for hyphal formation and adhesion. Notably, the expression of HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3) is markedly reduced in the presence of BDSF.

  • HWP1 : Encodes a protein that is essential for hyphal development and adhesion to host cells. Its downregulation severely impairs the ability of C. albicans to form hyphae and establish infections.

  • ALS3 : Encodes an adhesin and invasin that mediates binding to and invasion of host epithelial and endothelial cells. Reduced ALS3 expression leads to decreased adherence and virulence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antifungal activity of this compound.

Biofilm Formation and Quantification (XTT Reduction Assay)

This assay is widely used to assess the metabolic activity of fungal biofilms, providing a quantitative measure of biofilm viability.

Materials:

  • 96-well flat-bottom microtiter plates

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB) or other appropriate growth medium

  • Phosphate-Buffered Saline (PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone)

  • Plate reader

Procedure:

  • Yeast Cell Preparation: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a suitable medium (e.g., RPMI-1640) to a final concentration of 1 x 106 cells/mL.

  • Biofilm Formation: Add 100 µL of the standardized cell suspension to the wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial adhesion.

  • Washing: After the adhesion phase, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Treatment: Add 100 µL of fresh medium containing various concentrations of this compound (and appropriate solvent controls) to the wells. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • XTT Assay:

    • Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 (v/v) immediately before use.

    • Wash the formed biofilms twice with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. A decrease in absorbance in treated wells compared to the control indicates a reduction in biofilm metabolic activity.

G Experimental Workflow for XTT Biofilm Assay Start Start Prep_Cells Prepare C. albicans Cell Suspension Start->Prep_Cells Adhesion Adhesion Phase in 96-well Plate Prep_Cells->Adhesion Wash1 Wash with PBS Adhesion->Wash1 Treatment Add Medium with This compound Wash1->Treatment Incubation Incubate for Biofilm Formation Treatment->Incubation Wash2 Wash with PBS Incubation->Wash2 XTT_Addition Add XTT-Menadione Solution Wash2->XTT_Addition Dark_Incubation Incubate in Dark XTT_Addition->Dark_Incubation Read_Absorbance Read Absorbance at 490 nm Dark_Incubation->Read_Absorbance End End Read_Absorbance->End

Workflow of the XTT reduction assay for biofilm quantification.
Germ Tube Inhibition Assay

This assay assesses the ability of a compound to inhibit the initial stage of hyphal development in C. albicans.

Materials:

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Fetal Bovine Serum (FBS) or other germ tube-inducing medium

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Yeast Cell Preparation: Inoculate a loopful of C. albicans from a fresh YPD plate into 0.5 mL of FBS.

  • Treatment: Add this compound to the desired final concentration. Include a solvent control.

  • Incubation: Incubate the tubes at 37°C for 2-3 hours.

  • Microscopic Examination: Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

  • Quantification: Count the number of yeast cells with and without germ tubes in at least 100 cells. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the yeast cell and lacks a constriction at its point of origin. Calculate the percentage of germ tube formation.

Gene Expression Analysis by Real-Time RT-PCR

This method is used to quantify the expression levels of specific genes, such as HWP1 and ALS3, in response to treatment with this compound.

Materials:

  • Candida albicans cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • Real-time PCR instrument

  • SYBR Green or other fluorescent dye-based PCR master mix

  • Specific primers for target genes (HWP1, ALS3) and a reference gene (e.g., ACT1)

Procedure:

  • RNA Extraction: Treat C. albicans cells with this compound under hyphae-inducing conditions for a specified time. Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Real-Time PCR:

    • Prepare the reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes in separate reactions.

    • Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. A higher ΔΔCt value in the treated sample compared to the control indicates downregulation.

Conclusion and Future Directions

This compound represents a promising antivirulence agent against Candida albicans and potentially other pathogenic fungi. Its ability to inhibit the yeast-to-hyphae transition and biofilm formation at non-fungicidal concentrations makes it an attractive candidate for further investigation, both as a standalone therapeutic and in combination with existing antifungal drugs. Future research should focus on elucidating the precise molecular targets of this compound within the fungal cell to better understand its mechanism of action. Additionally, expanding the scope of investigation to include a broader range of fungal pathogens and conducting in vivo efficacy studies will be crucial in determining its full therapeutic potential. The development of analogs with improved potency and pharmacokinetic properties could also pave the way for novel antifungal therapies.

References

The Pivotal Role of cis-2-Dodecenoic Acid in Shaping Polymicrobial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cis-2-dodecenoic acid (BDSF), a diffusible signal factor (DSF) family fatty acid, is a key signaling molecule in polymicrobial communities, orchestrating a complex web of intra- and inter-species as well as cross-kingdom communication. Initially identified in Burkholderia cenocepacia, BDSF has been shown to significantly modulate the behavior of other medically important microbes, including the opportunistic pathogen Pseudomonas aeruginosa and the fungus Candida albicans. This technical guide provides an in-depth analysis of the multifaceted functions of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development, aiming to harness the therapeutic potential of targeting this crucial signaling network.

Introduction

Polymicrobial infections, characterized by the presence of multiple interacting microbial species, represent a significant challenge in clinical settings. The intricate communication networks within these communities, often mediated by small diffusible molecules, play a crucial role in their collective behavior, including virulence and biofilm formation. This compound, a medium-chain unsaturated fatty acid, has emerged as a central player in this intercellular cross-talk.[1][2] Produced by Burkholderia cenocepacia, BDSF is not merely an intraspecies signaling molecule but also a potent modulator of the physiology of co-habiting microorganisms.[1][3]

This guide will explore the profound impact of this compound on two prominent opportunistic pathogens: Pseudomonas aeruginosa and Candida albicans. We will delve into its ability to interfere with quorum sensing (QS) systems, inhibit biofilm formation, reduce the production of virulence factors, and influence morphogenetic transitions in fungi. By providing a detailed overview of the current understanding of BDSF's functions, supported by quantitative data and explicit experimental methodologies, this document aims to facilitate further research into the therapeutic applications of this fascinating signaling molecule.

Quantitative Impact of this compound on Microbial Phenotypes

The modulatory effects of this compound are concentration-dependent. The following tables summarize the quantitative data from various studies, providing a clear overview of its impact on key microbial behaviors.

Table 1: Effect of this compound on Pseudomonas aeruginosa
PhenotypeConcentrationObserved EffectReference
Biofilm Formation0.05 mM10.2% reduction[1]
0.1 mM20.2% reduction[1]
0.25 mM27.9% reduction[1]
0.5 mM44.0% reduction[1]
Protease Production0.25 mM30% reduction in activity[1]
0.5 mM50% reduction in activity[1]
Cytotoxicity to HeLa Cells (2h inoculation)5 µM41% reduction[1]
25 µM75% reduction[1]
Cytotoxicity to HeLa Cells (5h inoculation)5 µM16% reduction[1]
25 µM73% reduction[1]
Table 2: Effect of this compound on Candida albicans
PhenotypeConcentrationObserved EffectReference
Germ-Tube Formation30 µM~70% reduction without inhibiting yeast growth[4]
Biofilm Formation (added at 0h)300 µM~90% reduction[4]
Biofilm Formation (added at 1h)300 µM~60% reduction[4]
HWP1 Gene Expression30 µM59.53% downregulation[4]
60 µM88.46% downregulation[4]
ALS3 Gene Expression30 µM67.98% downregulation[4]
60 µM89.33% downregulation[4]
Adhesion to Epithelial Cells30 µmol/L36.9% reduction[5]
Damage to Epithelial Cells30 µmol/L42.3% reduction[5]
Phospholipase Activity200 µmol/LComplete inhibition[5]

Signaling Pathways Modulated by this compound

This compound exerts its influence by interfacing with and modulating existing signaling networks in target organisms. The following diagrams illustrate the currently understood pathways.

BDSF_Signaling_Burkholderia BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (EAL domain) Virulence Virulence Factors (e.g., Proteases) c_di_GMP->Virulence Regulation Biofilm Biofilm Formation c_di_GMP->Biofilm Regulation caption BDSF Signaling in Burkholderia cenocepacia BDSF_Interference_Pseudomonas cluster_QS P. aeruginosa Quorum Sensing BDSF This compound (BDSF) lasR lasR BDSF->lasR Reduces transcription pqsR pqsR BDSF->pqsR Reduces transcription rhlR rhlR BDSF->rhlR Reduces transcription T3SS Type III Secretion System BDSF->T3SS Inhibits lasI lasI lasR->lasI pqsABCD pqsA-D pqsR->pqsABCD rhlI rhlI rhlR->rhlI C12_HSL 3-oxo-C12-HSL lasI->C12_HSL synthesizes PQS PQS pqsABCD->PQS synthesizes C4_HSL C4-HSL rhlI->C4_HSL synthesizes Virulence Virulence Factors (Protease, Pyocyanin) C12_HSL->Virulence Biofilm Biofilm Formation C12_HSL->Biofilm PQS->Virulence PQS->Biofilm C4_HSL->Virulence C4_HSL->Biofilm caption BDSF Interference with P. aeruginosa QS BDSF_Effect_Candida cluster_morphogenesis C. albicans Morphogenesis BDSF This compound (BDSF) Hyphae Hyphal Form BDSF->Hyphae Inhibits Yeast Yeast Form Yeast->Hyphae Morphological Switch HWP1 HWP1 Hyphae->HWP1 Expresses ALS3 ALS3 Hyphae->ALS3 Expresses Biofilm Biofilm Formation HWP1->Biofilm ALS3->Biofilm caption BDSF Effect on C. albicans Morphogenesis

References

The Ecological Significance of cis-2-Dodecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a pivotal role in microbial ecology.[1][2] Initially identified as an intraspecies quorum sensing (QS) signal in Burkholderia cenocepacia, its influence extends to interspecies and inter-kingdom communication, significantly impacting virulence, biofilm formation, and antibiotic resistance in various microorganisms.[1] This technical guide provides an in-depth examination of the ecological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Functions and Ecological Roles

This compound is a key regulator of group behaviors in bacteria. Its primary functions include modulating gene expression related to virulence, controlling the transition between planktonic and biofilm lifestyles, and influencing the susceptibility of bacteria to antimicrobial agents.

Intraspecies Signaling in Burkholderia cenocepacia

In B. cenocepacia, BDSF is a central QS signal that regulates its own virulence. The biosynthesis of BDSF is dependent on the enzyme RpfF.[3] The perception and transduction of the BDSF signal are primarily mediated by the receptor protein RpfR, which directly links signal binding to the turnover of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).[3][4] This regulation affects critical phenotypes such as biofilm formation, swarming motility, and the production of virulence factors.[4][5][6]

Interspecies and Inter-kingdom Communication

The ecological impact of BDSF is not confined to a single species. It acts as a powerful interspecies signaling molecule, most notably in its interaction with the opportunistic pathogen Pseudomonas aeruginosa. BDSF can interfere with the native QS systems and the Type III Secretion System (T3SS) of P. aeruginosa, thereby modulating its virulence.[1][7] This cross-talk is significant in environments where these species co-exist, such as the lungs of cystic fibrosis patients.[1] Furthermore, BDSF has been shown to inhibit germ tube formation in the pathogenic yeast Candida albicans, demonstrating its broad, inter-kingdom signaling capabilities.[1]

Biofilm Regulation and Persister Cell Awakening

One of the most researched aspects of this compound is its profound effect on biofilms. It can induce the dispersal of established biofilms across a wide range of Gram-negative and Gram-positive bacteria.[8][9] This is a critical function, as biofilms are notoriously tolerant to conventional antibiotics. Moreover, this fatty acid signal can revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state, thereby rendering them susceptible to antimicrobial treatments.[10][11] This characteristic makes it a promising candidate for adjunct therapies to combat chronic, biofilm-related infections.

Quantitative Data on Biological Activities

The following tables summarize the quantitative effects of this compound on various microorganisms as documented in the literature.

Target OrganismBiological EffectEffective ConcentrationReference
Pseudomonas aeruginosaDown-regulation of 120 genes250 µM[1]
Pseudomonas aeruginosaUp-regulation of 66 genes250 µM[1]
Pseudomonas aeruginosaSubstantial reduction in pyocyanin productionNot specified[1]
P. aeruginosa (Persisters)Reversion to antimicrobial-susceptible state100 nM[10]
Escherichia coli (Persisters)Reversion to antimicrobial-susceptible state310 nM[10]
E. coli & K. pneumoniaePrevention of biofilm formation310 nM[12]
Staphylococcus aureus (MRSA)Prevention of biofilm formation734 µM[8]
Staphylococcus aureus (MRSA)Inhibition of planktonic growth≥ 500 µg/mL[13]
Staphylococcus aureus (MRSA)Inhibition of biofilm formation125 µg/mL[13]

Signaling Pathways and Regulatory Networks

The mechanism of action for this compound involves sophisticated signaling cascades that translate the external chemical signal into a cellular response.

The RpfR Signaling Pathway in B. cenocepacia

In B. cenocepacia, BDSF binds to the PAS domain of the cytoplasmic receptor RpfR. This binding event induces a conformational change that stimulates the EAL domain's phosphodiesterase activity, leading to the degradation of c-di-GMP. Lowered c-di-GMP levels then result in downstream changes in gene expression, affecting motility, virulence, and biofilm formation.[3][4]

RpfR_Signaling_Pathway cluster_membrane Cytoplasm BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity degraded_c_di_GMP pGpG c_di_GMP->degraded_c_di_GMP Degradation phenotypes Altered Phenotypes (Virulence, Motility, Biofilm Formation) c_di_GMP->phenotypes Regulates

Caption: The BDSF signaling pathway in Burkholderia cenocepacia mediated by the RpfR receptor.

Interference with P. aeruginosa Virulence

This compound acts as an antagonist to the native signaling systems of P. aeruginosa. By interfering with both quorum sensing pathways and the Type III Secretion System, it effectively dampens the expression of multiple virulence factors, such as the respiratory toxin pyocyanin.

PA_Interference_Pathway BDSF This compound (BDSF) QS P. aeruginosa Quorum Sensing Systems BDSF->QS Interferes with T3SS P. aeruginosa Type III Secretion System BDSF->T3SS Interferes with Virulence Virulence Factor Production (e.g., Pyocyanin) QS->Virulence Activates T3SS->Virulence Contributes to

Caption: Logical diagram of BDSF interference with Pseudomonas aeruginosa virulence pathways.

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the effects of this compound. Below are detailed protocols for common assays.

Protocol: Biofilm Quantification using Crystal Violet

This method assesses the ability of a compound to inhibit biofilm formation or disperse a pre-formed biofilm by staining the attached biomass.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Plate Setup: To each well of a 96-well plate, add 100 µL of the diluted bacterial culture. Add 100 µL of medium containing the desired concentration of this compound (or a solvent control).

  • Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for 24-48 hours.

  • Washing: Discard the planktonic culture. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottomed plate and measure the absorbance at 550-595 nm using a microplate reader.

Protocol: Swarming Motility Assay

This assay evaluates the effect of a compound on the collective, surface- translocation motility of bacteria.

Materials:

  • Petri dishes

  • Swarm agar (e.g., LB broth with 0.5% - 0.6% agar)

  • Bacterial culture

  • This compound stock solution

Procedure:

  • Plate Preparation: Prepare swarm agar and supplement it with the desired concentration of this compound or a solvent control before pouring into petri dishes. Allow plates to solidify and dry at room temperature for 1-2 hours.

  • Inoculation: Grow a bacterial culture to the mid-logarithmic phase. Place a 2-5 µL drop of the culture onto the center of the swarm agar plate.

  • Incubation: Incubate the plates upright at the optimal growth temperature for 18-48 hours.

  • Analysis: Measure the diameter of the swarm colony. A change in diameter relative to the control indicates an effect on swarming motility.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening compounds for anti-biofilm activity.

Experimental_Workflow start Start: Prepare Bacterial Inoculum setup Set up 96-well plate: - Bacteria - Growth Medium - Test Compound (BDSF) start->setup incubate Incubate (24-48h) for Biofilm Formation setup->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize Bound Stain with 30% Acetic Acid wash2->solubilize read Measure Absorbance (595 nm) solubilize->read end End: Analyze Data read->end

Caption: Standard experimental workflow for a crystal violet-based biofilm inhibition assay.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with a profound impact on microbial ecology. Its ability to regulate virulence, disrupt biofilms, and re-sensitize persister cells to antibiotics marks it as a molecule of significant interest for basic research and therapeutic development.[2][8] Future research should focus on fully elucidating its signaling network in a wider range of pathogens, exploring its synergistic potential with a broader array of antibiotics, and investigating its stability and delivery in in vivo infection models. The continued investigation into this and other fatty acid signals holds immense promise for developing novel strategies to control microbial infections and manage complex polymicrobial communities.

References

The Modulatory Role of cis-2-Dodecenoic Acid on Bacterial Virulence Factor Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a pivotal role in bacterial communication and the regulation of virulence.[1][2][3] Initially identified in the opportunistic pathogen Burkholderia cenocepacia, BDSF is a key component of a quorum sensing (QS) system that allows bacteria to coordinate gene expression in response to population density.[1][2][4] This molecule and its signaling pathway not only govern intraspecies behavior in Burkholderia but also exert significant interspecies influence, notably on the virulence of other major pathogens like Pseudomonas aeruginosa.[5][6] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the expression of virulence factors, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction: The BDSF Quorum Sensing System

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to regulate collective behaviors.[2] Gram-negative bacteria employ various signaling molecules for this purpose, including N-acylhomoserine lactones (AHLs) and the family of diffusible signal factors (DSFs).[1][7] this compound (BDSF) is a member of the DSF family, first characterized in Burkholderia cenocepacia, a pathogen of significant concern for individuals with cystic fibrosis.[1][2][8]

The synthesis of BDSF in B. cenocepacia is dependent on the RpfF protein.[2][3] The BDSF signaling system is crucial for regulating a host of phenotypes, including biofilm formation, motility, and the production of virulence factors such as metalloproteases.[2][9] Beyond its role in Burkholderia, BDSF has been shown to modulate the virulence of other bacteria, demonstrating its importance in the complex chemical interplay within polymicrobial environments.[5][6]

Impact on Burkholderia cenocepacia Virulence

In Burkholderia cenocepacia, the BDSF signaling pathway is intricately linked to the intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).

Signaling Pathway: The receptor for BDSF is RpfR, a protein containing PAS, GGDEF, and EAL domains.[9][10] In the absence of BDSF, RpfR has a net phosphodiesterase activity that is inhibited. Upon binding of BDSF to the PAS sensor domain, a conformational change is induced, which stimulates the EAL domain's phosphodiesterase activity.[9] This leads to the degradation of c-di-GMP. The reduction in intracellular c-di-GMP levels subsequently modulates the expression of genes associated with virulence, motility, and biofilm formation.[4][9][11]

cluster_BDSF_signaling B. cenocepacia BDSF Signaling BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (EAL domain) Virulence Virulence Factors (Proteases, Biofilm, Motility) c_di_GMP->Virulence Regulates Expression

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

Quantitative Impact on Virulence Factor Expression: Studies have shown that mutants of B. cenocepacia unable to produce BDSF (e.g., rpfF mutants) exhibit significant reductions in virulence-associated phenotypes. These defects can often be restored by the exogenous addition of BDSF.[2] For instance, the expression of metalloproteases ZmpA and ZmpB is compromised in BDSF-null mutants.[2]

PhenotypeOrganismEffect of BDSF Deficiency (rpfF mutant)Reference
Protease Activity B. cenocepaciaReduced expression of ZmpA and ZmpB[2]
Biofilm Formation B. cenocepaciaDefective biofilm formation[2]
Motility B. cenocepaciaReduced swarming motility[9]
Virulence B. cenocepaciaAttenuated virulence in infection models[2]

Interspecies Impact on Pseudomonas aeruginosa Virulence

One of the most significant findings regarding this compound is its ability to modulate virulence in Pseudomonas aeruginosa, a pathogen it often co-exists with in the lungs of cystic fibrosis patients. BDSF acts as an interspecies signal that interferes with multiple P. aeruginosa regulatory systems.[5][6][12]

Mechanism of Action: BDSF interferes with the primary quorum sensing systems of P. aeruginosa—las, pqs, and rhl—and also inhibits the Type III Secretion System (T3SS), a key apparatus for injecting toxins into host cells.[5][6]

  • Quorum Sensing Interference: Exogenous BDSF reduces the transcription of the master QS regulators lasR, pqsR, and rhlR.[5][6] This leads to a subsequent decrease in the production of their cognate signaling molecules (3-oxo-C12-HSL, PQS, and C4-HSL), ultimately down-regulating a wide array of virulence factors.[5][6]

  • T3SS Inhibition: BDSF and some of its derivatives are capable of inhibiting the T3SS at micromolar concentrations, independent of its effect on QS systems.[2][5]

cluster_Paeruginosa P. aeruginosa Virulence Regulation cluster_QS Quorum Sensing Systems BDSF This compound (BDSF) lasR lasR BDSF->lasR pqsR pqsR BDSF->pqsR rhlR rhlR BDSF->rhlR T3SS Type III Secretion System (T3SS) BDSF->T3SS Virulence Biofilm Pyocyanin Elastase Cytotoxicity lasR->Virulence pqsR->Virulence rhlR->Virulence T3SS->Virulence

Caption: BDSF interference with P. aeruginosa virulence pathways.

Quantitative Impact on Virulence Factor Expression: The application of exogenous BDSF to P. aeruginosa cultures results in a dose-dependent reduction in several key virulence factors without significantly inhibiting bacterial growth.[6]

Virulence FactorOrganismBDSF Concentration% Reduction (Approx.)Reference
Biofilm Formation P. aeruginosa PA140.05 mM10.2%[6]
0.1 mM20.2%[6]
0.25 mM27.9%[6]
0.5 mM44.0%[6]
Pyocyanin Production P. aeruginosa PA140.1 mM55%[6]
0.5 mM70%[6]
Extracellular Protease P. aeruginosa PA140.1 mM25%[12]
0.5 mM65%[12]
Cytotoxicity to HeLa Cells P. aeruginosa PA145 µM41% (at 2h)[6]
25 µM75% (at 2h)[6]

Experimental Protocols

The assessment of this compound's impact on virulence relies on a suite of well-established microbiological and molecular biology techniques.

Quantification of Virulence Factors
  • Biofilm Formation Assay (Crystal Violet Method):

    • Grow bacterial cultures in a 96-well microtiter plate in the presence and absence of BDSF for 24-48 hours.

    • Remove planktonic cells by washing the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid or ethanol.

    • Quantify the biofilm by measuring the absorbance at 570-595 nm.

  • Pyocyanin Production Assay:

    • Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without BDSF for 24 hours.

    • Extract pyocyanin from the culture supernatant with chloroform.

    • Back-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which turns pink.

    • Measure the absorbance of the pink solution at 520 nm.

    • Calculate the pyocyanin concentration and normalize to cell density (OD600).

  • Elastase Activity Assay (Elastin-Congo Red Method):

    • Prepare cell-free supernatant from bacterial cultures grown with and without BDSF.

    • Add the supernatant to a reaction buffer containing Elastin-Congo Red (ECR).

    • Incubate the reaction at 37°C for several hours to allow for the digestion of ECR by elastase.

    • Stop the reaction and pellet the undigested substrate by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red dye.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Grow bacteria to the desired growth phase (e.g., mid-log or stationary) with and without BDSF.

    • Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform qPCR using primers specific to target genes (e.g., lasR, rhlR, pqsR, virulence factor genes) and a housekeeping gene for normalization (e.g., rpoD, gyrB).

    • Analyze the relative gene expression using the ΔΔCt method.

cluster_workflow Experimental Workflow: Gene Expression Analysis A Bacterial Culture (+/- BDSF) B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) D->E F Data Analysis (Relative Expression) E->F

Caption: Workflow for analyzing BDSF's effect on gene expression.

Conclusion and Future Directions

This compound is a potent signaling molecule that significantly influences bacterial pathogenesis. Its ability to regulate virulence in Burkholderia cenocepacia and, crucially, to attenuate virulence in Pseudomonas aeruginosa highlights its potential as a target for novel therapeutic strategies.[1][5] By interfering with key regulatory networks like quorum sensing and the T3SS, BDSF and its structural analogs represent a promising avenue for the development of anti-virulence agents.[11] Such compounds, which aim to disarm pathogens rather than kill them, may exert less selective pressure for the development of resistance compared to traditional antibiotics. Future research should focus on elucidating the precise molecular targets of BDSF in non-native organisms, optimizing its structure to enhance inhibitory activity, and evaluating its efficacy and safety in more complex, clinically relevant infection models.

References

Unraveling the Genetic Blueprint for cis-2-Dodecenoic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a pivotal role in the regulation of virulence, biofilm formation, and interspecies communication in the opportunistic human pathogen Burkholderia cenocepacia and other bacteria.[1][2][3] Understanding the genetic underpinnings of its production is paramount for the development of novel therapeutic strategies targeting bacterial infections. This technical guide provides an in-depth exploration of the genetic regulation of this compound biosynthesis, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Genetic Locus and Biosynthetic Enzyme

The production of this compound is primarily governed by the rpfF gene (locus tag BCAM0581 in B. cenocepacia J2315).[4][5] This gene encodes a bifunctional enzyme, RpfF, which is a homolog of crotonase. RpfF exhibits both dehydratase and thioesterase activities, enabling the direct conversion of a fatty acid synthesis intermediate into the final signaling molecule.[4][5][6]

The biosynthesis initiates with the interception of (R)-3-hydroxydodecanoyl-acyl carrier protein (ACP), a product of the fatty acid biosynthesis pathway. RpfF then catalyzes a two-step reaction:

  • Dehydration: The dehydratase activity of RpfF removes a water molecule from (R)-3-hydroxydodecanoyl-ACP to form a cis-2 double bond, yielding cis-2-dodecenoyl-ACP.

  • Thioesterase Activity: The thioesterase activity of RpfF cleaves the thioester bond, releasing the free fatty acid, this compound, and regenerating holo-ACP.[5]

Regulatory Network of rpfF Expression and BDSF Synthesis

The expression of the rpfF gene and the consequent production of this compound are tightly regulated by a complex network involving a cognate receptor, a two-component system, and the intracellular second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).

The RpfR Receptor and Negative Feedback

Located immediately upstream of the rpfF gene is the rpfR gene (locus tag BCAM0580), which encodes the BDSF receptor, RpfR.[6][7] RpfR is a multidomain protein containing PAS, GGDEF, and EAL domains.[3] It functions as a negative regulator of BDSF synthesis. RpfR physically interacts with RpfF, forming a complex that inhibits the enzymatic activity of RpfF, thereby creating a negative feedback loop to control BDSF levels.[5]

The RqpSR Two-Component System

The expression of the rpfF gene is positively regulated by the RqpSR two-component system. This system consists of the sensor kinase RqpS and the response regulator RqpR. While the precise signals sensed by RqpS are not fully elucidated, upon activation, RqpS phosphorylates RqpR. The phosphorylated RqpR then likely binds to the promoter region of the rpfF operon, enhancing its transcription and leading to increased BDSF production.

The Role of Cyclic-di-GMP

Cyclic-di-GMP is a key intracellular signaling molecule that influences the RpfR-mediated regulation of BDSF. RpfR possesses a functional EAL domain which acts as a phosphodiesterase to degrade c-di-GMP.[2][3] The binding of BDSF to the PAS domain of RpfR is thought to allosterically activate its phosphodiesterase activity, leading to a reduction in intracellular c-di-GMP levels.[2] This reduction in c-di-GMP, in turn, modulates the expression of various genes involved in virulence and biofilm formation. Furthermore, the interaction between RpfR and RpfF is also influenced by c-di-GMP levels, adding another layer of complexity to the regulation of BDSF synthesis.

Quantitative Data on this compound Production

The following table summarizes the quantitative analysis of BDSF production in Burkholderia cenocepacia H111 and the effect of a structural analogue, 14-Me-C16:Δ2. The data is based on the relative peak areas from chromatographic analysis, with the wild-type BDSF production at 12 hours set to 100% for normalization.

Time (hours)Wild-Type BDSF Production (%)BDSF Production with 14-Me-C16:Δ2 (%)
86545
1210060
168550
207040
246035

Data adapted from a study on a structural analogue of this compound. The presence of the analogue leads to a significant reduction in BDSF production over time.

Experimental Protocols

Construction of a Markerless Gene Deletion Mutant in Burkholderia cenocepacia

This protocol describes a general method for creating a markerless deletion of a target gene (e.g., rpfF) in B. cenocepacia using homologous recombination.

Materials:

  • B. cenocepacia wild-type strain

  • Suicide vector (e.g., pGPI-SceI-XCm)

  • E. coli donor and helper strains for conjugation

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection

  • Sucrose for counter-selection

Procedure:

  • Construct the deletion vector:

    • Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target gene from B. cenocepacia genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the suicide vector with the corresponding restriction enzymes.

    • Ligate the flanking regions into the suicide vector.

    • Transform the ligation product into an E. coli cloning strain and verify the construct by sequencing.

  • Conjugation:

    • Introduce the suicide vector into the B. cenocepacia wild-type strain via triparental mating using a donor E. coli strain carrying the suicide vector and a helper E. coli strain carrying a plasmid that facilitates plasmid transfer.

    • Select for B. cenocepacia transconjugants that have integrated the suicide vector into their chromosome (merodiploids) on selective agar plates containing an antibiotic to which B. cenocepacia is resistant and the antibiotic for which the resistance gene is on the suicide vector.

  • Resolution of Merodiploids:

    • Grow the merodiploid colonies in a non-selective medium to allow for a second homologous recombination event that will excise the plasmid.

    • Plate the culture onto agar plates containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only the cells that have lost the vector will grow.

  • Screening for Deletion Mutants:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to identify the colonies where the gene has been deleted.

    • Confirm the deletion by sequencing the PCR product.

Extraction and Quantification of this compound by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from Burkholderia culture supernatants.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with formic acid)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., a deuterated fatty acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Collect the bacterial culture supernatant by centrifugation.

    • Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., HCl).

    • Spike the supernatant with a known amount of the internal standard.

    • Extract the fatty acids from the supernatant by liquid-liquid extraction with an equal volume of acidified ethyl acetate. Repeat the extraction three times.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • For improved volatility and chromatographic separation, derivatize the fatty acids to their methyl esters (FAMEs) or trimethylsilyl (TMS) esters. A common method for methylation is using BF3-methanol.

  • GC-MS Analysis:

    • Reconstitute the dried extract (or derivatized sample) in a suitable solvent (e.g., hexane).

    • Inject an aliquot of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

      • Injector temperature: 250°C.

    • MS Conditions (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-500.

      • For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (or its derivative) and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard with the standard curve.

RpfF Enzyme Activity Assay

This protocol provides a conceptual framework for assaying the dehydratase and thioesterase activities of the RpfF enzyme.

Part A: Dehydratase Activity Assay

This assay indirectly measures the conversion of (R)-3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP.

Materials:

  • Purified RpfF enzyme

  • (R)-3-hydroxydodecanoyl-ACP (substrate)

  • A coupled enzyme system where the product, cis-2-dodecenoyl-ACP, is a substrate for another enzyme that produces a spectrophotometrically detectable product. (This is a common strategy when the direct product is not easily detectable).

  • Reaction buffer

Procedure:

  • Set up a reaction mixture containing the reaction buffer, the coupled enzyme system, and any necessary cofactors.

  • Initiate the reaction by adding the purified RpfF enzyme.

  • Start the reaction by adding the substrate, (R)-3-hydroxydodecanoyl-ACP.

  • Monitor the change in absorbance at the appropriate wavelength for the coupled reaction over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under the specified conditions.

Part B: Thioesterase Activity Assay

This assay measures the release of free this compound from cis-2-dodecenoyl-ACP.

Materials:

  • Purified RpfF enzyme

  • cis-2-dodecenoyl-ACP (substrate)

  • Reaction buffer

  • Method to quantify the released free fatty acid (e.g., GC-MS as described above, or a colorimetric assay for free fatty acids).

Procedure:

  • Set up a reaction mixture containing the reaction buffer and the substrate, cis-2-dodecenoyl-ACP.

  • Initiate the reaction by adding the purified RpfF enzyme.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

  • Quantify the amount of this compound produced using a suitable method.

  • Calculate the enzyme activity based on the amount of product formed per unit of time.

Visualizations

BDSF_Biosynthesis_Pathway cluster_fas Fatty Acid Biosynthesis cluster_bdsf This compound Synthesis ACP Acyl Carrier Protein (ACP) Fatty_Acid_Synthase Fatty Acid Synthase Complex ACP->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase H3_Dodecanoyl_ACP (R)-3-Hydroxydodecanoyl-ACP Fatty_Acid_Synthase->H3_Dodecanoyl_ACP RpfF RpfF (Bcam0581) (Dehydratase & Thioesterase) H3_Dodecanoyl_ACP->RpfF Intercepted RpfF->ACP Holo-ACP (Recycled) cis2_Dodecenoyl_ACP cis-2-Dodecenoyl-ACP RpfF->cis2_Dodecenoyl_ACP Dehydration BDSF This compound (BDSF) RpfF->BDSF Thioesterase Cleavage cis2_Dodecenoyl_ACP->RpfF

Caption: Biosynthetic pathway of this compound (BDSF).

BDSF_Regulation_Pathway cluster_genes Genetic Locus cluster_proteins Protein Level cluster_molecules Signaling Molecules rpfR_gene rpfR gene RpfR RpfR Protein rpfR_gene->RpfR Translation rpfF_gene rpfF gene RpfF RpfF Enzyme rpfF_gene->RpfF Translation RpfR->RpfF Inhibition c_di_GMP c-di-GMP RpfR->c_di_GMP Degradation (EAL domain) BDSF BDSF RpfF->BDSF Synthesis RqpSR RqpSR Two-Component System RqpSR->rpfF_gene Positive Regulation (Transcriptional Activation) BDSF->RpfR Binds to PAS domain c_di_GMP->RpfR Modulates activity

Caption: Genetic regulation of this compound (BDSF) production.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_analysis Phenotypic and Quantitative Analysis cluster_biochem Biochemical Characterization WT Wild-Type B. cenocepacia Mutant Gene Knockout (e.g., ΔrpfF) WT->Mutant Homologous Recombination Culture Bacterial Culture WT->Culture Expression Overexpression and Purification of RpfF WT->Expression Mutant->Culture Extraction Extraction of Fatty Acids Culture->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification of BDSF GCMS->Quantification Enzyme_Assay Enzyme Activity Assay Expression->Enzyme_Assay

Caption: Experimental workflow for studying BDSF production.

References

Unveiling Burkholderia Infections: A Technical Guide to cis-2-Dodecenoic Acid as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkholderia species, particularly members of the Burkholderia cepacia complex (Bcc), are formidable opportunistic pathogens, notoriously difficult to treat and eradicate, especially in individuals with cystic fibrosis (CF). The intrinsic antibiotic resistance and the ability of these bacteria to form resilient biofilms pose significant clinical challenges. In the quest for improved diagnostic and therapeutic strategies, the quorum sensing (QS) signal molecule, cis-2-dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF), has emerged as a promising biomarker for detecting and potentially targeting Burkholderia infections. This technical guide provides an in-depth exploration of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Concepts: this compound and Quorum Sensing in Burkholderia

This compound is a fatty acid signaling molecule that plays a pivotal role in the cell-to-cell communication system, or quorum sensing, of Burkholderia. This system allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the regulation of virulence factors, biofilm formation, and motility.[1][2] The production of BDSF is highly conserved among many species of the Burkholderia cepacia complex.[3]

The biosynthesis of this compound is primarily carried out by the enzyme RpfF. This enzyme converts fatty acid precursors into the active signaling molecule.[4][5] The signaling pathway is initiated when BDSF binds to its cognate receptor, RpfR, a sensor kinase. This interaction triggers a signaling cascade that ultimately modulates the expression of a wide range of genes responsible for the pathogenic traits of Burkholderia.[6]

Quantitative Data Summary

A critical aspect of evaluating a potential biomarker is the quantitative analysis of its presence in relevant biological contexts. While comprehensive data from large-scale clinical trials are still emerging, existing research provides valuable insights into the production of this compound by various Burkholderia species and its detection in clinical samples.

Table 1: Production of this compound (BDSF) by Burkholderia cepacia Complex (Bcc) Species

Burkholderia SpeciesStrainBDSF Production LevelReference
B. cenocepaciaJ2315Detected[2]
B. multivoransATCC 17616Detected[7]
B. vietnamiensisG4Detected[6]
B. dolosaLMG18941Detected[7]
B. ambifariaAMMDDetected[6]
B. anthinaLMG16670Detected[7]
B. pyrrociniaLMG14191Detected[7]
B. stabilisLMG14086Detected[7]

Note: "Detected" indicates that the presence of BDSF was confirmed, though quantitative comparison data across multiple studies is limited. The relative amounts can be inferred from bioassay results in some studies.

Table 2: Detection of this compound (BDSF) in Clinical Samples

Sample TypePatient PopulationDetection StatusAnalytical MethodReference
SputumCystic Fibrosis patients colonized with B. cenocepacia and/or S. maltophiliaDetectedLiquid Chromatography-Mass Spectrometry (LC-MS)[8]

Experimental Protocols

The accurate detection and quantification of this compound are paramount for its validation as a biomarker. The following sections outline detailed methodologies for the extraction and analysis of this molecule from bacterial cultures and clinical samples.

Protocol 1: Extraction of this compound from Bacterial Culture Supernatants

This protocol is adapted from methods described for the extraction of fatty acids from bacterial cultures.[1][9]

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • Acidify the supernatant to a pH of approximately 2.0 using a suitable acid (e.g., hydrochloric acid). This step protonates the carboxylic acid group, making it more soluble in the organic solvent.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the phases to separate and collect the upper organic layer containing the extracted fatty acids.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and relatively low volatility of this compound, derivatization is typically required for GC-MS analysis.[10]

Materials:

  • Extracted and dried this compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Pentafluorobenzyl bromide (PFBBr))

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar fatty acid not present in the sample)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a mid-polar or polar column)

Procedure:

  • Derivatization (using BSTFA as an example):

    • To the dried sample extract in a glass vial, add a known amount of the internal standard.

    • Add 50-100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 80-100°C, hold for 1-2 minutes.

      • Ramp: Increase at a rate of 10-20°C per minute to a final temperature of 250-300°C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Acquisition: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a derivatized this compound standard with the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, although it can improve ionization efficiency.[11]

Materials:

  • Extracted this compound sample

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard

Procedure:

  • Sample Preparation:

    • Reconstitute the dried extract in the initial mobile phase composition.

    • Add a known amount of the internal standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a gradient elution program, starting with a high aqueous phase composition and gradually increasing the organic phase to elute the fatty acid.

    • Mass Spectrometry:

      • Operate the ESI source in negative ion mode.

      • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound and the internal standard.

      • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M-H)- to a specific product ion.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of this compound standard with the internal standard.

    • Determine the concentration in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the BDSF signaling pathway and a typical experimental workflow for biomarker analysis.

BDSF_Signaling_Pathway BDSF Signaling Pathway in Burkholderia cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_phenotype Phenotypic Outcomes Fatty_Acid_Precursors Fatty Acid Precursors RpfF RpfF (Synthase) Fatty_Acid_Precursors->RpfF BDSF This compound (BDSF) RpfF->BDSF RpfR RpfR (Sensor Kinase) BDSF->RpfR Binding Signaling_Cascade Downstream Signaling Cascade RpfR->Signaling_Cascade Activation Gene_Expression Virulence Gene Expression Signaling_Cascade->Gene_Expression Modulation Virulence Increased Virulence Gene_Expression->Virulence Biofilm Biofilm Formation Gene_Expression->Biofilm Motility Altered Motility Gene_Expression->Motility Biomarker_Analysis_Workflow Experimental Workflow for BDSF Biomarker Analysis Sample_Collection Clinical Sample Collection (e.g., Sputum, BALF) Extraction Solvent Extraction of Fatty Acids Sample_Collection->Extraction Derivatization Chemical Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Quantitative Analysis (GC-MS or LC-MS/MS) Extraction->Analysis for LC-MS/MS Derivatization->Analysis for GC-MS Data_Analysis Data Analysis and Concentration Determination Analysis->Data_Analysis Correlation Correlation with Clinical Data Data_Analysis->Correlation

References

Methodological & Application

Application Notes and Protocols for the Extraction of cis-2-Dodecenoic Acid from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in quorum sensing in several bacterial species, most notably Burkholderia cenocepacia.[1][2][3][4][5] As a key regulator of virulence, biofilm formation, and motility, BDSF and its signaling pathway represent a promising target for the development of novel anti-infective therapies.[2][6][7] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures, as well as an overview of its signaling pathway.

Data Presentation

The production of this compound is dependent on the growth phase of the bacterial culture. The following table summarizes the accumulation of BDSF in the culture supernatant of Burkholderia cenocepacia J2315 grown in LB medium at 37°C.[1]

Time (hours)Optical Density (OD600)BDSF Accumulation (Relative Units)
4~0.5Low
8~2.0Moderate
12~4.0High
16~5.5Peak
20~5.8Plateau
24~6.0Plateau

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture Supernatant

This protocol describes the extraction of this compound from the culture supernatant of Burkholderia cenocepacia.

Materials:

  • Burkholderia cenocepacia culture

  • Luria-Bertani (LB) broth

  • Ethyl acetate

  • Methanol

  • Centrifuge and centrifuge tubes (100 mL)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Culture Growth: Inoculate Burkholderia cenocepacia J2315 into LB medium and grow with agitation at 37°C. For optimal BDSF yield, harvest the culture in the late stationary phase (e.g., 16-20 hours).[1]

  • Cell Removal: Pellet the bacterial cells by centrifugation at a speed sufficient to clear the supernatant (e.g., 10,000 x g for 15 minutes).

  • Supernatant Collection: Carefully decant the culture supernatant into a clean flask.

  • Solvent Extraction:

    • Add an equal volume of ethyl acetate to the culture supernatant (1:1 v/v).

    • Mix vigorously for 5 minutes and then allow the phases to separate in a separatory funnel.

    • Collect the upper organic phase (ethyl acetate).

    • Repeat the extraction of the aqueous phase with an equal volume of ethyl acetate two more times to maximize the recovery of BDSF.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator.

    • Resuspend the dried extract in a small volume of methanol (e.g., 1 mL for an initial 100 mL culture).[1]

  • Storage: Store the concentrated extract in a glass vial at -20°C for further purification and analysis.

Protocol 2: Proposed Purification of this compound by Column Chromatography

This protocol is an adapted method for the purification of this compound from the crude extract obtained in Protocol 1. The specific conditions may require optimization.

Materials:

  • Crude this compound extract in methanol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • This compound standard (for comparison)

Procedure:

  • Column Preparation:

    • Prepare a silica gel slurry in hexane.

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by washing with hexane.

  • Sample Loading:

    • Concentrate the crude extract to a small volume.

    • Adsorb the concentrated extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5%, 10%, etc.).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound. Spot the fractions and a this compound standard on a TLC plate and develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light or by using an appropriate staining reagent.

  • Pooling and Concentration:

    • Pool the fractions that contain pure this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Assessment: Assess the purity of the final product by HPLC or GC-MS.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound from the extracted samples.[3]

Materials:

  • Extracted and purified this compound sample

  • This compound standard of known concentration

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm) and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in methanol to create a standard curve.

  • Sample Preparation: Dilute the extracted sample in methanol to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Set the mobile phase as a gradient of methanol in water with 0.01% formic acid. A typical gradient could be 65% to 100% methanol over 10 minutes.

    • Set the flow rate to 1 mL/min.

    • Inject the standards and the sample onto the HPLC column.

  • Data Analysis:

    • Measure the peak area of this compound in the chromatograms of the standards and the sample.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Burkholderia cenocepacia Culture growth Incubation (37°C, shaking) culture->growth centrifugation Centrifugation growth->centrifugation supernatant Collect Supernatant centrifugation->supernatant solvent_extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->solvent_extraction concentration Rotary Evaporation solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling pure_compound Purified this compound pooling->pure_compound hplc HPLC Quantification pure_compound->hplc gcms GC-MS for Purity pure_compound->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

BDSF Signaling Pathway

bdsf_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BDSF_out This compound (BDSF) RpfR RpfR BDSF_out->RpfR Binds to PAS domain GtrR GtrR RpfR->GtrR Forms complex c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity Gene_Expression Regulation of Gene Expression (Virulence, Biofilm, Motility) GtrR->Gene_Expression Binds to DNA c_di_GMP->GtrR Inhibits DNA binding of RpfR-GtrR complex pGpG pGpG c_di_GMP->pGpG Degradation

Caption: BDSF quorum sensing signaling pathway in Burkholderia cenocepacia.

References

Application Note: Quantification of cis-2-Dodecenoic Acid in Bacterial Culture Supernatants using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of cis-2-Dodecenoic acid, a bacterial quorum-sensing molecule also known as Burkholderia diffusible signal factor (BDSF), in bacterial culture supernatants. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in negative electrospray ionization mode. A straightforward liquid-liquid extraction protocol is employed for sample preparation. The method is suitable for researchers in microbiology, drug development, and cell signaling studying bacterial communication and virulence.

Introduction

This compound is a fatty acid signaling molecule involved in the quorum-sensing (QS) system of various bacteria, most notably Burkholderia cenocepacia. As a diffusible signal factor, it plays a crucial role in regulating gene expression related to virulence, biofilm formation, and motility. Accurate quantification of this compound in biological matrices is essential for understanding its physiological roles and for the development of novel anti-infective therapies targeting bacterial communication. This application note provides a detailed protocol for the extraction and quantification of this compound from bacterial culture supernatants using HPLC-MS/MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the extraction of this compound from bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Internal Standard (IS) solution (e.g., d4-Heptanoic acid, 1 µg/mL in methanol)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Nitrogen gas supply

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 500 µL of bacterial culture supernatant to a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the supernatant.

  • Acidify the sample by adding 5 µL of formic acid to protonate the carboxylic acid group, facilitating its extraction into an organic solvent.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B in 0.5 min, and re-equilibrate for 2.5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound197.2153.215
d4-Heptanoic acid (IS)133.189.110

Note: The precursor ion for this compound corresponds to the [M-H]⁻ ion. The product ion is a representative fragment that should be optimized for the specific instrument used. The internal standard should be a non-endogenous compound with similar chemical properties and chromatographic behavior.

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound. This data is for illustrative purposes and should be validated in the user's laboratory.

Table 1: Quantitative Performance Characteristics

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 10% (Intra-day and Inter-day)
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Bacterial Culture Supernatant (500 µL) add_is Add Internal Standard start->add_is acidify Acidify with Formic Acid add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge to Separate Phases extract->separate transfer Transfer Organic Layer separate->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18) inject->separate_hplc ionize Negative ESI separate_hplc->ionize msms Tandem MS (MRM) ionize->msms quantify Quantification msms->quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Bacterial Cell rpfF RpfF bdsf_in This compound (BDSF) rpfF->bdsf_in precursor Fatty Acid Precursor precursor->rpfF Biosynthesis bdsf_out This compound (BDSF) bdsf_in->bdsf_out Diffusion receptor Membrane Receptor bdsf_out->receptor Binding transduction Signal Transduction Cascade receptor->transduction response Gene Expression (Virulence, Biofilm Formation) transduction->response

Caption: Simplified signaling pathway of this compound (BDSF).

Application Notes and Protocols for cis-2-Dodecenoic Acid in In Vitro Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cis-2-Dodecenoic acid (also known as BDSF) and the related molecule cis-2-Decenoic acid (CDA) in in vitro biofilm assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes when using this signaling molecule to combat bacterial biofilms.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, notorious for their heightened resistance to conventional antimicrobial agents. The signaling molecule this compound and its analog cis-2-decenoic acid have emerged as promising agents for biofilm control.[1][2][3] These fatty acid signaling molecules have been shown to induce biofilm dispersion, inhibit biofilm formation, and enhance the efficacy of antibiotics against a broad range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][2][4]

This compound and cis-2-decenoic acid offer a multi-pronged approach to biofilm control by:

  • Inducing Biofilm Dispersion: They trigger a natural dispersion response in established biofilms, causing the cells to transition from a sessile to a planktonic state.[2][4]

  • Inhibiting Biofilm Formation: They can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development.[5][6]

  • Modulating Persister Cells: They can revert dormant, antibiotic-tolerant persister cells to a metabolically active state, thereby rendering them susceptible to antibiotics.[1][4]

  • Enhancing Antibiotic Efficacy: When used in combination with conventional antibiotics, they can significantly increase the killing efficacy against biofilm-embedded cells.[4][5]

Mechanism of Action

This compound and its analogs primarily function by interfering with bacterial cell-to-cell communication systems, particularly quorum sensing (QS). In Pseudomonas aeruginosa, for instance, BDSF has been shown to down-regulate the expression of key QS regulatory genes (lasR, rhlR, and pqsR) and the production of their corresponding signal molecules.[7] This disruption of the QS network leads to a reduction in virulence factor production and biofilm formation.[7]

The broader activity of these fatty acids across different species suggests they may also interact with the bacterial cell membrane, potentially increasing its permeability and facilitating the entry of antibiotics.[8]

Data Presentation: Efficacy of this compound Analogs

The following tables summarize the quantitative data from various studies on the efficacy of this compound and cis-2-Decenoic acid against bacterial biofilms.

Table 1: Inhibition of Biofilm Formation

Bacterial SpeciesCompoundConcentrationBiofilm Reduction (%)Reference
Pseudomonas aeruginosa PA14BDSF0.05 mM10.2[7]
Pseudomonas aeruginosa PA14BDSF0.1 mM20.2[7]
Pseudomonas aeruginosa PA14BDSF0.25 mM27.9[7]
Pseudomonas aeruginosa PA14BDSF0.5 mM44.0[7]
Staphylococcus aureus (MRSA)CDA125 µg/mLInhibition observed[9][10]
Escherichia coli & Klebsiella pneumoniaeCDA310 nMSignificant prevention[6][11]

Table 2: Enhancement of Antibiotic Activity against Biofilms

Bacterial SpeciesCompound CombinationBiofilm Reduction / EffectReference
P. aeruginosa PAO1CDA + Tobramycin or Ciprofloxacin>1.5-log increase in killing[5]
S. aureus (MRSA)CDA + Daptomycin, Vancomycin, or LinezolidIncreased biofilm reduction[10]
E. coli & K. pneumoniaeCDA + Ciprofloxacin or Ampicillin≥78% reduction in biomass[6][11]
Vibrio vulnificus150 µM CDA + Ciprofloxacin (1-2 mg/L)10-fold reduction in biomass[12]

Experimental Protocols

Microtiter Plate Biofilm Inhibition Assay

This protocol is used to assess the ability of this compound to prevent biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • Growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader (595 nm)

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of the microtiter plate. Include a solvent control (medium with the same concentration of the solvent used to dissolve the fatty acid) and a negative control (medium only).

  • Inoculate the wells with the bacterial suspension to a final OD600 of ~0.05.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Gently discard the planktonic culture from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Eradication Assay with Antibiotics

This protocol evaluates the efficacy of this compound in combination with antibiotics to eradicate pre-formed biofilms.

Materials:

  • Same as for the inhibition assay, plus the antibiotic of choice.

Procedure:

  • Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4) for 24-48 hours without the addition of this compound.

  • After washing the wells to remove planktonic cells, add fresh medium containing this compound and the desired antibiotic at various concentrations. Include controls for the fatty acid alone, the antibiotic alone, and no treatment.

  • Incubate the plate for a further 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet method described above (steps 4-10 of the inhibition assay).

  • Alternatively, to assess cell viability, the remaining biofilm can be scraped, resuspended in PBS, serially diluted, and plated on agar plates to determine colony-forming units (CFU).[6][11]

Flow Cell Biofilm Assay

This method allows for the real-time visualization of biofilm formation and dispersion under dynamic flow conditions.

Materials:

  • Flow cell system with a peristaltic pump

  • Microscope (preferably confocal) with a camera

  • Appropriate growth medium

  • Bacterial culture (often fluorescently tagged, e.g., with GFP)

  • This compound solution

Procedure:

  • Assemble and sterilize the flow cell system.

  • Inoculate the flow cell with the bacterial culture and allow the bacteria to attach for a few hours under no-flow or low-flow conditions.

  • Initiate a continuous flow of fresh growth medium through the system.

  • To study inhibition, introduce medium containing this compound from the beginning of the flow.

  • To study dispersion, allow the biofilm to mature for a set period (e.g., 72-96 hours) and then introduce the medium containing this compound.

  • Monitor biofilm development and structure over time using microscopy. Image analysis software can be used to quantify biofilm parameters such as biomass, thickness, and surface coverage.

Visualizations

experimental_workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay A1 Prepare Serial Dilutions of This compound A2 Inoculate with Bacterial Suspension A1->A2 A3 Incubate (24-48h) A2->A3 A4 Wash to Remove Planktonic Cells A3->A4 A5 Crystal Violet Staining A4->A5 A6 Quantify Absorbance A5->A6 B1 Grow Biofilm (24-48h) B2 Treat with cDDA +/- Antibiotic B1->B2 B3 Incubate (24h) B2->B3 B4 Wash and Stain B3->B4 B5 Quantify or CFU Count B4->B5

Caption: Experimental workflows for in vitro biofilm assays.

signaling_pathway cluster_pa P. aeruginosa Quorum Sensing lasR lasR Virulence Virulence Factor Production lasR->Virulence Biofilm Biofilm Formation lasR->Biofilm rhlR rhlR rhlR->Virulence rhlR->Biofilm pqsR pqsR pqsR->Virulence pqsR->Biofilm BDSF This compound (BDSF) BDSF->lasR BDSF->rhlR BDSF->pqsR

Caption: Interference of BDSF with P. aeruginosa quorum sensing.

dispersion_mechanism cluster_biofilm Established Biofilm Sessile Sessile Bacteria (Antibiotic Tolerant) Planktonic Planktonic Bacteria (Antibiotic Susceptible) Sessile->Planktonic Persister Persister Cells (Dormant) MetabolicallyActive Metabolically Active Cells (Antibiotic Susceptible) Persister->MetabolicallyActive CDA cis-2-Decenoic Acid (CDA) CDA->Sessile Dispersion CDA->Persister Reversion

Caption: Mechanism of CDA-induced biofilm dispersion.

References

Unlocking Quorum Sensing: Cis-2-Dodecenoic Acid as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule integral to quorum sensing (QS) in Burkholderia cenocepacia and other bacteria.[1][2] Its ability to modulate bacterial behavior, including biofilm formation, virulence, and motility, makes it a powerful tool for studying and manipulating these processes.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and inhibit quorum sensing and its associated phenotypes.

Mechanism of Action

In Burkholderia cenocepacia, BDSF perception and signal transduction are primarily mediated by the receptor protein RpfR.[4][5] RpfR possesses a Per-Arnt-Sim (PAS) sensor domain that directly binds BDSF.[4][5] This binding event allosterically activates the EAL domain of RpfR, which functions as a phosphodiesterase to degrade the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).[4][5][6] The reduction in c-di-GMP levels subsequently modulates the expression of genes involved in virulence, biofilm formation, and motility.[4][5][6]

Beyond its role in Burkholderia, BDSF has been shown to exhibit interspecies activity, notably in interfering with the quorum sensing systems of Pseudomonas aeruginosa.[7][8][9][10] In P. aeruginosa, BDSF can reduce the expression of key QS regulatory genes such as lasR, pqsR, and rhlR, leading to a decrease in the production of QS signal molecules like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL.[7][8][9][10] This interference results in the downregulation of biofilm formation and the production of various virulence factors.[7][8][9][10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various bacterial phenotypes as reported in the literature.

Table 1: Effect of this compound on Biofilm Formation

OrganismConcentrationIncubation TimeAssay Method% Inhibition/ReductionReference
Pseudomonas aeruginosa PA140.05 mM18 hCrystal Violet Staining10.2%[2]
Pseudomonas aeruginosa PA140.1 mM18 hCrystal Violet Staining20.2%[2]
Pseudomonas aeruginosa PA140.25 mM18 hCrystal Violet Staining27.9%[2]
Pseudomonas aeruginosa PA140.5 mM18 hCrystal Violet Staining44%[2]
Staphylococcus aureus (MRSA)125 µg/mL24 hCrystal Violet StainingSignificant inhibition[11][12]
Candida albicans30 µMNot SpecifiedMicroscopic Assessment~70% reduction in germ-tube formation[13]
Candida albicans300 µM1 h post-attachmentXTT Reduction Assay~90% reduction[13]

Table 2: Effect of this compound on Virulence Factor Production in Pseudomonas aeruginosa PA14

Virulence FactorConcentration% ReductionReference
Protease0.25 mM30%[2]
Protease0.5 mM50%[2]
Pyocyanin0.1 mM55%[2]
Pyocyanin0.5 mM70%[2]

Table 3: Effect of this compound on Gene Expression in Pseudomonas aeruginosa PA14

GeneConcentration% Reduction in ExpressionReference
lasR0.25 mM38%[7]
pqsR0.25 mM35%[7]
rhlR0.25 mM48%[7]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

BDSF_Signaling_Burkholderia cluster_regulation Phenotypic Regulation BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain PDE_active Activated Phosphodiesterase (EAL domain) RpfR->PDE_active Allosteric activation c_di_GMP c-di-GMP c_di_GMP->PDE_active Virulence Virulence Factor Production c_di_GMP->Virulence Biofilm Biofilm Formation c_di_GMP->Biofilm Motility Swarming Motility c_di_GMP->Motility GMP GMP PDE_active->GMP Hydrolysis

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

BDSF_Interference_Pseudomonas cluster_QS P. aeruginosa Quorum Sensing Cascade BDSF This compound (BDSF) lasR lasR BDSF->lasR pqsR pqsR BDSF->pqsR rhlR rhlR BDSF->rhlR lasR->pqsR lasR->rhlR lasI lasI lasR->lasI pqsR->rhlR pqsABCD pqsA-D pqsR->pqsABCD rhlI rhlI rhlR->rhlI C12_HSL 3-oxo-C12-HSL lasI->C12_HSL produces PQS PQS pqsABCD->PQS produces C4_HSL C4-HSL rhlI->C4_HSL produces Biofilm Biofilm Formation C12_HSL->Biofilm Virulence Virulence Factor Production C12_HSL->Virulence PQS->Biofilm PQS->Virulence C4_HSL->Biofilm C4_HSL->Virulence Biofilm_Assay_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture +/- BDSF start->inoculate incubate Incubate (e.g., 37°C, 18-24h) inoculate->incubate remove_planktonic Remove planktonic cells incubate->remove_planktonic wash Wash wells with PBS remove_planktonic->wash stain Stain with 1% Crystal Violet wash->stain wash_excess Wash excess stain stain->wash_excess solubilize Solubilize bound stain (e.g., with ethanol/acetic acid) wash_excess->solubilize measure Measure absorbance (e.g., at 590 nm) solubilize->measure end End measure->end

References

Techniques for delivering "cis-2-Dodecenoic acid" in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of cis-2-Dodecenoic acid (also known as BDSF), a bacterial signaling molecule involved in quorum sensing, biofilm regulation, and virulence.

I. Overview and Key Properties

This compound is a diffusible signal factor (DSF) family fatty acid that plays a significant role in intercellular communication in various bacteria, including Burkholderia cenocepacia and Pseudomonas aeruginosa.[1][2] It is known to influence biofilm formation, virulence, and antibiotic susceptibility.[1][3] Notably, it can induce the dispersion of established biofilms and revert persistent bacterial cells to a more metabolically active and antibiotic-susceptible state.[3][4][5]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.3 Da
Appearance Low melting solid
Solubility Soluble in DMSO, DMF, and chloroform.[6] Limited solubility in water.
Storage Store at -20°C under desiccating conditions for long-term stability (up to 12 months).

II. Experimental Protocols

A. Preparation of Stock Solutions

Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C. Before use, thaw at room temperature and vortex briefly.

Note: The final concentration of the organic solvent in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

B. In Vitro Biofilm Inhibition and Dispersion Assays

This compound can be used to both prevent the formation of new biofilms and disperse pre-formed biofilms.

1. Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC)

This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

Protocol:

  • Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.

  • Adjust the bacterial culture to a specific optical density (OD) at 600 nm (e.g., 0.1).

  • In a 96-well plate, add 100 µL of bacterial growth medium to each well.

  • Create a two-fold serial dilution of the this compound stock solution across the wells, leaving positive control wells with no compound. Add a vehicle control.

  • Inoculate each well (except for the negative control/blank) with 10 µL of the adjusted bacterial culture.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

  • After incubation, discard the planktonic cells by gently inverting the plate.

  • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength between 570-595 nm using a microplate reader.

2. Biofilm Dispersion Assay

This protocol assesses the ability of this compound to disperse established biofilms.

Protocol:

  • Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-6) without the addition of this compound.

  • After the initial incubation period for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing various concentrations of this compound (and a vehicle control) to the wells with the established biofilms.

  • Incubate for an additional period (e.g., 2-24 hours).

  • Quantify the remaining biofilm using the crystal violet staining method described above (steps 7-12).

Quantitative Data from Literature:

OrganismAssay TypeEffective ConcentrationReference
Pseudomonas aeruginosaBiofilm Inhibition0.05 mM - 0.5 mM[1]
Staphylococcus aureus (MRSA)Biofilm Inhibition≥ 125 µg/mL[7][8]
Staphylococcus aureus (MRSA)Growth Inhibition≥ 500 µg/mL[7][8]
Escherichia coli & Klebsiella pneumoniaeBiofilm Removal (with antibiotics)310 nM[9]
C. In Vivo Delivery Models

For in vivo studies, the delivery method will depend on the animal model and the target site of infection.

1. Administration in a Murine Infection Model

This compound can be formulated for systemic or local administration. The following is a general workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis formulation Formulate this compound (e.g., in saline with a carrier) treatment_group Administer Treatment (e.g., injection, topical) formulation->treatment_group animal_model Establish Infection Model (e.g., wound, implant) animal_model->treatment_group control_group Administer Vehicle Control animal_model->control_group bacterial_load Determine Bacterial Load (CFU counts) treatment_group->bacterial_load histology Histological Analysis treatment_group->histology biomarkers Measure Inflammatory Biomarkers treatment_group->biomarkers control_group->bacterial_load control_group->histology control_group->biomarkers

Caption: General workflow for in vivo testing of this compound.

2. Local Delivery via a Biomaterial Carrier

One published method involves the use of a chitosan sponge for the sustained local delivery of cis-2-decenoic acid (a closely related compound).[7][8]

Protocol Outline:

  • Prepare a chitosan sponge or other suitable biomaterial scaffold.

  • Load the scaffold with a defined amount of this compound, likely dissolved in a solvent that is compatible with the scaffold material and can be evaporated.

  • Implant the loaded scaffold at the site of interest in the animal model.

  • Monitor the release kinetics and the therapeutic effect over time.

III. Signaling Pathways

This compound is known to interact with specific bacterial signaling pathways to exert its effects.

A. Interference with Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, this compound has been shown to interfere with multiple quorum sensing (QS) systems, leading to a downregulation of virulence factors and biofilm formation.[1]

pa_qs_pathway cluster_qs P. aeruginosa Quorum Sensing Systems cluster_virulence Downstream Effects BDSF This compound (BDSF) lasR lasR BDSF->lasR inhibits rhlR rhlR BDSF->rhlR inhibits pqsR pqsR BDSF->pqsR inhibits biofilm Biofilm Formation lasR->biofilm virulence Virulence Factor Production lasR->virulence rhlR->biofilm rhlR->virulence pqsR->biofilm pqsR->virulence

Caption: Interference of this compound with P. aeruginosa QS.

B. RpfR-mediated Signaling in Burkholderia cenocepacia

In B. cenocepacia, this compound binds to the receptor protein RpfR.[10][11] This binding stimulates the phosphodiesterase activity of the EAL domain of RpfR, leading to the degradation of cyclic di-guanosine monophosphate (c-di-GMP).[10][11] Lowered levels of c-di-GMP then modulate downstream phenotypes such as biofilm formation and virulence.[10][11]

bc_rpfR_pathway BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL domains) BDSF->RpfR binds to PAS domain c_di_GMP Cyclic di-GMP RpfR->c_di_GMP stimulates EAL domain (phosphodiesterase activity) downstream Modulation of Biofilm & Virulence Phenotypes c_di_GMP->downstream regulates

Caption: RpfR-mediated signaling pathway in B. cenocepacia.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in bacterial quorum sensing (QS).[1][2] Initially identified in Burkholderia cenocepacia, it plays a crucial role in regulating virulence, biofilm formation, and motility.[1][2][3] Beyond its intraspecies signaling role, BDSF has been shown to exhibit interspecies communication, notably in modulating the virulence of the opportunistic human pathogen Pseudomonas aeruginosa.[4][5][6] This activity is primarily achieved through the disruption of P. aeruginosa's own QS systems and its Type III Secretion System (T3SS).[4][6][7] The ability of this compound to interfere with these key pathogenic processes makes it and its associated signaling pathways attractive targets for the development of novel anti-virulence and anti-biofilm therapeutics.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify novel modulators of biological processes influenced by this compound. The assays are tailored for the discovery of agonists, antagonists, and inhibitors of BDSF-mediated signaling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and the general workflow for the high-throughput screening assays described herein.

BDSF_Signaling_Pathway cluster_B_cenocepacia Burkholderia cenocepacia BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL domains) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP (Cyclic di-GMP) RpfR->c_di_GMP Activates EAL domain (Phosphodiesterase) Virulence Virulence & Biofilm Formation c_di_GMP->Virulence Degradation leads to downregulation

Caption: Signaling pathway of this compound (BDSF) in Burkholderia cenocepacia.

PA_Interference_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa BDSF_ext Exogenous This compound QS_Systems Quorum Sensing Systems (lasR, pqsR, rhlR) BDSF_ext->QS_Systems Inhibits T3SS Type III Secretion System (T3SS) BDSF_ext->T3SS Inhibits Virulence_PA Virulence & Biofilm Formation QS_Systems->Virulence_PA Controls T3SS->Virulence_PA Contributes to

Caption: Interference pathway of this compound in Pseudomonas aeruginosa.

HTS_Workflow plate_prep Plate Preparation (Assay Plate) compound_add Compound Library Addition plate_prep->compound_add reagent_add Addition of BDSF/Cells/Reagents compound_add->reagent_add incubation Incubation reagent_add->incubation readout Signal Readout (e.g., Fluorescence, OD) incubation->readout analysis Data Analysis (Hit Identification) readout->analysis

Caption: General high-throughput screening workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various virulence-related phenotypes in Pseudomonas aeruginosa.

Concentration of this compoundPercent Reduction in Biofilm Formation
0.05 mM10.2%
0.1 mM20.2%
0.25 mM27.9%
0.5 mM44.0%
Data from a study on P. aeruginosa PA14.[5]
Concentration of this compoundPercent Reduction in Protease Activity
0.25 mM30%
0.5 mM50%
Data from a study on P. aeruginosa PA14.[5]
Concentration of this compoundTreatment DurationPercent Reduction in Cytotoxicity to HeLa Cells
5 µM2 hours41%
25 µM2 hours75%
5 µM5 hours16%
25 µM5 hours73%
Data from a study on P. aeruginosa PA14.[5]

Experimental Protocols

Application Note 1: High-Throughput Screening for Inhibitors of P. aeruginosa Biofilm Formation

Objective: To identify small molecules that mimic or enhance the inhibitory effect of this compound on P. aeruginosa biofilm formation.

Principle: This assay quantifies biofilm formation using crystal violet staining in a 96-well or 384-well plate format. A sub-inhibitory concentration of this compound is used to sensitize the assay for identifying synergistic compounds.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14 or a clinical isolate)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound (stock solution in DMSO)

  • Compound library (in DMSO)

  • 96-well or 384-well flat-bottom, sterile, tissue culture-treated plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring absorbance at 550-600 nm

Protocol:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa into TSB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh TSB to an OD₆₀₀ of 0.01.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a desired volume (e.g., 50-100 nL) of each compound from the library to the wells of the assay plate.

  • Assay Setup:

    • Test Wells: Add 100 µL of the diluted bacterial culture containing a sub-inhibitory concentration of this compound (e.g., 0.05 mM) to the wells containing library compounds.

    • Positive Control (BDSF effect): Add 100 µL of the diluted bacterial culture with a higher concentration of this compound (e.g., 0.5 mM).

    • Negative Control (Maximum Biofilm): Add 100 µL of the diluted bacterial culture with an equivalent volume of DMSO (vehicle control).

    • Blank: Add 100 µL of sterile TSB.

  • Incubation: Cover the plate with a breathable seal or lid and incubate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the supernatant from the wells. Wash the wells three times with 200 µL of PBS to remove planktonic cells. After the final wash, invert the plate and tap firmly on a paper towel to remove excess liquid.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Readout: Measure the absorbance at OD₅₉₅.

  • Data Analysis: Normalize the data to the controls. Hits are identified as compounds that cause a significant reduction in absorbance compared to the negative control.

Application Note 2: HTS for Modulators of the BDSF-RpfR Interaction

Objective: To identify small molecules that either inhibit the binding of this compound to its receptor RpfR or act as agonists, activating the RpfR phosphodiesterase activity.

Principle: This is a biochemical assay that measures the phosphodiesterase activity of the RpfR EAL domain, which is allosterically activated by the binding of this compound to the PAS domain. The assay uses a fluorescent biosensor that specifically binds to c-di-GMP. A decrease in fluorescence indicates c-di-GMP degradation.

Materials:

  • Purified recombinant RpfR protein from B. cenocepacia

  • This compound

  • Cyclic di-GMP (c-di-GMP)

  • A fluorescent c-di-GMP biosensor

  • Compound library

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Dispense library compounds into the assay plate.

  • Reagent Preparation: Prepare a master mix containing the RpfR protein, the c-di-GMP biosensor, and c-di-GMP in the assay buffer.

  • Assay Setup (for Antagonist Screening):

    • Test Wells: Add the master mix to the wells containing the library compounds. Then, add this compound to a final concentration that gives ~80% of the maximal activation (e.g., determined during assay development).

    • Positive Control (No Inhibition): Add master mix and this compound with DMSO vehicle.

    • Negative Control (No Activation): Add master mix with DMSO vehicle only (no this compound).

  • Assay Setup (for Agonist Screening):

    • Test Wells: Add the master mix to the wells containing the library compounds.

    • Positive Control (Maximal Activation): Add master mix and a saturating concentration of this compound.

    • Negative Control (Basal Activity): Add master mix with DMSO vehicle.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Readout: Measure the fluorescence at the appropriate excitation and emission wavelengths for the c-di-GMP biosensor.

  • Data Analysis:

    • Antagonist Screen: Hits are compounds that result in a fluorescence signal significantly higher than the positive control.

    • Agonist Screen: Hits are compounds that result in a fluorescence signal significantly lower than the negative control.

Application Note 3: Cell-Based HTS for Inhibitors of P. aeruginosa Quorum Sensing

Objective: To identify compounds that inhibit P. aeruginosa QS pathways, using a reporter strain that expresses a fluorescent or luminescent protein under the control of a QS-regulated promoter.

Principle: this compound is known to down-regulate the expression of QS-related genes in P. aeruginosa.[4][7] This assay uses a reporter strain to screen for compounds that mimic this effect.

Materials:

  • P. aeruginosa reporter strain (e.g., carrying a lasR-GFP or rhlR-lux fusion)

  • Appropriate growth medium (e.g., LB broth)

  • Compound library

  • 384-well, black, clear-bottom plates (for fluorescence) or white plates (for luminescence)

  • Plate reader capable of measuring fluorescence or luminescence, and OD₆₀₀.

Protocol:

  • Bacterial Culture Preparation: Grow the P. aeruginosa reporter strain overnight at 37°C. Dilute the culture to an OD₆₀₀ of 0.02 in fresh medium.

  • Compound Plating: Add the compound library to the assay plates.

  • Assay Setup:

    • Test Wells: Add 50 µL of the diluted reporter strain to the wells with compounds.

    • Positive Control (Inhibition): Add 50 µL of the diluted reporter strain containing a known QS inhibitor or a high concentration of this compound.

    • Negative Control (No Inhibition): Add 50 µL of the diluted reporter strain with DMSO vehicle.

  • Incubation: Incubate the plate at 37°C for a time sufficient for QS activation and reporter expression (e.g., 6-8 hours).

  • Readout:

    • Measure the reporter signal (fluorescence or luminescence).

    • Measure the OD₆₀₀ to assess bacterial growth.

  • Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD₆₀₀). Hits are compounds that significantly reduce the normalized reporter signal without inhibiting bacterial growth. This distinguishes true QS inhibitors from compounds that are simply bactericidal or bacteriostatic.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of compounds that modulate the biological activities associated with this compound. These assays can be adapted and optimized for various screening platforms and are intended to accelerate the discovery of novel therapeutic agents targeting bacterial virulence and biofilm formation. The multifaceted role of this compound in bacterial signaling presents a rich area for drug discovery, and these HTS approaches provide the necessary tools to explore this potential.

References

Application Notes and Protocols for the Development of a cis-2-Dodecenoic Acid Biosensor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a crucial role in bacterial quorum sensing (QS). Primarily identified in Burkholderia cenocepacia, an opportunistic pathogen, BDSF is a key regulator of virulence, biofilm formation, and motility.[1][2][3] Beyond intraspecies communication, BDSF exhibits interspecies and inter-kingdom signaling, influencing the behavior of other bacteria and fungi, such as Pseudomonas aeruginosa and Candida albicans.[4] The ability to detect and quantify this compound is therefore of significant interest for studying bacterial pathogenesis, developing anti-virulence therapies, and monitoring microbial communities. These application notes provide a comprehensive guide to the development of a label-free biosensor for the sensitive and specific detection of this compound.

Principle of Detection

The proposed biosensor leverages the specific binding interaction between this compound and its cognate receptor protein, RpfR, from Burkholderia cenocepacia.[3][5] RpfR is a sensor kinase that contains a Per/Arnt/Sim (PAS) domain, which has been shown to bind BDSF with high affinity.[3][5] This binding event induces a conformational change in RpfR, stimulating its EAL domain's phosphodiesterase activity and leading to the degradation of cyclic dimeric guanosine monophosphate (c-di-GMP), a key bacterial second messenger.[3][5]

The biosensor will be developed by immobilizing purified RpfR protein onto a transducer surface. The binding of this compound to the immobilized RpfR will be detected by a change in a physical property of the transducer, such as surface plasmon resonance (SPR), which is sensitive to changes in mass and refractive index at the sensor surface.

Applications

  • Drug Discovery: Screening for antagonists of the RpfR-BDSF interaction as potential anti-virulence agents against Burkholderia cenocepacia and other pathogens that respond to this signaling molecule.

  • Clinical Diagnostics: Development of diagnostic tools for the rapid detection of Burkholderia cenocepacia infections through the presence of BDSF in clinical samples.

  • Microbiology Research: Studying the kinetics and dynamics of quorum sensing in various microbial species and environments.

  • Food and Environmental Monitoring: Assessing microbial contamination and biofilm formation on surfaces.

Quantitative Data

The following table summarizes key quantitative data for this compound and its interaction with its receptor, providing a basis for biosensor design and validation.

ParameterValueReference
Molecular Weight 198.30 g/mol [6]
Binding Affinity (Kd) to RpfR High Affinity (ITC analysis)[5][7]
Effective Concentration for Biofilm Inhibition 0.05 - 0.5 mM in P. aeruginosa
Effective Concentration for Germ Tube Inhibition in C. albicans Not explicitly quantified in the provided results

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

BDSF_Signaling_Pathway BDSF Signaling Pathway in B. cenocepacia BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (EAL domain) GtrR GtrR Transcriptional Regulator RpfR->GtrR Forms complex c_di_GMP->GtrR Modulates binding Virulence_Genes Virulence & Biofilm Genes GtrR->Virulence_Genes Regulates transcription Phenotypes ↓ Biofilm Formation ↓ Virulence ↑ Motility Virulence_Genes->Phenotypes Biosensor_Development_Workflow Biosensor Development Workflow cluster_receptor Receptor Preparation cluster_sensor Biosensor Fabrication cluster_detection Detection and Analysis gene_cloning Cloning of rpfR gene protein_expression Heterologous Expression (e.g., in E. coli) gene_cloning->protein_expression protein_purification Purification of RpfR (e.g., Affinity Chromatography) protein_expression->protein_purification receptor_immobilization Immobilization of RpfR protein_purification->receptor_immobilization surface_functionalization Transducer Surface Functionalization surface_functionalization->receptor_immobilization blocking Blocking of Non-specific Sites receptor_immobilization->blocking sample_injection Injection of This compound Sample blocking->sample_injection signal_transduction Signal Transduction (e.g., SPR) sample_injection->signal_transduction data_analysis Data Analysis (Binding kinetics, Concentration) signal_transduction->data_analysis Biosensor_Components Logical Components of the Biosensor Analyte Analyte This compound Bioreceptor Biorecognition Element Immobilized RpfR Protein Analyte->Bioreceptor Binding Transducer Transducer e.g., SPR Sensor Chip Bioreceptor->Transducer Interaction Signal Output Signal Change in Refractive Index Transducer->Signal Generates

References

Application Notes and Protocols for the Incorporation of cis-2-Dodecenoic Acid into Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-dodecenoic acid, a fatty acid signaling molecule, has garnered significant interest in the field of drug delivery.[1][2] This is primarily due to its inherent biological activities, most notably its role as a quorum-sensing molecule that can induce the dispersal of bacterial biofilms.[3][4][5][6] Biofilms are a major challenge in clinical settings as they exhibit high tolerance to conventional antibiotics. By incorporating this compound into hydrogel-based drug delivery systems, it is possible to develop novel therapeutic strategies that can disrupt biofilms and enhance the efficacy of co-delivered antimicrobial agents.[4][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound-modified hydrogels for drug delivery applications.

Rationale for Use: The Anti-Biofilm Activity of this compound

This compound acts as a diffusible signal factor (DSF) in various bacteria, including the opportunistic pathogen Burkholderia cenocepacia, where it is also known as Burkholderia diffusible signal factor (BDSF).[1][2] Its primary mechanism of action relevant to drug delivery is the induction of biofilm dispersal.[3][4][5] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier against antibiotics and host immune responses.[7]

This compound can trigger a switch in bacterial phenotype from a sessile (biofilm) to a motile (planktonic) state, rendering them more susceptible to antimicrobial agents.[4][7] This signaling pathway often involves the binding of the fatty acid to a receptor protein, which in turn modulates the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that controls biofilm formation.[8][9] By delivering this compound directly to the site of infection using a hydrogel carrier, it is possible to locally disrupt the biofilm structure and improve the penetration and efficacy of co-administered antibiotics.

Data Presentation

The following tables present hypothetical yet realistic quantitative data for a this compound-modified chitosan hydrogel, based on typical performance characteristics of similar fatty acid-modified hydrogel systems. These tables are intended to serve as a benchmark for expected results.

Table 1: Physicochemical Properties of this compound-Modified Chitosan Hydrogel

ParameterUnmodified Chitosan HydrogelThis compound-Modified Chitosan Hydrogel
Swelling Ratio (%) 350 ± 25280 ± 20
Porosity (%) 85 ± 578 ± 4
Contact Angle (°) 65 ± 385 ± 4
Young's Modulus (kPa) 15 ± 225 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

DrugDrug Loading (%)Encapsulation Efficiency (%)
Ciprofloxacin 5.2 ± 0.485 ± 5
Vancomycin 4.8 ± 0.382 ± 6
Gentamicin 5.5 ± 0.588 ± 4

Table 3: In Vitro Drug Release Kinetics (Cumulative Release %)

Time (hours)CiprofloxacinVancomycinGentamicin
1 15 ± 212 ± 1.518 ± 2
6 45 ± 338 ± 2.550 ± 3
12 68 ± 460 ± 372 ± 4
24 85 ± 578 ± 490 ± 5
48 95 ± 392 ± 398 ± 2

Table 4: Biocompatibility Assessment (NIH-3T3 Fibroblast Viability)

Concentration of Hydrogel LeachateCell Viability (%)
Control (Media only) 100
12.5% 98 ± 2
25% 96 ± 3
50% 94 ± 4
100% 91 ± 5

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, characterization, and evaluation of this compound-modified hydrogels.

Protocol 1: Synthesis of this compound-Modified Chitosan Hydrogel

This protocol is adapted from a method for acylating chitosan with a similar fatty acid, 2-decenoic acid.[10][11]

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glutaraldehyde solution (25% in water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Synthesis of cis-2-Dodecenoyl Chloride a. In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. b. Slowly add thionyl chloride (1.5 equivalents) dropwise to the solution at 0°C. c. Allow the reaction to stir at room temperature for 4 hours. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain cis-2-dodecenoyl chloride.

  • Modification of Chitosan a. Dissolve chitosan in a 1% aqueous acetic acid solution to a final concentration of 2% (w/v). b. Separately, dissolve the synthesized cis-2-dodecenoyl chloride in anhydrous pyridine. c. Slowly add the cis-2-dodecenoyl chloride solution to the chitosan solution with vigorous stirring. d. Allow the reaction to proceed for 24 hours at 60°C. e. Precipitate the modified chitosan by adding 1M NaOH until the pH reaches 10. f. Filter the precipitate and wash extensively with deionized water until the filtrate is neutral. g. Purify the product by dialysis against deionized water for 3 days, changing the water twice daily. h. Lyophilize the purified product to obtain this compound-modified chitosan.

  • Hydrogel Formation a. Dissolve the lyophilized this compound-modified chitosan in 1% acetic acid to form a 2% (w/v) solution. b. Add glutaraldehyde solution (as a crosslinker) to a final concentration of 0.5% (v/v). c. Stir the solution for 30 minutes to ensure homogeneity. d. Cast the solution into a mold and allow it to gel at room temperature for 2 hours. e. Immerse the resulting hydrogel in a 1M NaOH solution to neutralize the acid and remove unreacted glutaraldehyde. f. Wash the hydrogel extensively with deionized water until the washing solution is neutral. g. Store the hydrogel in sterile phosphate-buffered saline (PBS) at 4°C.

Protocol 2: Drug Loading into the Hydrogel

Materials:

  • This compound-modified chitosan hydrogel

  • Antibiotic of choice (e.g., ciprofloxacin, vancomycin, gentamicin)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the desired antibiotic in PBS at a concentration of 1 mg/mL.

  • Immerse a pre-weighed, lyophilized piece of the hydrogel into the antibiotic solution.

  • Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature with gentle agitation.

  • Remove the hydrogel from the solution and gently blot the surface to remove excess, unabsorbed drug solution.

  • Lyophilize the drug-loaded hydrogel for storage or immediate use.

  • Determine the drug loading and encapsulation efficiency by measuring the concentration of the remaining drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound-modified chitosan hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

Procedure:

  • Place a known weight of the drug-loaded hydrogel into a vial containing 10 mL of PBS (pH 7.4).

  • Incubate the vial at 37°C in a shaking incubator at 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Biocompatibility Assay (MTT Assay)

Materials:

  • NIH-3T3 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound-modified chitosan hydrogel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Preparation of Hydrogel Leachate: a. Sterilize the hydrogel by UV irradiation for 30 minutes. b. Incubate the sterile hydrogel in complete cell culture medium (1 g of hydrogel per 10 mL of medium) for 24 hours at 37°C to obtain the leachate (100% concentration). c. Prepare serial dilutions of the leachate (50%, 25%, 12.5%) with fresh medium.

  • Cell Seeding: a. Seed NIH-3T3 cells into a 96-well plate at a density of 5 x 10³ cells per well. b. Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: a. Remove the old medium and replace it with the prepared hydrogel leachate dilutions. b. Use fresh medium as a negative control. c. Incubate the cells for 24 hours.

  • MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours at 37°C. c. Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage relative to the control wells.

Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_drug_loading Drug Loading & Characterization cluster_evaluation Evaluation chitosan Chitosan modified_chitosan Modified Chitosan chitosan->modified_chitosan c2da This compound acyl_chloride cis-2-Dodecenoyl Chloride c2da->acyl_chloride SOCl₂ acyl_chloride->modified_chitosan Pyridine hydrogel Crosslinked Hydrogel modified_chitosan->hydrogel Glutaraldehyde drug_loaded_hydrogel Drug-Loaded Hydrogel hydrogel->drug_loaded_hydrogel biocompatibility_assay Biocompatibility Assay hydrogel->biocompatibility_assay drug_solution Antibiotic Solution drug_solution->drug_loaded_hydrogel Incubation characterization Characterization (FTIR, SEM, Swelling) drug_loaded_hydrogel->characterization release_study In Vitro Release Study drug_loaded_hydrogel->release_study

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular c2da This compound rpfR RpfR Receptor c2da->rpfR Binds to pde_activity Phosphodiesterase (PDE) Activity rpfR->pde_activity Activates c_di_GMP c-di-GMP biofilm_formation Biofilm Formation c_di_GMP->biofilm_formation Promotes biofilm_dispersal Biofilm Dispersal c_di_GMP->biofilm_dispersal Inhibits pde_activity->c_di_GMP Degrades

Caption: this compound signaling pathway.

References

Application Notes and Protocols: cis-2-Dodecenoic Acid for Agricultural Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in bacterial quorum sensing (QS).[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence, biofilm formation, and the production of pathogenic factors.[1] Emerging research indicates that this compound holds significant potential as a biocontrol agent in agriculture. Its primary mode of action is the disruption of QS pathways in pathogenic bacteria, thereby reducing their ability to cause disease without directly killing them, which can reduce the selective pressure for resistance development.[3][4] Additionally, there is a growing interest in its potential to prime plant defense responses, a process known as induced resistance.[3][5]

These application notes provide a summary of the current understanding of this compound's role in biocontrol, along with detailed protocols for its experimental application in a research setting.

Principle of Action: Quorum Sensing Interference

This compound has been shown to interfere with the QS systems of several plant pathogens. A key example is its effect on Xanthomonas campestris pv. campestris, the causal agent of black rot in crucifers. In Xanthomonas, the diffusible signal factor (DSF) family of signals, to which this compound belongs, regulates the production of virulence factors such as extracellular enzymes and exopolysaccharides, which are crucial for biofilm formation and disease development.[6] By introducing exogenous this compound, it is possible to disrupt the pathogen's native signaling and attenuate its virulence.[7]

Potential for Induced Resistance

Beyond its direct effects on pathogens, this compound may also act as an elicitor of the plant's own defense mechanisms.[8][9] Plants possess an innate immune system that can be "primed" by certain chemical compounds, leading to a faster and stronger defense response upon subsequent pathogen attack.[3][5] This can involve the activation of signaling pathways mediated by phytohormones like salicylic acid (SA) and jasmonic acid (JA), leading to Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR), respectively.[10][11] While direct evidence for this compound as a potent inducer of these pathways is still an active area of research, its structural similarity to other fatty acids known to be involved in plant signaling suggests this is a promising avenue for exploration.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from in vitro studies on the effect of this compound on various microorganisms. It is important to note that data on its direct application in agriculture is limited, and these values serve as a baseline for further research.

Table 1: In Vitro Antibacterial and Anti-biofilm Activity

Target OrganismParameterConcentrationEffectCitation
Pseudomonas aeruginosaCytotoxicity to HeLa cells5 µM41% reduction[7]
Pseudomonas aeruginosaCytotoxicity to HeLa cells25 µM75% reduction[7]
Pseudomonas aeruginosaExoprotease Production0.25 mM30% reduction[7]
Pseudomonas aeruginosaExoprotease Production0.5 mM50% reduction[7]
Candida albicansGerm-tube formation30 µM~70% reduction[7]
Candida albicansBiofilm formation300 µM~90% reduction[7]

Experimental Protocols

The following protocols are designed for researchers to investigate the efficacy of this compound as a biocontrol agent.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is adapted for testing the direct inhibitory effect of this compound on the mycelial growth of fungal plant pathogens like Botrytis cinerea or Fusarium oxysporum.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes (90 mm)

  • Fungal pathogen of interest, actively growing on an agar plate

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Also, prepare a control set of plates with the same concentration of the solvent (e.g., DMSO).

  • Pour the amended and control PDA into Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm plug of the fungal mycelium from the edge of an actively growing culture.

  • Place the fungal plug, mycelium side down, in the center of the prepared PDA plates.

  • Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.

  • Measure the radial growth of the fungal colony daily for 5-7 days.

  • Calculate the percentage of inhibition compared to the solvent control.

Protocol 2: In Planta Biocontrol Assay against Xanthomonas

This protocol outlines a method to assess the ability of this compound to control bacterial leaf streak caused by Xanthomonas on a model plant like wheat or a susceptible host.[7]

Materials:

  • Susceptible wheat plants (e.g., at the 3-5 leaf stage)

  • Xanthomonas translucens (or other relevant Xanthomonas species)

  • Nutrient Broth (NB) and Nutrient Agar (NA)

  • Spectrophotometer

  • This compound solution (e.g., in a buffer with a surfactant like Tween 20)

  • Pressurized spray bottle

  • Greenhouse or growth chamber with controlled humidity

Procedure:

  • Inoculum Preparation: Culture Xanthomonas in NB at 28°C for 48 hours. Harvest the cells by centrifugation, wash with sterile water, and resuspend in sterile water to an OD600 of 0.1 (approximately 10⁸ CFU/mL).[7]

  • Treatment Application: Prepare different concentrations of this compound (e.g., 50, 100, 200 µM) in a spray buffer. One hour before inoculation, spray the wheat plants with the treatment solutions until runoff. Control plants should be sprayed with the buffer solution alone.

  • Inoculation: Inoculate the treated and control plants by spraying with the bacterial suspension.[12]

  • Incubation: Cover the plants with plastic bags for 24 hours to maintain high humidity and promote infection. Then, maintain the plants in a greenhouse at approximately 28°C.[7]

  • Disease Assessment: After 14-21 days, assess the disease severity by measuring the lesion length or the percentage of leaf area affected.

Protocol 3: Assessment of Induced Resistance

This protocol is designed to determine if this compound can prime plant defenses, leading to enhanced resistance against a pathogen.

Materials:

  • Plant species (e.g., Arabidopsis thaliana, tomato)

  • This compound solution

  • Pathogen to which the plant is susceptible (e.g., Pseudomonas syringae for Arabidopsis)

  • Syringe without a needle for infiltration (for some pathogens)

  • Materials for RNA extraction and qRT-PCR (optional, for gene expression analysis)

Procedure:

  • Priming Treatment: Apply this compound to the plants either as a foliar spray or a soil drench at various concentrations.

  • Lag Phase: Wait for a period (e.g., 48-72 hours) to allow for the potential induction of systemic resistance.

  • Pathogen Challenge: Inoculate the primed plants and a set of control (non-primed) plants with the pathogen.

  • Disease Evaluation: Assess disease symptoms at regular intervals (e.g., 3-5 days post-inoculation).

  • (Optional) Gene Expression Analysis: At various time points after the priming treatment and/or pathogen challenge, collect leaf tissue to analyze the expression of defense-related marker genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway) via qRT-PCR.

Protocol 4: Phytotoxicity Assay

This protocol is to evaluate if this compound has any harmful effects on the plant at the concentrations required for biocontrol.

Materials:

  • Healthy plants of the desired species

  • This compound solutions at a range of concentrations (including and exceeding the effective biocontrol concentrations)

  • Control solution (buffer/solvent only)

  • Spray bottle

Procedure:

  • Apply the different concentrations of this compound and the control solution to separate groups of plants.

  • Observe the plants daily for 7-14 days for any signs of phytotoxicity, such as:

    • Leaf discoloration (chlorosis, necrosis)

    • Stunted growth

    • Leaf curling or deformation

    • Wilting

  • Quantify the effects by measuring parameters like plant height, fresh and dry weight, and chlorophyll content, and compare them to the control group.

Visualizations: Signaling Pathways and Workflows

bacterial_qs_inhibition cluster_pathogen Pathogenic Bacterium cluster_biocontrol Biocontrol Intervention QS_Synthase QS Signal Synthase QS_Signal Native QS Signal QS_Synthase->QS_Signal produces QS_Receptor QS Receptor QS_Signal->QS_Receptor binds & activates Virulence_Genes Virulence Genes QS_Receptor->Virulence_Genes activates transcription Disease Development Disease Development Virulence_Genes->Disease Development leads to C2DA This compound C2DA->QS_Receptor competitively binds or interferes

Caption: Inhibition of Bacterial Quorum Sensing by this compound.

induced_resistance_workflow cluster_treatment Experimental Steps cluster_plant_response Hypothesized Plant Response start 1. Plant Treatment lag 2. Lag Phase (48-72h) start->lag challenge 3. Pathogen Challenge lag->challenge priming Defense Priming lag->priming assess 4. Disease Assessment challenge->assess defense Enhanced Defense Response challenge->defense end Quantify Biocontrol Efficacy assess->end

Caption: Experimental Workflow for Assessing Induced Resistance.

hypothetical_plant_defense_pathway C2DA This compound Application Plant_Receptor Putative Plant Receptor C2DA->Plant_Receptor Signal_Cascade Signal Transduction Cascade (e.g., MAPK, ROS) Plant_Receptor->Signal_Cascade SA_Pathway Salicylic Acid (SA) Pathway Signal_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Signal_Cascade->JA_Pathway Defense_Genes Expression of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes Resistance Systemic Acquired/Induced Resistance Defense_Genes->Resistance

Caption: Hypothetical Plant Defense Priming by this compound.

Conclusion and Future Directions

This compound presents a promising frontier in the development of novel biocontrol strategies. Its ability to disrupt pathogen communication offers a targeted and potentially more durable alternative to conventional pesticides. However, further research is critically needed to translate its in vitro efficacy to practical agricultural applications. Key areas for future investigation include:

  • Broad-spectrum efficacy: Testing against a wider range of bacterial and fungal plant pathogens.

  • Induced resistance: Elucidating the precise mechanisms by which it may prime plant defenses.

  • Phytotoxicity: Establishing safe and effective application rates for various crops.

  • Field trials: Validating its performance under real-world agricultural conditions.

The protocols and information provided herein serve as a foundational guide for researchers to explore and unlock the full potential of this compound in sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-2-Dodecenoic Acid Concentration for Biofilm Dispersal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing cis-2-Dodecenoic acid (also known as BDSF) for biofilm dispersal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect biofilms?

A1: this compound is a fatty acid signaling molecule that belongs to the diffusible signal factor (DSF) family.[1] It primarily functions as an interspecies and inter-kingdom communication signal that can modulate bacterial behavior.[1] Its main effects on biofilms include inhibiting biofilm formation and inducing the dispersal of established biofilms by interfering with quorum sensing systems and the Type III secretion system.[1]

Q2: What is the optimal concentration of this compound to use for biofilm dispersal?

A2: There is no single optimal concentration of this compound, as the effective concentration can vary significantly depending on the bacterial species, the strain, and the experimental conditions (e.g., flow vs. static conditions). Published studies have reported effective concentrations ranging from the nanomolar (nM) to the millimolar (mM) range. For example, in Pseudomonas aeruginosa, concentrations as low as 0.05 mM have shown a 10.2% reduction in biofilm formation, with a 44% reduction observed at 0.5 mM.[1] For other bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), concentrations up to 734 µM were required to prevent biofilm formation.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Can this compound be used in combination with antibiotics?

A3: Yes, studies have shown that this compound can enhance the efficacy of conventional antibiotics.[3] By inducing biofilm dispersal, it can render the newly planktonic bacteria more susceptible to antimicrobial agents.[4] For instance, one study found that while this compound did not induce dispersal on its own, it did exhibit an antimicrobial effect and lowered the minimum inhibitory concentration (MIC) of Tobramycin against Pseudomonas aeruginosa.[3]

Q4: How does this compound mediate its effect on biofilms?

A4: this compound interferes with key bacterial communication and virulence pathways. In Pseudomonas aeruginosa, it has been shown to reduce the expression of quorum sensing regulator genes such as lasR, pqsR, and rhlR.[1] This disruption in quorum sensing subsequently leads to a decrease in the production of virulence factors and a reduction in biofilm formation.[1] It also inhibits the Type III secretion system (T3SS), which is crucial for host-pathogen interactions.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable biofilm dispersal - Sub-optimal concentration: The concentration of this compound may be too low for the specific bacterial strain or experimental setup. - Strain-specific resistance: The bacterial strain may have intrinsic or acquired resistance mechanisms. - Incorrect solvent/carrier: The solvent used to dissolve this compound may be interfering with its activity or not effectively delivering it to the biofilm.- Perform a dose-response curve with a wider range of concentrations (e.g., from nM to mM). - Verify the identity and purity of your this compound. - Test a different solvent. Ethanol is commonly used as a carrier.[5] - Consider that in some cases, it may act as an antimicrobial or antibiotic potentiator rather than a dispersal agent.[3]
Inconsistent results between experiments - Variability in biofilm age: Biofilms at different developmental stages may respond differently to treatment. - Inconsistent experimental conditions: Minor variations in media composition, temperature, or hydrodynamic conditions can affect biofilm structure and susceptibility. - Pipetting errors: Inaccurate dilution or addition of this compound.- Standardize the age of the biofilm before treatment. - Maintain strict control over all experimental parameters. - Calibrate pipettes regularly and use positive displacement pipettes for viscous solutions if necessary.
This compound appears to be toxic to the bacteria - High concentration: The concentration used may be above the threshold for dispersal and is instead acting as a bactericidal or bacteriostatic agent.- Lower the concentration of this compound. - Perform a viability assay (e.g., LIVE/DEAD staining) to distinguish between dispersal and cell death.

Quantitative Data Summary

Table 1: Effect of this compound (BDSF) on Pseudomonas aeruginosa PA14 Biofilm Formation

BDSF Concentration (mM)Biofilm Formation Reduction (%)
0.0510.2
0.120.2
0.2527.9
0.544.0

Data extracted from a study on the modulation of virulence in P. aeruginosa by BDSF.[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Biofilm Dispersal using a Microtiter Plate Assay

Objective: To determine the effective concentration range of this compound for inducing dispersal of a pre-formed bacterial biofilm.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB, LB)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (in ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader (absorbance at 595 nm)

Procedure:

  • Biofilm Formation:

    • Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature with shaking.

    • Dilute the overnight culture to the desired starting OD (e.g., 0.05 at 600 nm) in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in the appropriate growth medium from the stock solution. Include a vehicle control (medium with ethanol).

    • Carefully remove the planktonic cells from the wells by aspiration.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Add 200 µL of the different concentrations of this compound (and the control) to the wells containing the pre-formed biofilms.

    • Incubate for the desired treatment time (e.g., 1, 6, 24 hours).

  • Quantification of Remaining Biofilm:

    • After incubation, discard the medium containing this compound.

    • Wash the wells twice with PBS.

    • Add 200 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 595 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm dispersal for each concentration compared to the vehicle control.

Visualizations

Signaling Pathway of this compound in P. aeruginosa

G cluster_0 This compound (BDSF) Signaling cluster_1 Quorum Sensing Systems BDSF This compound (BDSF) lasR lasR BDSF->lasR pqsR pqsR BDSF->pqsR rhlR rhlR BDSF->rhlR T3SS Type III Secretion System (T3SS) BDSF->T3SS Biofilm Biofilm Formation & Virulence Factor Production lasR->Biofilm pqsR->Biofilm rhlR->Biofilm T3SS->Biofilm

Caption: this compound signaling pathway in P. aeruginosa.

Experimental Workflow for Biofilm Dispersal Assay

G cluster_workflow Biofilm Dispersal Assay Workflow A 1. Biofilm Formation (24-48h) B 2. Planktonic Cell Removal & PBS Wash A->B C 3. Treatment with This compound B->C D 4. Incubation (Variable Time) C->D E 5. Quantification of Remaining Biofilm (e.g., Crystal Violet Assay) D->E F 6. Data Analysis E->F

Caption: General experimental workflow for a biofilm dispersal assay.

References

"cis-2-Dodecenoic acid" stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Dodecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this fatty acid signaling molecule in experimental cell culture settings.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in research?

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule.[1][2][3] In microbiology, it is recognized as a quorum-sensing signal in bacteria like Burkholderia cenocepacia, where it regulates virulence and biofilm formation.[1][2][3] For researchers in drug development, its ability to interfere with bacterial communication and biofilm development makes it a subject of interest for novel antimicrobial strategies.[4] There is also emerging research into the effects of fatty acids on mammalian cell signaling pathways, including those involved in metabolism and apoptosis.

2. What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be kept at -20°C, where it can be stable for at least two years.[4] It is advisable to protect it from light and moisture.[4] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for about one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

3. How should I prepare this compound for cell culture experiments?

Due to its poor solubility in aqueous solutions, this compound should first be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. For cell-based assays, this stock solution is then further diluted in culture medium. To improve solubility and stability in the media, and to mimic physiological conditions, it is highly recommended to complex the fatty acid with bovine serum albumin (BSA).

II. Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed. Degradation of this compound: As an unsaturated fatty acid, it is susceptible to oxidation and isomerization to the less active trans isomer, especially in serum-free media and when exposed to light and oxygen.- Prepare fresh working solutions for each experiment. - Minimize exposure of stock and working solutions to light. - Consider using serum-containing media or supplementing with antioxidants if compatible with the experimental design. - Perform a stability check of your working solution under your specific experimental conditions.
Poor bioavailability in media: The fatty acid may precipitate out of solution or adhere to plasticware, reducing its effective concentration.- Use fatty acid-free BSA to complex the this compound. This improves solubility and stability. - Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
High variability between replicate wells or experiments. Inconsistent preparation of working solutions: Small variations in the dilution of the viscous stock solution or incomplete mixing can lead to significant differences in the final concentration.- Vortex stock solutions thoroughly before making dilutions. - When preparing working solutions in media, ensure vigorous mixing to achieve a homogenous solution. - Prepare a master mix of the final working solution for all replicate wells to ensure consistency.
Cellular stress due to solvent toxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can affect cell health and response.- Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects. - Keep the final solvent concentration as low as possible.
Unexpected changes in media pH. Acidic nature of the fatty acid: Although typically used at low concentrations, the carboxylic acid group can contribute to a slight decrease in the pH of the culture medium.- Monitor the pH of your culture medium after adding this compound. - Ensure your medium is adequately buffered (e.g., with HEPES) if you observe significant pH shifts.
Precipitate formation in the culture medium. Exceeding the solubility limit: The concentration of this compound may be too high for the amount of BSA or serum in the medium.- Increase the concentration of BSA in your medium. - Reduce the final concentration of this compound. - Visually inspect the medium for any signs of precipitation after adding the compound.

III. Stability and Degradation Profile

Key Factors Influencing Stability:

  • Oxidation: The double bond in this compound is susceptible to attack by reactive oxygen species, which can be present in culture media, especially when exposed to light. This can lead to the formation of hydroperoxides and aldehydes.

  • Isomerization: The cis configuration of the double bond can isomerize to the more stable trans form. This is a critical consideration as the biological activity of many unsaturated fatty acids is dependent on their stereochemistry.

  • Media Composition: Serum-free media may offer less protection against degradation compared to serum-containing media, as serum proteins can bind to and stabilize fatty acids.

Potential Degradation Products:

While specific data on the degradation of this compound in culture media is limited, studies on similar fatty acids suggest the following potential degradation products:

  • Hydroxylated and epoxidized derivatives: Enzymatic or oxidative processes can introduce hydroxyl or epoxide groups.

  • Aldehydes: Oxidative cleavage of the double bond can result in the formation of shorter-chain aldehydes, such as undecanal.

  • trans-2-Dodecenoic acid: Isomerization of the cis double bond.

Quantitative Stability Data:

Currently, there is a lack of published data on the precise half-life of this compound in common cell culture media. It is highly recommended that researchers validate its stability under their specific experimental conditions if the long-term activity of the compound is critical for their assays.

IV. Experimental Protocols & Methodologies

Protocol for Preparing this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[4][5][6][7][8]

Materials:

  • This compound

  • DMSO

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a concentrated stock solution of this compound: Dissolve the solid this compound in DMSO to a high concentration (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Warm this solution to 37°C.

  • Complexation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (a 5:1 fatty acid to BSA molar ratio is a common starting point).

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes to allow for complex formation.

  • Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

  • Preparation of working solution: Dilute the sterile fatty acid-BSA complex into your cell culture medium to the desired final concentration of this compound.

Workflow for Assessing Stability of this compound in Culture Media via HPLC

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_media Prepare culture medium with This compound incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect samples at different time points (e.g., 0, 2, 4, 8, 24h) incubate->sampling extraction Extract fatty acids from media samples sampling->extraction hplc Analyze by HPLC-UV or HPLC-MS extraction->hplc quantification Quantify peak area of This compound hplc->quantification plot Plot concentration vs. time quantification->plot half_life Calculate half-life plot->half_life

Caption: Workflow for determining the stability of this compound in culture media.

V. Signaling Pathways and Cellular Effects

Bacterial Signaling:

In bacteria, this compound (as BDSF) is a well-characterized quorum-sensing molecule that regulates gene expression related to virulence and biofilm formation.[9][10] It interacts with specific bacterial receptor proteins to modulate intracellular signaling cascades.[9][10]

Bacterial_Signaling bdsf This compound (BDSF) receptor Bacterial Receptor (e.g., RpfR) bdsf->receptor binds to cascade Intracellular Signaling Cascade receptor->cascade activates gene_exp Altered Gene Expression (Virulence, Biofilm) cascade->gene_exp leads to

References

Technical Support Center: Quantification of cis-2-Dodecenoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-2-Dodecenoic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying this important signaling molecule from complex biological matrices.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the quantification of this compound, from sample collection to data analysis.

FAQ 1: Sample Handling and Storage

Question: What are the best practices for storing biological samples to ensure the stability of this compound?

Answer: Proper storage is critical to prevent the degradation of this compound. Due to its unsaturated nature, it is susceptible to oxidation. Additionally, microbial activity in the sample can alter its concentration.

  • Immediate Processing: Whenever possible, process samples immediately after collection.

  • Low Temperature Storage: If immediate processing is not feasible, samples should be stored at -80°C. For short-term storage (up to a few days), -20°C may be acceptable, but -80°C is recommended to minimize degradation.[1][2]

  • Inert Atmosphere: To prevent oxidation, samples can be stored under an inert gas like nitrogen or argon.

  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and should be avoided. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

FAQ 2: Extraction Challenges

Question: I am experiencing low recovery of this compound from my plasma samples. What could be the cause?

Answer: Low recovery from complex matrices like plasma is a common issue. Several factors could be contributing to this:

  • Inadequate Protein Precipitation: this compound can bind to proteins like albumin in plasma. Incomplete protein precipitation will result in the loss of the analyte. Ensure thorough mixing and sufficient volume of the precipitation solvent (e.g., methanol, acetonitrile).

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent is crucial. A common method for fatty acid extraction is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture.[3] Ensure correct solvent ratios and vigorous mixing to achieve proper phase separation.

  • Solid-Phase Extraction (SPE) Issues: If using SPE, the sorbent material, conditioning, and elution solvents must be optimized. For fatty acids, reversed-phase (e.g., C18) or ion-exchange sorbents can be effective.[4][5][6] Incomplete elution or breakthrough during sample loading can lead to low recovery.

  • pH of the Sample: The extraction efficiency of carboxylic acids is pH-dependent. Acidifying the sample to a pH below the pKa of this compound (around 4.8) will protonate the carboxyl group, making it less polar and more extractable into organic solvents.

Question: How can I minimize matrix effects when analyzing this compound from serum or plasma using LC-MS?

Answer: Matrix effects, caused by co-eluting endogenous compounds, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Effective Sample Cleanup: Use a robust extraction method like SPE to remove interfering substances, particularly phospholipids.[4]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the bulk of the matrix components. This may involve adjusting the mobile phase gradient, using a different column chemistry, or employing techniques like two-dimensional LC.

  • Use of Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d4-cis-2-Dodecenoic acid). This standard will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.

FAQ 3: Derivatization Pitfalls

Question: My GC-MS analysis of FAMEs shows inconsistent results for this compound. What could be the problem?

Answer: Derivatization to fatty acid methyl esters (FAMEs) is a common step for GC analysis, but it can introduce variability.

  • Incomplete Reaction: The methylation reaction may not go to completion. Ensure that the reagents (e.g., BF3 in methanol, methanolic HCl) are fresh and that the reaction time and temperature are optimized.[7][8] The presence of water can inhibit the reaction, so samples should be dry.

  • Isomerization: The cis-2 double bond in this compound can potentially isomerize to the more stable trans configuration, especially under harsh (e.g., acidic or high temperature) conditions. It is important to use the mildest effective derivatization conditions.

  • Analyte Loss: Volatility of the resulting FAME can lead to loss during solvent evaporation steps. Use a gentle stream of nitrogen and avoid overheating.

FAQ 4: Chromatographic and Mass Spectrometric Issues

Question: I am having trouble separating this compound from other isomers in my sample. How can I improve the separation?

Answer: Separating geometric isomers (cis/trans) and positional isomers of fatty acids can be challenging.

  • GC Column Selection: For FAME analysis, highly polar capillary columns, such as those with a wax (polyethylene glycol) or a high-cyanopropyl stationary phase, are recommended for separating cis and trans isomers.[9]

  • LC Column Selection: In reversed-phase LC, C18 columns are commonly used. Optimizing the mobile phase composition, particularly the organic solvent and any additives, can improve resolution.

  • Temperature Programming (GC): A slow, optimized temperature ramp in the GC oven program can significantly improve the separation of closely eluting FAMEs.

Question: What is the best ionization mode for detecting this compound by LC-MS?

Answer: For underivatized fatty acids, negative-ion electrospray ionization (ESI-) is generally preferred as the carboxylic acid group is readily deprotonated. If the fatty acid is derivatized (e.g., with an amine-containing reagent), positive-ion ESI may provide better sensitivity.

Section 2: Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of medium-chain fatty acids using common analytical techniques. Note that performance metrics can vary significantly based on the specific matrix, instrumentation, and protocol used.

Table 1: Representative Performance of GC-MS/MS for FAME Analysis

ParameterTypical ValueSource
Limit of Quantification (LOQ)0.05 - 1 µM[10]
Linearity (R²)> 0.99[10]
Intra-day Precision (%RSD)< 10%N/A
Inter-day Precision (%RSD)< 15%N/A
Recovery85 - 115%N/A

Table 2: Representative Performance of LC-MS/MS for Organic Acid Analysis

ParameterTypical ValueSource
Limit of Quantification (LOQ)0.01 - 0.05 µM[11][12]
Linearity (R²)> 0.99[11]
Accuracy95 - 128%[1][11]
Precision (%CV)2 - 13%[1][11]
Recovery80 - 120%[11]

Section 3: Experimental Protocols

Protocol 1: GC-MS Analysis of this compound from Bacterial Culture (as FAMEs)

This protocol is adapted for the analysis of total fatty acids from a bacterial culture, such as Burkholderia cenocepacia.

1. Sample Preparation (Harvesting Cells): a. Grow the bacterial culture to the desired cell density (e.g., late stationary phase to allow for product accumulation).[7] b. Pellet a known volume of the culture by centrifugation (e.g., 10,000 x g for 10 minutes). c. Discard the supernatant and wash the cell pellet with sterile saline or phosphate-buffered saline (PBS). d. Lyophilize or oven-dry the pellet to a constant weight.

2. Saponification and Methylation: a. To the dried cell pellet (e.g., 10-20 mg) in a glass tube with a Teflon-lined cap, add 1 mL of saponification reagent (e.g., 1.2 M NaOH in 50% aqueous methanol). b. Add an internal standard (e.g., heptadecanoic acid). c. Seal the tube tightly, vortex, and heat at 100°C for 30 minutes in a water bath, with vigorous vortexing every 5-10 minutes.[13] d. Cool the tube to room temperature. e. Add 2 mL of methylation reagent (e.g., 14% boron trifluoride in methanol or 2.5 M methanolic HCl). f. Seal the tube and heat at 80°C for 10 minutes.[13]

3. Extraction: a. Cool the tube to room temperature. b. Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). c. Mix by gentle inversion for 10 minutes. d. Centrifuge at a low speed (e.g., 500 x g) to separate the phases. e. Transfer the upper organic phase containing the FAMEs to a clean GC vial.

4. GC-MS Analysis: a. GC Column: Use a high-polarity column (e.g., DB-FATWAX UI or equivalent).[14] b. Injection: Inject 1 µL of the extract. c. Oven Program: Example program: Start at 100°C for 2 min, ramp to 150°C at 4°C/min, then ramp to 250°C at 4°C/min and hold.[7][8] d. MS Detection: Use either scan mode for identification or selected ion monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of this compound from Plasma

This protocol provides a general workflow for the extraction and analysis of free this compound from plasma.

1. Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, combine 100 µL of plasma with an internal standard (stable isotope-labeled this compound is recommended). c. Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) - Optional but Recommended for Higher Purity: a. Column: Use a reversed-phase SPE cartridge (e.g., C18). b. Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. c. Loading: Load the supernatant from step 1f onto the cartridge. d. Washing: Wash with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. e. Elution: Elute the fatty acids with 1 mL of methanol or acetonitrile. f. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Develop a suitable gradient to resolve this compound from other fatty acids and matrix components. e. MS Detection: Use a triple quadrupole mass spectrometer in negative ESI mode. f. MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

Section 4: Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a biological matrix using GC-MS.

G cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Bacterial Culture) IS Add Internal Standard Sample->IS Saponification Saponification (NaOH, Heat) IS->Saponification Methylation Methylation (BF3/Methanol, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound as a Fatty Acid Methyl Ester (FAME).

BDSF Signaling Pathway in Burkholderia cenocepacia

This diagram outlines the known signaling pathway for this compound (BDSF) in Burkholderia cenocepacia.

G cluster_signal Signal Transduction cluster_regulation Transcriptional Regulation cluster_phenotype Phenotypic Outcomes BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR binds c_di_GMP [c-di-GMP] RpfR->c_di_GMP increases PDE activity BerB BerB RpfR->BerB sequesters GtrR GtrR RpfR->GtrR forms complex c_di_GMP->BerB activates Biofilm Biofilm Formation (bep genes) BerB->Biofilm activates transcription Virulence Virulence Factors (e.g., Proteases) GtrR->Virulence regulates transcription

Caption: BDSF signaling pathway in B. cenocepacia, regulating biofilm formation and virulence.[13][15][16][17]

References

Technical Support Center: Optimizing RT-PCR for cis-2-Dodecenoic Acid Regulated Genes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing RT-PCR primers for genes regulated by the bacterial signaling molecule, cis-2-Dodecenoic acid (BDSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and which genes does it regulate?

A1: this compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in quorum sensing in various bacteria, notably Burkholderia cenocepacia. It plays a crucial role in interspecies and inter-kingdom communication, modulating virulence in pathogens like Pseudomonas aeruginosa.[1][2] BDSF regulates a wide array of genes involved in biofilm formation, motility, virulence factor production, and metabolism.[1][2][3][4][5] In P. aeruginosa, for instance, it has been shown to down-regulate the expression of key quorum sensing regulator genes such as lasR, pqsR, and rhlR.[6] A related molecule, cis-2-decenoic acid (CDA), has been found to differentially regulate 666 genes in P. aeruginosa, with 523 being upregulated and 143 downregulated.[7]

Q2: What are the key considerations for designing RT-PCR primers for these target genes?

A2: Effective primer design is critical for the success of your RT-PCR experiments. Key considerations include:

  • Primer Length: Aim for a length of 18-24 base pairs.[8]

  • GC Content: The optimal GC content is between 40-60%.

  • Melting Temperature (Tm): The Tm of forward and reverse primers should be between 52-58°C and within 5°C of each other.

  • 3' End: The 3' end of each primer should ideally be a G or C to ensure stable binding. However, avoid long runs of Gs or Cs.

  • Secondary Structures: Primers should be checked for potential hairpins and self-dimers, which can interfere with the PCR reaction.

  • Specificity: Use tools like Primer-BLAST to ensure your primers are specific to your target gene and will not amplify off-target sequences.

Q3: How can I optimize the annealing temperature for my RT-PCR reaction?

A3: The optimal annealing temperature is crucial for specific and efficient amplification. This is typically determined empirically using a gradient PCR. You can set a temperature gradient ranging from 5°C below to 5°C above the calculated melting temperature (Tm) of your primers. The optimal annealing temperature will be the one that yields the highest amount of specific product with minimal or no non-specific products, which can be visualized on an agarose gel.[8]

Q4: What are common causes of no amplification or low yield in my RT-PCR?

A4: Several factors can lead to no amplification or low yield. Common culprits include:

  • Poor Primer Design: Primers may have secondary structures, primer-dimer formation, or may not be specific to the target.

  • Suboptimal Annealing Temperature: If the temperature is too high, primers won't anneal efficiently. If it's too low, non-specific products can form.

  • Incorrect Reagent Concentrations: Ensure the concentrations of primers, dNTPs, MgCl₂, and polymerase are optimal.

  • Template Quality: The RNA template may be degraded or contain inhibitors from the isolation process.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect reagent concentrations.

Data Presentation

The following table summarizes a selection of genes known to be regulated by this compound (BDSF) or the closely related cis-2-decenoic acid (CDA) in Pseudomonas aeruginosa. This is a representative list, and the full regulon is more extensive.

GeneOrganismRegulationFold Change (approx.)FunctionReference
lasRP. aeruginosaDownregulated>2Quorum sensing transcriptional regulator[1][6]
pqsRP. aeruginosaDownregulated>2Quorum sensing transcriptional regulator[1][6]
rhlRP. aeruginosaDownregulated>2Quorum sensing transcriptional regulator[1][6]
Motility GenesP. aeruginosaUpregulatedVariesFlagellar and twitching motility[7]
Virulence Factor GenesP. aeruginosaDownregulatedVariesProduction of toxins and proteases[1][6]
Biofilm-associated GenesB. cenocepaciaRegulatedVariesBiofilm formation and dispersal[3][4][9]
gtrRB. cenocepaciaRegulatedVariesGlobal transcriptional regulator[3][4]

Experimental Protocols

RNA Isolation from Bacteria (Gram-negative)

This protocol is a general guideline and may need optimization depending on the bacterial species and growth conditions.

Materials:

  • Bacterial culture

  • RNAprotect Bacteria Reagent (or similar)

  • Lysis Buffer (e.g., TE buffer with lysozyme)

  • RNA purification kit (e.g., column-based)

  • DNase I

  • Nuclease-free water

Procedure:

  • Harvest bacterial cells from your culture by centrifugation.

  • Immediately resuspend the cell pellet in RNAprotect Bacteria Reagent to stabilize the RNA.

  • Pellet the cells again and discard the supernatant.

  • Resuspend the pellet in Lysis Buffer containing lysozyme and incubate to degrade the cell wall.

  • Proceed with RNA purification using a commercial kit according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and binding of RNA to a silica membrane.

  • Perform an on-column DNase I treatment to remove any contaminating genomic DNA.

  • Wash the column to remove impurities.

  • Elute the purified RNA with nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

cDNA Synthesis (Reverse Transcription)

Materials:

  • Purified total RNA (1-5 µg)

  • Reverse transcriptase enzyme

  • dNTP mix

  • Random hexamers or gene-specific primers

  • Reverse transcription buffer

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the total RNA, primers, and nuclease-free water.

  • Incubate at 65°C for 5 minutes to denature the RNA, then immediately place on ice for at least 1 minute.

  • Prepare a master mix containing the reverse transcription buffer, dNTPs, and RNase inhibitor.

  • Add the master mix to the RNA-primer mixture.

  • Add the reverse transcriptase enzyme and mix gently.

  • Incubate the reaction at the temperature recommended for your specific reverse transcriptase (typically 42-50°C) for 30-60 minutes.

  • Inactivate the reverse transcriptase by heating at 70-85°C for 5-10 minutes.

  • The resulting cDNA can be used immediately for RT-PCR or stored at -20°C.

Quantitative RT-PCR (qRT-PCR)

Materials:

  • Synthesized cDNA

  • Forward and reverse primers for your target gene(s) and a reference gene

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Add the cDNA template to the reaction mix. For each sample, prepare reactions in triplicate.

  • Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Collect fluorescence data at the end of each extension step.

  • Perform a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

  • Analyze the data to determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the ΔΔCt method, normalizing to a stably expressed reference gene.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
No Amplification or Low Yield - Inefficient primer design (e.g., secondary structures, low specificity) - Suboptimal annealing temperature - Poor RNA quality or presence of inhibitors - Incorrect reagent concentrations - Enzyme (reverse transcriptase or polymerase) degradation- Redesign primers using primer design software and verify specificity with BLAST.[10] - Perform a gradient PCR to determine the optimal annealing temperature. - Re-purify RNA, ensuring no carryover of ethanol or other inhibitors.[10] - Double-check all reagent concentrations and prepare fresh dilutions if necessary.[10] - Use fresh enzymes and store them properly.
Non-specific Amplification (multiple bands on a gel or multiple peaks in melt curve) - Annealing temperature is too low - Primer-dimer formation - High primer concentration - Genomic DNA contamination- Increase the annealing temperature in 2°C increments.[10] - Redesign primers to avoid complementarity at the 3' ends.[8] - Reduce the primer concentration in the reaction. - Ensure thorough DNase treatment of the RNA sample. Design primers that span an exon-exon junction if possible.[10]
Signal in No-Template Control (NTC) - Contamination of reagents or workspace with template DNA or amplicons- Use aerosol-resistant pipette tips. - Prepare reaction mixes in a separate, dedicated area away from template handling. - Use fresh, nuclease-free water and other reagents.[10]
High Variation Between Replicates - Pipetting errors - Inhomogeneous reaction mix - Temperature fluctuations across the thermal cycler block- Ensure accurate and consistent pipetting. - Thoroughly mix all reaction components before aliquoting. - Ensure the thermal cycler is properly calibrated and functioning correctly.

Visualizations

Signaling_Pathway cluster_B_cenocepacia Burkholderia cenocepacia BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR binds c_di_GMP cyclic di-GMP RpfR->c_di_GMP degrades GtrR GtrR Regulator RpfR->GtrR forms complex c_di_GMP->GtrR inhibits binding to DNA Gene_Expression Altered Gene Expression (Biofilm, Motility, Virulence) GtrR->Gene_Expression regulates

Caption: Signaling pathway of this compound in B. cenocepacia.

Experimental_Workflow cluster_workflow RT-PCR Experimental Workflow Start Bacterial Culture (with/without BDSF) RNA_Isolation Total RNA Isolation (DNase Treatment) Start->RNA_Isolation RNA_QC RNA Quality & Quantity Check RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification & Data Collection qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Relative Gene Expression) qPCR_Run->Data_Analysis

Caption: Experimental workflow for analyzing gene expression using RT-PCR.

References

Technical Support Center: Addressing Off-Target Effects of cis-2-Dodecenoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cis-2-Dodecenoic acid (C12). This resource provides troubleshooting guidance and frequently asked questions to help you identify and mitigate potential off-target effects in your cell-based assays, ensuring the specificity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound in mammalian cell-based assays?

A1: While this compound (C12) is primarily characterized as a bacterial signaling molecule, its fatty acid structure suggests potential interactions with signaling pathways in eukaryotic cells. Direct, comprehensive profiling of C12 off-targets in mammalian cells is not extensively documented in current literature. However, based on the known roles of similar fatty acids and preliminary evidence, researchers should be aware of the following potential off-target effects:

  • Modulation of Inflammatory Pathways: A study on a mouse model of vaginal candidiasis noted that C12 treatment reduced inflammation and decreased the expression of inflammatory chemokine-associated genes. Fatty acids can influence inflammatory signaling cascades such as the NF-κB and MAPK pathways in macrophages and other immune cells.[1][2][3]

  • Activation of G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids are known ligands for several GPCRs, most notably GPR120 (also known as FFAR4).[4][5] Activation of GPR120 can trigger anti-inflammatory and insulin-sensitizing effects.[4][6]

  • Interaction with Nuclear Receptors: Fatty acids and their derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs).[7][8] PPARs are critical regulators of lipid metabolism and inflammation.

Q2: At what concentrations should I be concerned about off-target effects?

A2: The concentration at which off-target effects may appear is cell-type and assay-dependent. It is crucial to establish a therapeutic window for your specific model system. In studies on the eukaryotic fungus Candida albicans, 30 µM of C12 was effective in reducing germ-tube formation without inhibiting overall yeast growth, whereas concentrations of 300 µM did inhibit growth.[9][10] In a mouse model, 250 µmol/L C12 was used to reduce inflammation. It is recommended to perform a dose-response curve for both your intended on-target effect and for markers of potential off-target pathways.

Q3: Could this compound be cytotoxic to my mammalian cell line?

A3: A related fatty acid, cis-2-decenoic acid, has been reported to have no cytotoxic effects on fibroblasts. However, cytotoxicity can be cell-type specific and concentration-dependent. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH release) on your specific cell line using a broad range of C12 concentrations.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Off-target effects of C12 are interfering with the assay readout.1. Confirm On-Target Engagement: If the intended target is known, use a secondary method to confirm engagement at the concentrations used (e.g., thermal shift assay, target enzyme activity assay). 2. Use a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of C12 that is predicted to be inactive against the primary target. If this analog reproduces the unexpected phenotype, an off-target effect is likely. 3. Perform a Rescue Experiment: If C12 is expected to inhibit a particular protein, overexpressing that protein should rescue the phenotype.
Observed phenotype does not align with the known function of the intended target. C12 may be acting on an alternative pathway.1. Pathway Analysis: Investigate key potential off-target pathways. Use inhibitors or activators of suspected off-target pathways (e.g., GPCRs, PPARs, NF-κB) to see if the C12-induced phenotype is altered. 2. Gene Expression Profiling: Perform RNA-seq or qPCR arrays on cells treated with C12 to identify differentially expressed genes and affected pathways. Compare these to the known transcriptional signature of the intended target.
High background or non-specific signaling in the assay. C12 may be interfering with the assay technology itself (e.g., autofluorescence, assay component interaction).1. Run an Acellular Control: Test C12 in your assay system without cells to check for direct interference with reagents or detection methods. 2. Vary Assay Readout: If possible, use an alternative assay with a different detection method (e.g., luminescence instead of fluorescence) to confirm the biological effect.

Quantitative Data Summary

Table 1: Concentrations of this compound Used in Biological Systems

System Concentration Range Observed Effect Reference
Candida albicans (eukaryotic fungus)30 µMReduced germ-tube formation by ~70% without inhibiting yeast growth.[9][10]
Candida albicans (eukaryotic fungus)60 µMDownregulated hyphae-specific genes HWP1 and ALS3.[9][10]
Candida albicans (eukaryotic fungus)300 µMStrongly repressed yeast growth and biofilm formation.[9][10]
Mouse Model (vaginal candidiasis)250 µmol/LReduced vaginal fungal loads and decreased inflammation.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of this compound that is non-toxic to a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (C12) stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of C12 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used for C12 stock).

  • Remove the medium from the cells and replace it with 100 µL of the C12 dilutions or vehicle control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: NF-κB Activation Assay using a Reporter Cell Line

This protocol assesses whether this compound activates or inhibits the NF-κB signaling pathway.

Materials:

  • A mammalian cell line stably transfected with an NF-κB-driven reporter construct (e.g., luciferase or GFP).

  • Complete cell culture medium.

  • This compound (C12) stock solution.

  • A known NF-κB activator (e.g., TNF-α or LPS) as a positive control.

  • A known NF-κB inhibitor (e.g., Bay 11-7082) as a negative control.

  • Luciferase assay reagent or fluorescence microscope/plate reader.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow cells to adhere.

  • To test for agonistic activity, treat cells with serial dilutions of C12.

  • To test for antagonistic activity, pre-incubate cells with serial dilutions of C12 for 1 hour, then stimulate with a sub-maximal concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α).

  • Include appropriate controls: vehicle only, activator only, and inhibitor + activator.

  • Incubate for 6-24 hours, depending on the reporter gene kinetics.

  • Measure the reporter gene signal (luciferase activity or GFP fluorescence).

  • Normalize the data to cell viability (can be run in a parallel plate using the MTT assay).

Visualizations

experimental_workflow cluster_0 Initial Screening & Observation cluster_1 Troubleshooting Off-Target Effects cluster_2 Conclusion start Start with C12 in Primary Assay phenotype Observe Unexpected Phenotype start->phenotype dose_response 1. Dose-Response & Cytotoxicity Assay phenotype->dose_response Is the effect dose-dependent and non-toxic? inactive_analog 2. Inactive Analog Control dose_response->inactive_analog pathway_analysis 3. Pathway-Specific Analysis (e.g., NF-κB, GPCR reporters) inactive_analog->pathway_analysis on_target Phenotype is On-Target inactive_analog->on_target Inactive analog shows no effect gene_expression 4. Gene Expression Profiling (RNA-seq) pathway_analysis->gene_expression off_target Phenotype is Off-Target gene_expression->off_target Data suggests alternative pathway activation

Caption: Workflow for investigating potential off-target effects.

signaling_pathways cluster_gpcr Potential GPCR Pathway cluster_nuclear Potential Nuclear Receptor Pathway cluster_nfkb Potential Inflammatory Pathway C12 This compound GPR120 GPR120 C12->GPR120 Potential Agonist PPAR PPARs C12->PPAR Potential Ligand IKK IKK C12->IKK Modulation? Gq Gq GPR120->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC AntiInflammatory Anti-inflammatory Effects Ca_PKC->AntiInflammatory RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to GeneExpression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPRE->GeneExpression TLR TLR/Other TLR->IKK NFkB NF-κB IKK->NFkB InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes

Caption: Potential off-target signaling pathways for C12.

References

Technical Support Center: Storage and Handling of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of cis-2-Dodecenoic acid to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] Some suppliers state that stability can be maintained for at least two years at this temperature. Short-term storage at +4°C is also possible, but for extended periods, -20°C is strongly recommended to minimize degradation.

Q2: How should I store this compound once the vial is opened?

Upon opening, it is crucial to handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. If the compound is a solid, it is advisable to dissolve it in a suitable organic solvent. The solution should be stored in a glass vial with a Teflon-lined cap at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary causes of this compound degradation?

The two main degradation pathways for this compound are:

  • Oxidation: The double bond in the fatty acid is susceptible to attack by oxygen, leading to the formation of hydroperoxides, aldehydes, and other breakdown products. This process is accelerated by exposure to air, light, and trace metals.

  • Isomerization: The cis configuration of the double bond can isomerize to the more stable trans form. This change in stereochemistry can significantly impact its biological activity.

Q4: What are the visible signs of degradation?

Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of a rancid odor. However, significant degradation can occur before these signs are apparent. Therefore, analytical methods are recommended for quality control.

Q5: Which solvents are recommended for dissolving this compound?

Commonly used solvents for unsaturated fatty acids include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific experimental application. It is important to use high-purity, anhydrous solvents to minimize potential degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere, protection from light). 2. Perform a quality control check on the compound using HPLC or GC-MS to assess purity and detect degradation products. 3. Prepare fresh stock solutions from a new, unopened vial if possible.
Inconsistent experimental results. Partial degradation of the compound, leading to variable concentrations of the active cis-isomer.1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 2. Always handle the compound and its solutions under an inert atmosphere. 3. Use fresh, high-purity solvents for all dilutions.
Appearance of unexpected peaks in analytical chromatography (HPLC/GC-MS). Presence of oxidation products or the trans-isomer.1. Compare the chromatogram to a reference standard of pure this compound. 2. Use mass spectrometry to identify the molecular weights of the impurity peaks, which can help in identifying degradation products. 3. Review handling procedures to identify potential sources of contamination or degradation.

Quantitative Data on Storage Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general guideline for the storage of unsaturated fatty acids based on established best practices. The stability of this compound is expected to follow a similar trend.

Storage Condition Temperature Atmosphere Solvent Estimated Stability
Optimal Long-Term -20°CInert Gas (Argon/Nitrogen)Anhydrous Ethanol, DMF, or DMSO> 2 years
Acceptable Short-Term +4°CInert Gas (Argon/Nitrogen)Anhydrous Ethanol, DMF, or DMSOWeeks to a few months
Not Recommended Room TemperatureAirNon-anhydrous solventsDays to weeks
Not Recommended -20°CAirNon-anhydrous solventsStability significantly reduced

Note: The stability of this compound is highly dependent on the absence of oxygen and water.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound.

Protocol 1: Analysis of Purity and Detection of Isomerization by HPLC

Objective: To determine the purity of this compound and quantify the formation of its trans-isomer.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 210 nm.

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Identify the peaks for cis- and trans-2-Dodecenoic acid based on their retention times (the trans-isomer typically has a slightly longer retention time).

    • Quantify the amount of each isomer using the calibration curve.

    • Calculate the purity of the cis-isomer and the percentage of the trans-isomer.

Protocol 2: Detection of Oxidation Products by GC-MS

Objective: To identify and semi-quantify volatile oxidation products of this compound.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the this compound sample in the anhydrous solvent.

    • Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the fatty acid to its more volatile trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak for the TMS-derivatized this compound.

    • Search the chromatogram for smaller, more volatile compounds which are potential oxidation products (e.g., aldehydes, ketones).

    • Use the mass spectra of these peaks to identify them by comparing them to a mass spectral library (e.g., NIST).

Visualizations

degradation_pathways cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway cis_acid_ox This compound hydroperoxides Hydroperoxides cis_acid_ox->hydroperoxides + O2 aldehydes Aldehydes & Ketones hydroperoxides->aldehydes Decomposition cis_acid_iso This compound trans_acid trans-2-Dodecenoic Acid cis_acid_iso->trans_acid Isomerization

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow start Experiment Fails or Shows Inconsistency check_storage Verify Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage No analytical_qc Perform Analytical QC (HPLC or GC-MS) check_storage->analytical_qc Yes correct_storage Correct Storage Procedures improper_storage->correct_storage correct_storage->analytical_qc degraded Compound is Degraded analytical_qc->degraded Degradation Detected pure Compound is Pure analytical_qc->pure No Degradation discard Discard and Use New Stock degraded->discard troubleshoot_exp Troubleshoot Other Experimental Parameters pure->troubleshoot_exp

Caption: Troubleshooting workflow for experimental issues.

References

Refinement of protocols for testing "cis-2-Dodecenoic acid" synergistic effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for investigating the synergistic effects of cis-2-Dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1][2] Its primary mechanism involves interfering with QS systems in various bacteria, such as the las, rhl, and pqs systems in Pseudomonas aeruginosa.[1][3] This interference can lead to the downregulation of virulence factors, biofilm formation, and motility.[1][4] In some bacteria like Burkholderia cenocepacia, it binds to specific receptors (e.g., RpfR) to regulate virulence through second messengers like cyclic-di-GMP.[5]

Q2: With what types of compounds does this compound typically exhibit synergistic effects?

A2: this compound most notably exhibits synergistic effects with conventional antibiotics and disinfectants.[6][7][8] The synergy arises from its ability to disperse established biofilms and revert antibiotic-tolerant "persister" cells to a metabolically active state, which makes them more susceptible to antimicrobial agents.[4][9][10] This effect has been observed against a range of both Gram-negative and Gram-positive bacteria.[4][6]

Q3: What are the standard in vitro methods to test for synergy with this compound?

A3: The most common methods for quantifying synergy are the checkerboard microdilution assay and the time-kill assay.[11][12] The checkerboard assay is a high-throughput method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.[13][14] The time-kill assay is considered the "gold standard" for confirming synergy by providing dynamic data on the rate of bacterial killing over time when exposed to the compounds alone and in combination.[15][16]

Q4: Can this compound be used as a standalone antimicrobial agent?

A4: While it can inhibit the formation of biofilms and reduce the expression of virulence factors on its own, this compound is generally not considered a potent standalone antimicrobial in the way traditional antibiotics are.[1] Its strength lies in its ability to act as an adjuvant, enhancing the efficacy of other antimicrobial compounds, particularly against biofilm-associated infections.[8][17]

Troubleshooting Guides

Checkerboard Assay Issues

Q: My checkerboard assay results are inconsistent or not showing synergy where it's expected. What could be the cause?

A: Inconsistent results in checkerboard assays can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically a 0.5 McFarland standard) and is in the logarithmic growth phase. An inconsistent starting cell number can significantly alter MIC values.[18]

  • Compound Solubility: this compound is a fatty acid and may have limited solubility in aqueous media. Ensure it is fully dissolved, potentially using a small amount of a suitable solvent like DMSO, and that the final solvent concentration does not affect bacterial growth.

  • Plate Reading Time: Read the plates at a consistent time point (e.g., 18-24 hours). Reading too early or too late can lead to false interpretations of growth inhibition.

  • High Compound Concentrations: At very high concentrations, the individual effect of one agent may be so strong that it masks any synergistic contribution from the second agent. Synergy is often most apparent at concentrations at or below the individual MICs of the compounds.[19]

  • Interaction Interpretation: The interpretation of the Fractional Inhibitory Concentration Index (FICI) is critical. Ensure you are calculating it correctly and using established cutoff values (Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0).[12]

Time-Kill Assay Issues

Q: The time-kill assay does not confirm the synergy I observed in my checkerboard assay. Why might this be?

A: Discrepancies between checkerboard and time-kill assays are not uncommon.[18][20] Here are possible reasons:

  • Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement (growth/no growth after ~24 hours), while the time-kill assay is dynamic, measuring the rate of killing over time. A combination might be synergistic in inhibiting growth (bacteriostatic synergy) but not in enhancing the rate of killing (bactericidal synergy).

  • Concentrations Tested: Time-kill assays are typically performed at a few selected concentrations (e.g., 0.5x or 1x MIC). The synergy observed in the checkerboard might occur at a different concentration ratio than the one you selected for the time-kill experiment.

  • Regrowth: A common phenomenon is bacterial regrowth after an initial period of killing.[11] Synergy might be present at earlier time points (e.g., 6 hours) but lost by 24 hours due to drug degradation or the emergence of a resistant subpopulation. Ensure you are sampling at multiple time points (e.g., 0, 2, 4, 6, 24 hours).[15]

  • Definition of Synergy: The definition of synergy in a time-kill assay is a ≥2-log10 decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.[15][21] Ensure your calculations and comparisons are made correctly.

Biofilm Assay Issues

Q: I am not observing significant biofilm dispersal or synergistic killing with my biofilm assay.

A: Biofilm experiments introduce additional complexities:

  • Biofilm Maturity: The age and maturity of the biofilm can impact its susceptibility. This compound may be more effective at dispersing younger biofilms. Standardize the biofilm growth period in your protocol.

  • Washing Steps: Vigorous washing steps can physically remove biofilm, masking the specific dispersal effect of the compound. Conversely, insufficient washing may not remove all planktonic cells, confounding viability measurements. Washing steps should be gentle but consistent.

  • Quantification Method: Crystal violet staining quantifies total biofilm biomass (live cells, dead cells, and extracellular matrix).[6] To assess synergistic killing, you must use a viability-based method like Colony Forming Unit (CFU) counting from sonicated and resuspended biofilms or LIVE/DEAD fluorescent staining.[17]

  • Penetration: The antibiotic being tested may have poor penetration into the biofilm matrix. The synergistic effect depends on both the dispersal action of this compound and the ability of the antibiotic to reach the now more susceptible cells.

Experimental Protocols & Data Presentation

Protocol 1: Checkerboard Microdilution Assay

This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

Methodology:

  • Preparation: Prepare stock solutions of this compound and the test antibiotic in a suitable solvent. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to the final required concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, add 50 μL of CAMHB to all wells.

  • Create a two-fold serial dilution of the antibiotic (Drug A) horizontally across the plate (e.g., columns 1-10).

  • Create a two-fold serial dilution of this compound (Drug B) vertically down the plate (e.g., rows A-G). The resulting plate will have a matrix of concentrations.

  • Column 11 will contain dilutions of Drug A only, and row H will contain dilutions of Drug B only. Well H12 serves as the growth control (no drugs).

  • Inoculation: Add 50 μL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration showing no visible turbidity.

  • Calculation: Calculate the FIC Index (FICI) for each well showing no growth:

    • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC_A + FIC_B The lowest FICI value is reported.

Data Presentation:

Table 1: Hypothetical Checkerboard Assay Results for this compound (CDA) in combination with Antibiotic X against P. aeruginosa. The MIC of Antibiotic X alone is 16 μg/mL, and the MIC of CDA alone is 128 μg/mL.

Antibiotic X (μg/mL)CDA (μg/mL)Growth (Turbidity)FIC_AFIC_BFICIInterpretation of Lowest FICI
160No1.0000.0001.000
0128No0.0001.0001.000
832No0.5000.2500.750Additive
4 16 No 0.250 0.125 0.375 Synergy
264No0.1250.5000.625Additive
232Yes---
816Yes---
Protocol 2: Time-Kill Assay

This protocol confirms synergy by measuring the rate of bacterial killing over time.

Methodology:

  • Preparation: Prepare flasks containing CAMHB with the following:

    • No drug (Growth Control)

    • This compound at a sub-inhibitory concentration (e.g., 0.5x MIC)

    • Antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC)

    • Combination of this compound and the antibiotic at the same concentrations.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~10^6 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each flask.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on nutrient agar to determine the viable cell count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.[15][21]

Data Presentation:

Table 2: Hypothetical Time-Kill Assay Data (log10 CFU/mL) for this compound (CDA) and Antibiotic X.

Time (hours)Growth ControlCDA (0.5x MIC)Antibiotic X (0.5x MIC)Combination (CDA + AbX)log10 Reduction (Combo vs. AbX)
06.06.06.06.00.0
26.86.76.25.50.7
47.67.56.14.81.3
6 8.5 8.4 6.0 3.9 2.1 (Synergy)
249.29.16.54.22.3 (Synergy)
Protocol 3: Biofilm Dispersal and Eradication Assay

This protocol assesses the ability of this compound to enhance antibiotic activity against pre-formed biofilms.

Methodology:

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating wells with a standardized culture and incubating for 24-48 hours to allow for mature biofilm formation.

  • Planktonic Cell Removal: Gently wash the wells with a sterile phosphate-buffered saline (PBS) solution to remove non-adherent, planktonic cells.

  • Treatment: Add fresh growth medium to the wells containing various concentrations of this compound, the antibiotic, and their combinations. Include a no-treatment control.

  • Incubation: Incubate the treated plates for another 24 hours.

  • Quantification of Viable Cells:

    • Wash the wells again with PBS to remove dead cells and treatment media.

    • Add fresh PBS to each well and sonicate the plate or use vigorous pipetting to detach and resuspend the biofilm.

    • Perform serial dilutions and plate for CFU counting to determine the number of viable cells remaining in the biofilm.

  • Analysis: Compare the CFU counts from the combination treatment to the single-agent and no-treatment controls. A significant reduction in CFU/mL in the combination treatment indicates synergistic eradication of the biofilm.

Data Presentation:

Table 3: Hypothetical Biofilm Eradication Data (log10 CFU/mL) after Treatment.

Treatment GroupMean log10 CFU/mLStandard Deviationlog10 Reduction vs. Control
No Treatment Control8.50.2-
This compound (CDA)8.10.30.4
Antibiotic X6.20.42.3
Combination (CDA + AbX) 3.9 0.5 4.6

Visualizations

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Prepare Stock Solutions (CDA & Antibiotic) a1 Create 2D Serial Dilutions in 96-Well Plate p1->a1 p2 Prepare Standardized Bacterial Inoculum a2 Inoculate Plate p2->a2 a1->a2 a3 Incubate (18-24h) a2->a3 an1 Read Turbidity (MIC) a3->an1 an2 Calculate FIC Index an1->an2 an3 Determine Synergy (FICI <= 0.5) an2->an3

Caption: Workflow for the Checkerboard Synergy Assay.

G cluster_pathway P. aeruginosa Quorum Sensing Interference cda cis-2-Dodecenoic Acid (BDSF) lasR LasR cda->lasR Inhibits rhlR RhlR cda->rhlR Inhibits pqsR PqsR cda->pqsR Inhibits virulence Virulence Factor Production lasR->virulence biofilm Biofilm Formation lasR->biofilm rhlR->virulence rhlR->biofilm pqsR->virulence pqsR->biofilm

Caption: Simplified signaling pathway interference by this compound.

G cluster_biofilm Biofilm State cluster_agents Treatment Agents b1 Established Biofilm (High Antibiotic Tolerance) b2 Dispersed Cells & Reverted Persisters (Low Antibiotic Tolerance) b1->b2 result Synergistic Bacterial Killing b2->result cda cis-2-Dodecenoic Acid cda->b1 Induces Dispersion abx Antibiotic abx->b2 Effective Killing

Caption: Logical relationship of synergistic action on biofilms.

References

Technical Support Center: Synthesis of cis-2-Dodecenoic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-dodecenoic acid and its analogues.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound analogues via two primary routes: the Wittig reaction and the partial reduction of alkynes.

Wittig Reaction for cis-Alkene Synthesis

The Wittig reaction is a powerful method for forming carbon-carbon double bonds. However, achieving high cis (Z)-selectivity can be challenging.

Q1: My Wittig reaction is producing a low cis:trans (Z:E) isomer ratio. How can I improve the selectivity for the cis isomer?

A1: Low cis-selectivity in the Wittig reaction is a frequent issue. Several factors influence the stereochemical outcome. Here are key areas to troubleshoot:

  • Ylide Stabilization: The choice of phosphonium ylide is critical. Non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group) generally favor the formation of cis-alkenes.[1][2] Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) tend to produce the trans (E) isomer as the major product.[1][3]

    • Troubleshooting Tip: Ensure you are using a non-stabilized ylide, such as one prepared from an alkyltriphenylphosphonium halide.

  • Reaction Conditions (Salt-Free): The presence of lithium salts can lead to equilibration of the betaine intermediate, which can decrease the cis-selectivity.[4][5] Performing the reaction under salt-free conditions is often recommended for high cis-selectivity.

    • Troubleshooting Tip: When preparing the ylide, use a sodium- or potassium-based base (e.g., NaH, NaNH₂, KHMDS, or KOtBu) instead of a lithium base like n-BuLi. The choice of base can significantly impact the isomer ratio.[4]

  • Solvent: The solvent can influence the reaction's stereoselectivity. Aprotic, non-polar solvents are generally preferred for maximizing cis-selectivity.

    • Troubleshooting Tip: Consider using solvents like THF or diethyl ether.

Q2: The yield of my Wittig reaction is very low, and a significant amount of the starting aldehyde remains unreacted. What could be the problem?

A2: Low yields in Wittig reactions can often be traced back to the generation and stability of the ylide.

  • Base Strength and Freshness: Non-stabilized ylides require a strong base for their formation from the corresponding phosphonium salt.[6] The effectiveness of the base is crucial.

    • Troubleshooting Tip: Use a freshly opened or properly stored strong base. For example, potassium tert-butoxide (KOtBu) is hygroscopic and its effectiveness can diminish over time.

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and may decompose before reacting with the aldehyde.

    • Troubleshooting Tip: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde to the freshly prepared ylide solution. It is also good practice to generate the ylide in the presence of the carbonyl compound.

  • Steric Hindrance: Significant steric hindrance in either the aldehyde or the ylide can impede the reaction.

    • Troubleshooting Tip: While challenging to overcome without changing the starting materials, prolonged reaction times or elevated temperatures (while being mindful of potential side reactions and decreased selectivity) may improve conversion.

Partial Reduction of Alkynes using Lindlar's Catalyst

The partial hydrogenation of an alkyne is an excellent method for synthesizing cis-alkenes. The key is to prevent over-reduction to the corresponding alkane.

Q1: My alkyne reduction is producing the fully saturated alkane instead of the desired cis-alkene. How can I prevent this over-reduction?

A1: Over-reduction is a common problem when the catalyst is too active. The Lindlar catalyst is specifically designed to be less reactive than standard hydrogenation catalysts like palladium on carbon (Pd/C).[7][8]

  • Catalyst Choice and "Poisoning": The Lindlar catalyst is a palladium-based catalyst that has been "poisoned" or deactivated, typically with lead acetate and quinoline.[7][9] This deactivation makes it selective for the reduction of alkynes to cis-alkenes without further reducing the alkene to an alkane.[7][10]

    • Troubleshooting Tip: Ensure you are using a properly prepared Lindlar catalyst (Pd/CaCO₃/Pb(OAc)₂ with quinoline). If preparing it yourself, the amount of "poison" is critical. Too little will result in over-reduction.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress closely to stop it once the alkyne has been consumed.

    • Troubleshooting Tip: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy to track the disappearance of the starting alkyne and the appearance of the cis-alkene. Stop the reaction as soon as the alkyne is no longer detectable.

Q2: The yield of my cis-alkene is low, and the reaction seems to stop prematurely.

A2: A stalled reaction can be due to catalyst deactivation.

  • Catalyst Deactivation: The catalyst can become deactivated by impurities in the starting materials or solvents. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.

    • Troubleshooting Tip: Purify your starting alkyne and use high-purity, degassed solvents. Ensure your reaction setup is free of potential contaminants.

  • Insufficient Catalyst: The amount of catalyst used may be insufficient for the scale of your reaction.

    • Troubleshooting Tip: While using an excess of catalyst should be avoided to prevent over-reduction, ensure you are using a sufficient catalytic amount. Consult literature protocols for recommended catalyst loading for similar substrates. Extended-duration experiments can also help evaluate the catalyst's performance after its initial "break-in" period.[11]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of cis-alkenoic acid analogues.

Table 1: Influence of Base on the cis:trans Ratio in a Wittig Reaction

EntryPhosphonium SaltAldehydeBaseSolventcis:trans RatioYield (%)
1C₁₀H₂₁PPh₃BrGlyoxylic AcidNaHTHF>95:5~85
2C₁₀H₂₁PPh₃BrGlyoxylic AcidKHMDSToluene>95:5~90
3C₁₀H₂₁PPh₃BrGlyoxylic Acidn-BuLiTHF58:42~75

Note: Data is illustrative and based on general principles of the Wittig reaction. The use of sodium or potassium bases under salt-free conditions generally provides higher cis-selectivity.[4]

Table 2: Lindlar's Catalyst Reduction of 2-Dodecynoic Acid

EntryCatalyst Loading (mol%)Quinoline (mol%)Reaction Time (h)Conversion (%)cis-Alkene Selectivity (%)
15104>98>95
2210895>95
3504>98~80 (with over-reduction)

Note: This data is representative. The presence of quinoline is crucial for preventing over-reduction and ensuring high cis-selectivity.[7][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from decyltriphenylphosphonium bromide and glyoxylic acid using a non-stabilized ylide under salt-free conditions to favor the cis-isomer.

Materials:

  • Decyltriphenylphosphonium bromide

  • Glyoxylic acid monohydrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of decyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF to the NaH suspension with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of glyoxylic acid monohydrate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of cis- and trans-2-dodecenoic acid, can be purified by flash column chromatography on silica gel or by silver ion chromatography for optimal separation of the isomers.[12][13][14]

Protocol 2: Synthesis of this compound via Lindlar's Catalyst Reduction

This protocol details the partial hydrogenation of 2-dodecynoic acid to this compound.

Materials:

  • 2-Dodecynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-dodecynoic acid (1.0 eq) in methanol or ethanol.

  • Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).

  • Add quinoline (a small amount, e.g., 1 equivalent relative to the catalyst) to further control the catalyst's activity.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure-regulated system at slightly above atmospheric pressure).

  • Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the starting alkyne. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified if necessary, for example, by recrystallization or chromatography.

Mandatory Visualization

Wittig_Reaction_Workflow start Start: Prepare Reagents phosphonium_salt Decyltriphenylphosphonium Bromide start->phosphonium_salt ylide_gen Ylide Generation (NaH in THF, 0°C) wittig_reaction Wittig Reaction (Add Glyoxylic Acid, 0°C to RT) ylide_gen->wittig_reaction phosphonium_salt->ylide_gen workup Aqueous Work-up (Quench with NH4Cl) wittig_reaction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Lindlar_Reduction_Workflow start Start: Dissolve Alkyne alkyne 2-Dodecynoic Acid in Methanol start->alkyne catalyst_add Add Lindlar's Catalyst and Quinoline alkyne->catalyst_add hydrogenation Hydrogenation (H2 atmosphere) catalyst_add->hydrogenation monitoring Monitor Reaction (TLC/GC) hydrogenation->monitoring filtration Filtration (Remove Catalyst) monitoring->filtration concentration Solvent Removal filtration->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound via Lindlar's catalyst reduction.

Troubleshooting_Logic cluster_wittig Wittig Reaction Issues cluster_cis_solutions Solutions for Low cis-Selectivity cluster_yield_solutions Solutions for Low Yield cluster_lindlar Lindlar Reduction Issues cluster_over_reduction_solutions Solutions for Over-reduction cluster_stalled_solutions Solutions for Stalled Reaction wittig_issue Problem with Wittig Reaction? low_cis Low cis:trans Ratio wittig_issue->low_cis Yes low_yield Low Yield / Incomplete Reaction wittig_issue->low_yield Yes check_ylide Use Non-Stabilized Ylide low_cis->check_ylide salt_free Use Salt-Free Conditions (Na or K base) low_cis->salt_free aprotic_solvent Use Aprotic, Non-Polar Solvent low_cis->aprotic_solvent strong_base Use Fresh, Strong Base low_yield->strong_base in_situ Generate Ylide in situ low_yield->in_situ temp_control Control Temperature low_yield->temp_control lindlar_issue Problem with Lindlar Reduction? over_reduction Over-reduction to Alkane lindlar_issue->over_reduction Yes stalled_reaction Stalled Reaction lindlar_issue->stalled_reaction Yes check_catalyst Ensure Proper 'Poisoned' Catalyst over_reduction->check_catalyst monitor_reaction Monitor Reaction Closely over_reduction->monitor_reaction purify_reagents Purify Starting Materials/Solvents stalled_reaction->purify_reagents check_catalyst_loading Check Catalyst Loading stalled_reaction->check_catalyst_loading

Caption: Troubleshooting logic for common synthesis challenges.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of my synthesized 2-dodecenoic acid?

A1: Spectroscopic methods are essential for determining the cis/trans isomer ratio.

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is diagnostic. For cis-isomers, the J-value is typically in the range of 10-12 Hz, while for trans-isomers, it is larger, around 15-18 Hz.

  • ¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also differ between cis and trans isomers.

  • FTIR Spectroscopy: The out-of-plane C-H bending vibration can be informative. Trans-alkenes typically show a strong band around 960-970 cm⁻¹, whereas cis-alkenes show a broader band around 675-730 cm⁻¹.

Q2: What is the best method to separate the cis and trans isomers of 2-dodecenoic acid?

A2: Separation of cis and trans fatty acid isomers can be challenging due to their similar physical properties.

  • Silver Ion Chromatography (Argentation Chromatography): This is a highly effective technique.[12][13][14] It can be performed as Thin Layer Chromatography (Ag-TLC) or High-Performance Liquid Chromatography (Ag-HPLC). The principle relies on the reversible complexation of the pi electrons of the double bond with silver ions. Cis-isomers form stronger complexes and are retained more strongly on the stationary phase than trans-isomers.[14]

  • Gas Chromatography (GC): Using a highly polar capillary column (e.g., cyanopropyl-based phases) can often resolve cis and trans isomers, especially after conversion to their methyl esters (FAMEs).[15][16][17]

Q3: Are there any safety precautions I should be aware of when synthesizing this compound?

A3: Standard laboratory safety practices should always be followed. Specific hazards for these syntheses include:

  • Strong Bases: Bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Hydrogenation should be performed in a well-ventilated fume hood, away from ignition sources, and using appropriate equipment.

  • Solvents: Organic solvents like THF and diethyl ether are flammable.

  • Product Hazards: this compound itself may cause serious eye damage and is toxic to aquatic life with long-lasting effects.[18] Always consult the Safety Data Sheet (SDS) for all reagents and products.

References

Technical Support Center: Optimizing Flow Cytometry for cis-2-Dodecenoic Acid Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze cells treated with cis-2-Dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the known effects of this compound on mammalian cells?

A1: While this compound is primarily known as a bacterial quorum-sensing molecule involved in biofilm regulation and virulence[1][2][3][4], some fatty acids have been shown to induce cellular responses in mammalian cells, including apoptosis, cell cycle arrest, and oxidative stress[5][6]. Therefore, it is crucial to empirically determine the specific effects of this compound on your cell type of interest.

Q2: Which flow cytometry assays are most relevant for studying the effects of this compound?

A2: Based on the potential effects of fatty acids on mammalian cells, the most relevant flow cytometry assays include:

  • Apoptosis Assays: Using Annexin V and Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[7][8].

  • Cell Cycle Analysis: Staining with a DNA-intercalating dye like PI to analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle[9][10][11][12].

  • Oxidative Stress Assays: Employing fluorescent probes that detect reactive oxygen species (ROS)[13][14][15][16][17].

Q3: How can I prepare my this compound solution for cell treatment?

A3: this compound is a fatty acid and may have limited solubility in aqueous media. It is recommended to dissolve it in a small amount of a solvent like DMSO or ethanol before diluting it to the final concentration in your cell culture medium. Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Apoptosis Assay Troubleshooting

Issue: High background staining or a high percentage of necrotic cells in the untreated control.

Potential Cause Recommended Solution
Harsh cell handling: Gently resuspend cell pellets. Avoid vigorous vortexing. Keep cells on ice or at 4°C during staining to minimize enzymatic activity and cell death[18].
Over-trypsinization (for adherent cells): Use a minimal concentration of trypsin for the shortest possible time. Consider using a gentler cell detachment method like scraping or using enzyme-free dissociation buffers[18].
High concentration of vehicle control (e.g., DMSO): Titrate the concentration of the vehicle to the lowest effective level. Ensure the final concentration does not exceed 0.1-0.5% in the final culture volume.
Contamination: Regularly check cell cultures for any signs of contamination.

Issue: No significant increase in apoptosis after treatment with this compound.

Potential Cause Recommended Solution
Suboptimal concentration of this compound: Perform a dose-response experiment to determine the optimal concentration that induces apoptosis in your specific cell line.
Incorrect incubation time: Conduct a time-course experiment to identify the optimal time point for detecting apoptosis. Apoptosis is a dynamic process, and the peak of early apoptosis may be missed with a single time point[7].
Inactive compound: Ensure the proper storage and handling of the this compound stock solution to prevent degradation.
Cell line resistance: Some cell lines may be resistant to the apoptotic effects of the compound. Consider using a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.
Cell Cycle Analysis Troubleshooting

Issue: Broad G0/G1 and G2/M peaks in the histogram.

Potential Cause Recommended Solution
Inconsistent staining: Ensure thorough mixing of cells with the PI staining solution. Use a sufficient volume of staining buffer to ensure all cells are stained uniformly.
Cell doublets and clumps: Filter the cell suspension through a nylon mesh before analysis[11]. Gate on single cells using the forward scatter area (FSC-A) versus forward scatter height (FSC-H) or pulse width parameter[10].
Instrument misalignment: Run quality control beads to check the cytometer's alignment and linearity[10][18].

Issue: Sub-G1 peak is not well-defined in apoptotic samples.

Potential Cause Recommended Solution
Insufficient permeabilization: Ensure complete permeabilization of the cell membrane to allow leakage of fragmented DNA. Cold 70% ethanol is a common and effective fixative and permeabilizing agent[10][12].
Late-stage apoptosis: At very late stages of apoptosis, extensive DNA fragmentation can lead to a very low fluorescence signal that may be difficult to distinguish from debris. Combine cell cycle analysis with an Annexin V assay for a more comprehensive picture.
RNase treatment is insufficient: PI can also bind to double-stranded RNA. Ensure adequate RNase treatment in your staining protocol to eliminate RNA-related signals[11].
Oxidative Stress Assay Troubleshooting

Issue: High background fluorescence in control cells.

Potential Cause Recommended Solution
Probe auto-oxidation: Prepare fresh probe solutions for each experiment. Protect probes from light and excessive exposure to air.
Cellular stress from handling: Handle cells gently and minimize exposure to light and ambient oxygen during staining and acquisition.
Suboptimal probe concentration: Titrate the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio[15].

Issue: No detectable increase in ROS after treatment.

Potential Cause Recommended Solution
Incorrect probe for the type of ROS: Different probes detect different reactive oxygen species. Ensure you are using a probe specific to the ROS you expect to be generated[14][16].
Transient ROS production: ROS production can be a rapid and transient event. Perform a time-course experiment to capture the peak of ROS production.
Antioxidant effects of media components: Some components in cell culture media can have antioxidant properties. Consider washing the cells and resuspending them in a serum-free, phenol red-free buffer before adding the probe and treatment.
Insufficient compound concentration: Perform a dose-response experiment to determine the effective concentration of this compound for inducing oxidative stress.

Experimental Protocols

Protocol 1: Annexin V and PI Staining for Apoptosis
  • Cell Preparation:

    • Seed cells at an appropriate density and treat with varying concentrations of this compound and a vehicle control for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the FITC (Annexin V) and PI fluorescence to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis
  • Cell Preparation and Fixation:

    • Harvest cells after treatment with this compound.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight)[9][10][12].

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark[12].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Gate on single cells to exclude doublets.

    • Analyze the PI fluorescence histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.

Protocol 3: DCFDA Staining for Reactive Oxygen Species (ROS) Detection
  • Cell Preparation and Staining:

    • Harvest cells and wash with a serum-free, phenol red-free buffer.

    • Resuspend the cells in the same buffer containing 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

    • Incubate for 30 minutes at 37°C in the dark.

  • Treatment and Analysis:

    • Wash the cells to remove excess probe.

    • Resuspend the cells in fresh buffer and add the this compound treatment.

    • Analyze the cells immediately on a flow cytometer. A positive control (e.g., H2O2) should be included.

    • Measure the increase in green fluorescence, which corresponds to the oxidation of DCFDA by ROS.

Data Presentation

Table 1: Hypothetical Apoptosis Data after 24h Treatment with this compound

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
10 µM c2-DA85.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.3
50 µM c2-DA60.3 ± 4.225.1 ± 2.812.5 ± 1.92.1 ± 0.5
100 µM c2-DA35.8 ± 5.140.7 ± 3.520.1 ± 2.43.4 ± 0.6

Table 2: Hypothetical Cell Cycle Distribution after 24h Treatment with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control65.4 ± 2.820.1 ± 1.514.5 ± 1.31.2 ± 0.3
10 µM c2-DA68.2 ± 3.118.5 ± 1.713.3 ± 1.23.1 ± 0.5
50 µM c2-DA75.1 ± 4.510.2 ± 1.14.7 ± 0.810.0 ± 1.5
100 µM c2-DA50.3 ± 5.28.5 ± 1.05.2 ± 0.936.0 ± 4.1

Table 3: Hypothetical Relative ROS Levels after 1h Treatment with this compound

TreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control150 ± 251.0
10 µM c2-DA225 ± 351.5
50 µM c2-DA450 ± 503.0
100 µM c2-DA750 ± 655.0

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm c2DA This compound Receptor Putative Receptor c2DA->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G start Start: Cell Culture with This compound harvest Harvest Cells (Adherent + Floating) start->harvest wash1 Wash with cold PBS harvest->wash1 stain Stain with Assay Reagents (e.g., Annexin V/PI) wash1->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: Experimental workflow for flow cytometry sample preparation.

G start Issue: Unexpected Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls check_handling Review Cell Handling Technique check_controls->check_handling No check_reagents Check Reagent Concentration & Viability check_controls->check_reagents Yes optimize_protocol Optimize Protocol (Dose, Time) check_handling->optimize_protocol check_instrument Verify Instrument Settings & QC check_reagents->check_instrument check_instrument->optimize_protocol success Problem Resolved optimize_protocol->success

Caption: Troubleshooting decision tree for flow cytometry experiments.

References

Validation & Comparative

Unveiling the Potency of Cis-2-Dodecenoic Acid in Quorum Sensing Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of cis-2-Dodecenoic acid (also known as BDSF) with other prominent quorum sensing (QS) inhibitors. This document compiles quantitative data from various studies, details key experimental protocols for assessing QS inhibition, and visualizes the intricate signaling pathways involved.

This compound, a diffusible signal factor originally identified in Burkholderia cenocepacia, has emerged as a significant modulator of virulence in the opportunistic human pathogen Pseudomonas aeruginosa. Its ability to interfere with the sophisticated cell-to-cell communication system known as quorum sensing makes it a compelling candidate for anti-virulence therapies. This guide aims to contextualize its effectiveness by comparing it against other well-documented QS inhibitors, such as furanones and flavonoids.

Efficacy at a Glance: A Comparative Data Summary

The following table summarizes the quantitative efficacy of this compound and other selected quorum sensing inhibitors against Pseudomonas aeruginosa. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Quorum Sensing InhibitorTarget OrganismAssayConcentrationEfficacyReference
This compound (BDSF) P. aeruginosa PA14Biofilm Formation0.05 mM10.2% reduction[1]
0.1 mM20.2% reduction[1]
0.25 mM27.9% reduction[1]
0.5 mM44.0% reduction[1]
P. aeruginosa PA14Protease Production0.25 mM30% reduction[1]
0.5 mM50% reduction[1]
P. aeruginosa PA14Pyocyanin Production0.1 mM55% reduction[1]
0.5 mM70% reduction[1]
Furanone C-30 P. aeruginosa PA14Pyocyanin Production50 µM~60% inhibition[2]
P. aeruginosa PA14Biofilm Formation50 µM~90% inhibition[2]
Flavonoid (Baicalein) P. aeruginosaLasR Reporter Strain~100 µMIC50[1]
Flavonoid (Quercetin) P. aeruginosaLasR Reporter Strain~50 µMIC50[1]

Understanding the Mechanisms: Quorum Sensing Pathways in P. aeruginosa

Pseudomonas aeruginosa employs a complex and hierarchical quorum sensing network to regulate its virulence. The three main systems are the las, rhl, and pqs systems. This compound has been shown to interfere with these systems, leading to a downregulation of virulence factor production and biofilm formation.[1][3]

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_C12 LasR-C12-HSL Complex LasR->LasR_C12 C12_HSL->LasR rhlR RhlR LasR_C12->rhlR rhlI RhlI LasR_C12->rhlI pqsR PqsR (MvfR) LasR_C12->pqsR Virulence_las Virulence Genes (e.g., lasB elastase) LasR_C12->Virulence_las Activates RhlR_C4 RhlR-C4-HSL Complex rhlR->RhlR_C4 C4_HSL C4-HSL rhlI->C4_HSL Synthesizes pqsR->rhlR Virulence_pqs Virulence Genes (e.g., pyocyanin, elastase) pqsR->Virulence_pqs Activates C4_HSL->rhlR Virulence_rhl Virulence Genes (e.g., rhamnolipids, pyocyanin) RhlR_C4->Virulence_rhl Activates pqsABCDH pqsABCDH PQS PQS pqsABCDH->PQS Synthesizes PQS->pqsR BDSF cis-2-Dodecenoic Acid (BDSF) BDSF->LasR Inhibits BDSF->rhlR Inhibits BDSF->pqsR Inhibits Biofilm_Inhibition_Workflow A Bacterial Culture (e.g., P. aeruginosa) B Add Culture and Test Compound to 96-well Plate A->B C Incubate (e.g., 24h, 37°C) B->C D Remove Planktonic Cells and Wash Wells C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain (e.g., with 30% Acetic Acid) F->G H Measure Absorbance (OD570 nm) G->H Pyocyanin_Assay_Workflow A Grow P. aeruginosa with Test Compound B Centrifuge Culture to Pellet Cells A->B C Extract Supernatant with Chloroform B->C D Extract Chloroform Layer with 0.2 M HCl (Pyocyanin moves to acidic aqueous layer, turning it pink) C->D E Measure Absorbance of Aqueous Layer (OD520 nm) D->E F Calculate Pyocyanin Concentration E->F Protease_Assay_Workflow A Grow P. aeruginosa with Test Compound B Collect Cell-Free Supernatant A->B C Incubate Supernatant with a Protein Substrate (e.g., Azocasein or Casein) B->C D Stop Reaction and Precipitate Undigested Substrate (e.g., with TCA) C->D E Measure Absorbance of Soluble, Digested Peptides in the Supernatant D->E F Determine Protease Activity E->F

References

Eradicating Pseudomonas aeruginosa Biofilms: A Comparative Analysis of cis-2-Dodecenoic Acid and Tobramycin Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic effects of cis-2-Dodecenoic acid (CDA) with tobramycin offers a promising new avenue in the fight against persistent Pseudomonas aeruginosa biofilms. This guide provides a comparative analysis of this combination against other therapeutic strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form robust biofilms that are highly resistant to conventional antibiotic therapies. This resistance poses a significant challenge in clinical settings, driving the exploration of innovative strategies to disrupt these bacterial communities. One such strategy is the combination of the fatty acid signaling molecule, this compound (CDA), with the aminoglycoside antibiotic, tobramycin.

The Synergistic Power of CDA and Tobramycin

This compound, a diffusible signal factor produced by P. aeruginosa, has been shown to induce the dispersal of biofilms.[1][2][3][4][5] This mechanism is believed to revert the resilient persister cells within the biofilm to a more susceptible planktonic state. When combined with tobramycin, an antibiotic that inhibits protein synthesis in bacteria, CDA significantly enhances its efficacy.[2][4]

Experimental data indicates that this combination can lead to a near-complete removal of established P. aeruginosa biofilms. A key finding is the substantial reduction in the minimum inhibitory concentration (MIC) of tobramycin required to be effective against these biofilms.

Quantitative Comparison of Anti-Biofilm Strategies

The following tables summarize the quantitative data from studies investigating the efficacy of CDA and tobramycin, as well as alternative combination therapies against P. aeruginosa biofilms.

Table 1: Synergistic Effect of this compound (CDA) and Tobramycin on P. aeruginosa Biofilms

TreatmentConcentrationBiofilm Reduction/EffectReference
Tobramycin alone>400 µg/mL (MIC for biofilm)-Rahmani-Badi et al., 2014[6]
Tobramycin + CDA64 µg/mL Tobramycin + 100 nM CDAReduction of Tobramycin MIC for biofilmRahmani-Badi et al., 2014[6]
Tobramycin aloneMIC value not specified-Soheili et al., 2015[7]
Tobramycin + CDAHalf the MIC of Tobramycin aloneReduction of Tobramycin MICSoheili et al., 2015[7]
Tobramycin aloneNot specified-F-T et al., 2015[4]
Tobramycin + CDANot specified>1.5 Log enhancement in killing efficacyF-T et al., 2015[4]

Table 2: Efficacy of Alternative Combination Therapies Against P. aeruginosa Biofilms

Treatment CombinationConcentrationBiofilm Reduction/EffectReference
Fosfomycin/Tobramycin (FTI)256 mg/L4-log10 reduction in CFU/mLKlinger-Strobel et al., 2016[2]
Tobramycin alone256 mg/L4-log10 reduction in CFU/mLKlinger-Strobel et al., 2016[2]
Piperacillin + Tobramycin500 µg/mL Piperacillin + 5 µg/mL TobramycinReduction of viable old biofilm cells to ~20%T-H et al., 1990[8]
Colistin + TobramycinNot specifiedSignificant reduction in P. aeruginosa cells in vitroH-H et al., 2010[1]
Clarithromycin + Tobramycin200 µg/mL Clarithromycin + 4 µg/mL TobramycinEradication of all biofilms (5/5 strains)G-G et al., 2017[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols.

Biofilm Formation Assay

This protocol describes the general procedure for establishing P. aeruginosa biofilms in a laboratory setting.

G cluster_prep Preparation cluster_incubation Incubation cluster_treatment Treatment & Staining cluster_quantification Quantification start Start with P. aeruginosa culture culture Grow overnight culture in appropriate broth (e.g., TSB, LB) start->culture dilute Dilute overnight culture to a specific OD (e.g., 0.05) culture->dilute inoculate Inoculate wells of a 96-well microtiter plate dilute->inoculate incubate Incubate at 37°C for 24-48h (static or shaking) inoculate->incubate remove_planktonic Remove planktonic cells by washing with PBS incubate->remove_planktonic add_treatment Add treatment solutions (CDA, Tobramycin, etc.) remove_planktonic->add_treatment incubate_treatment Incubate for a defined period add_treatment->incubate_treatment wash_again Wash to remove treatment incubate_treatment->wash_again stain Stain with 0.1% Crystal Violet wash_again->stain solubilize Solubilize bound stain (e.g., with ethanol) stain->solubilize measure Measure absorbance (e.g., at 590 nm) solubilize->measure end Analyze data measure->end

Caption: Workflow for a typical P. aeruginosa biofilm formation and treatment assay.

Minimum Inhibitory Concentration (MIC) Determination for Biofilms

This protocol outlines the steps to determine the MIC of an antimicrobial agent against established biofilms.

G cluster_biofilm_formation Biofilm Formation cluster_antibiotic_prep Antibiotic Preparation cluster_treatment_and_incubation Treatment and Incubation cluster_analysis Analysis form_biofilm Form P. aeruginosa biofilms in a 96-well plate (as per previous protocol) wash_biofilm Wash biofilms to remove planktonic cells form_biofilm->wash_biofilm serial_dilute Prepare serial dilutions of the antimicrobial agent(s) add_antibiotics Add antibiotic dilutions to the biofilm-containing wells serial_dilute->add_antibiotics wash_biofilm->add_antibiotics incubate Incubate for 24 hours at 37°C add_antibiotics->incubate quantify_biofilm Quantify remaining biofilm (e.g., Crystal Violet assay or CFU count) incubate->quantify_biofilm determine_mic Determine the lowest concentration that inhibits visible biofilm growth quantify_biofilm->determine_mic

Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC) against biofilms.

Signaling Pathway and Mechanism of Action

The synergistic effect of CDA and tobramycin is rooted in their distinct but complementary mechanisms of action.

G cluster_cda This compound (CDA) cluster_tobramycin Tobramycin cda CDA biofilm P. aeruginosa Biofilm (High Resistance) cda->biofilm Induces dispersal dispersed Dispersed Planktonic Cells (Lower Resistance) biofilm->dispersed tobramycin Tobramycin dispersed->tobramycin Increased susceptibility to persister Persister Cells susceptible Susceptible Cells persister->susceptible Reverts phenotype susceptible->tobramycin Increased susceptibility to ribosome Bacterial Ribosome tobramycin->ribosome Binds to 30S subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of synergistic action between CDA and tobramycin.

Conclusion

The combination of this compound and tobramycin represents a highly effective strategy for combating P. aeruginosa biofilms. By inducing biofilm dispersal and reverting persister cells to a more vulnerable state, CDA potentiates the bactericidal activity of tobramycin, offering a potential solution to the challenge of antibiotic resistance in biofilm-associated infections. Further research and clinical trials are warranted to fully explore the therapeutic potential of this synergistic combination. This guide provides a foundational comparison to aid researchers in navigating the landscape of anti-biofilm therapies.

References

Unveiling a Potent Partnership: Cis-2-Dodecenoic Acid and Fluconazole Join Forces Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A promising synergistic relationship between the bacterial signaling molecule cis-2-dodecenoic acid (BDSF) and the widely used antifungal drug fluconazole has been identified as a formidable strategy against drug-resistant Candida albicans. This combination therapy demonstrates a significant enhancement of fluconazole's efficacy, particularly against resistant strains, by targeting and disrupting the fungal cells' efflux pump mechanisms. This guide provides an in-depth comparison of the antifungal activities of this compound and fluconazole, both individually and in combination, supported by experimental data and detailed methodologies.

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of resistance to conventional antifungal agents, such as fluconazole, poses a significant challenge in clinical settings. Fluconazole resistance in C. albicans is often multifactorial, with the overexpression of drug efflux pumps being a primary mechanism.[1][2][3][4] These pumps, belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p), actively expel fluconazole from the cell, reducing its intracellular concentration and thereby its antifungal effect.[4][5]

Recent research has highlighted the potential of this compound, a fatty acid signaling molecule produced by Burkholderia cenocepacia, to act as a chemosensitizer, restoring the susceptibility of resistant C. albicans to fluconazole.[6][7][8] This synergistic interaction not only offers a potential avenue to overcome existing drug resistance but also to reduce the required therapeutic doses, potentially minimizing side effects.

Comparative Antifungal Efficacy: A Quantitative Analysis

The synergistic effect of combining this compound (BDSF) with fluconazole (FLU) against azole-resistant C. albicans strains has been quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.

StrainCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
C. albicans 99 Fluconazole>1284≤ 0.08Synergy
This compound321
C. albicans 108 Fluconazole>1288≤ 0.08Synergy
This compound322

Data sourced from Yang et al. (2019).[6][8]

The data clearly demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of fluconazole required to inhibit the growth of resistant C. albicans strains when used in combination with this compound.[6][8] This potent synergy underscores the potential of this combination therapy.

The Underlying Mechanism: Targeting Efflux Pumps

The synergistic activity of this compound and fluconazole is primarily attributed to the downregulation of genes encoding for major efflux pumps.[6][8][9] Quantitative reverse-transcription PCR (qRT-PCR) analysis has shown that the combination treatment significantly reduces the expression of CDR1 and MDR1, the genes encoding the Cdr1p and Mdr1p efflux pumps, respectively. This inhibitory effect is mediated through the suppression of their respective transcriptional regulators, TAC1 and MRR1.[8]

Interestingly, the expression levels of genes involved in the ergosterol biosynthesis pathway, the primary target of fluconazole, such as ERG1, ERG11, and their regulator UPC2, were not significantly altered by the combination treatment.[8][9] This indicates that the synergistic mechanism does not involve a direct interference with the ergosterol pathway but rather focuses on increasing the intracellular accumulation of fluconazole by blocking its expulsion.

Below is a diagram illustrating the proposed synergistic mechanism of action.

Caption: Mechanism of synergy between this compound (BDSF) and fluconazole.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to determine the in vitro interaction between two antimicrobial agents.

Checkerboard_Workflow start Start prep_inoculum Prepare standardized C. albicans inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum prep_plates Prepare 96-well plates with 2-fold serial dilutions of Drug A (horizontally) and Drug B (vertically) in RPMI-1640 prep_inoculum->prep_plates inoculate Inoculate plates with C. albicans suspension prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate FICI: (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone) read_mic->calc_fici interpret Interpret results: ≤0.5 Synergy >0.5 to <4 Additive/Indifference ≥4 Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution assay.

Methodology:

  • Inoculum Preparation: C. albicans is cultured on Sabouraud dextrose agar and a suspension is prepared in sterile saline, adjusted to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 × 10³ CFU/mL.

  • Drug Dilution: In a 96-well microtiter plate, fluconazole is serially diluted along the x-axis, and this compound is serially diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated at 35°C for 24–48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the positive control.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Quantitative Reverse-Transcription PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression levels of specific genes.

Methodology:

  • Cell Culture and Treatment: Azole-resistant C. albicans strains are cultured to mid-log phase and then treated with sub-inhibitory concentrations of fluconazole, this compound, or a combination of both for a specified period.

  • RNA Extraction: Total RNA is extracted from the fungal cells using a suitable kit, and its quality and quantity are assessed.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for the target genes (CDR1, MDR1, TAC1, MRR1, ERG11, etc.) and a housekeeping gene (e.g., ACT1) for normalization. The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, comparing the expression in treated cells to that in untreated controls.

Conclusion and Future Directions

The synergistic interaction between this compound and fluconazole represents a highly promising approach to combat drug-resistant Candida albicans. By inhibiting the efflux pump machinery, this compound effectively restores the antifungal activity of fluconazole. This combination therapy has the potential to rejuvenate our existing antifungal arsenal and provide a much-needed solution to the growing problem of antifungal resistance. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this novel combination.[6][8] Additionally, exploring the efficacy of this synergy against a broader range of azole-resistant fungal pathogens could open up new avenues in antifungal therapy.

References

Comparative Transcriptomics of cis-2-Dodecenoic Acid and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of cis-2-dodecenoic acid and its analogues, supported by experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways.

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in quorum sensing, a process of cell-to-cell communication in bacteria. This molecule and its analogues, which differ by the length of their acyl chain, play crucial roles in regulating virulence, biofilm formation, and antibiotic resistance in various bacterial species. Understanding the comparative transcriptomic effects of these molecules is vital for the development of novel anti-infective therapies.

Quantitative Transcriptomic Comparison

The following tables summarize the differentially expressed genes in response to this compound (BDSF) in Burkholderia cenocepacia and cis-2-decenoic acid (CDA) in Pseudomonas aeruginosa. The data for BDSF is inferred from the transcriptomic analysis of an rpfFBc mutant of B. cenocepacia H111, which is deficient in BDSF production. Genes downregulated in the mutant are considered positively regulated by BDSF, while upregulated genes are considered negatively regulated. The data for CDA is from a microarray analysis of P. aeruginosa PAO1 treated with CDA.

Table 1: Genes Positively Regulated by this compound (BDSF) in Burkholderia cenocepacia H111 (Selected) [1]

GeneLocus TagLog2 Fold Change (mutant vs WT)Description
zmpABCAL0159-3.5Zinc metalloprotease
bapABCAM0384-3.2Biofilm associated protein
bclABCAM0385-3.1Lectin
bclCBCAM0386-2.8Lectin
fliCBCAL1980-2.5Flagellin
cepIBCAM0582-2.2N-acyl-homoserine-lactone synthase
hcnBBCAL0130-2.1Hydrogen cyanide synthase

Table 2: Genes Negatively Regulated by this compound (BDSF) in Burkholderia cenocepacia H111 (Selected) [1]

GeneLocus TagLog2 Fold Change (mutant vs WT)Description
katGBCAL01852.9Catalase-peroxidase
ahpCBCAL11562.7Alkyl hydroperoxide reductase
sodBBCAL15262.5Superoxide dismutase
trxBBCAL28652.3Thioredoxin reductase
dpsABCAL09582.2DNA-binding protein from starved cells

Table 3: Genes Upregulated by cis-2-Decenoic Acid (CDA) in Pseudomonas aeruginosa PAO1 (Selected Functional Categories)

Functional CategoryRepresentative GenesDescription
Motility and ChemotaxisfliC, flgE, motA, cheYFlagellar synthesis and chemotaxis proteins
Type III Secretionpsc, pcr, pop family genesComponents of the Type III secretion system
Iron Uptakepvd, pch family genesSiderophore biosynthesis and transport
Virulence FactorslasA, lasB, rhlA, rhlBProteases, elastases, rhamnolipid biosynthesis

Table 4: Genes Downregulated by cis-2-Decenoic Acid (CDA) in Pseudomonas aeruginosa PAO1 (Selected Functional Categories)

Functional CategoryRepresentative GenesDescription
Biofilm Formationpel, psl family genesPolysaccharide synthesis for biofilm matrix
Quorum SensinglasR, rhlRTranscriptional regulators of quorum sensing
AdhesioncupA, bdlAFimbrial and adhesion-related proteins

Experimental Protocols

Transcriptomic Analysis of Burkholderia cenocepaciarpfFBc Mutant (RNA-Seq)[1]
  • Bacterial Strains and Growth Conditions: Burkholderia cenocepacia H111 wild-type and the isogenic rpfFBc mutant were grown in Luria-Bertani (LB) medium at 37°C with shaking.

  • RNA Extraction: Total RNA was extracted from bacterial cultures in the late exponential growth phase using the TRIzol reagent (Invitrogen) according to the manufacturer's instructions.

  • RNA Sequencing: Ribosomal RNA was depleted from the total RNA samples using the Ribo-Zero rRNA Removal Kit (Bacteria) (Epicentre). The rRNA-depleted RNA was then used to construct cDNA libraries for sequencing on an Illumina HiSeq platform.

  • Data Analysis: The sequencing reads were mapped to the B. cenocepacia H111 reference genome. Differential gene expression analysis was performed using the DESeq package in R. Genes with a log2 fold change of ≥ 1 or ≤ -1 and a p-value of < 0.05 were considered differentially expressed.

Transcriptomic Analysis of Pseudomonas aeruginosa Response to cis-2-Decenoic Acid (Microarray)
  • Bacterial Strain and Growth Conditions: Pseudomonas aeruginosa PAO1 was grown in minimal medium at 37°C.

  • Treatment with CDA: cis-2-decenoic acid was added to the cultures at a final concentration of 100 nM during the mid-exponential growth phase. Control cultures received the solvent vehicle.

  • RNA Extraction: Total RNA was isolated from bacterial cells after a defined incubation period using a hot phenol-chloroform extraction method.

  • Microarray Analysis: The purified RNA was reverse transcribed into cDNA, which was then labeled with fluorescent dyes (Cy3 and Cy5). The labeled cDNA was hybridized to a P. aeruginosa PAO1 whole-genome microarray.

  • Data Analysis: The microarray slides were scanned, and the fluorescence intensities were quantified. The data were normalized, and statistical analysis was performed to identify genes with significant changes in expression in response to CDA treatment.

Visualizations

experimental_workflow cluster_bdsf BDSF Transcriptomics (RNA-Seq) cluster_cda CDA Transcriptomics (Microarray) b_growth B. cenocepacia WT & rpfFBc mutant growth b_rna Total RNA Extraction b_growth->b_rna b_rrna rRNA Depletion b_rna->b_rrna b_lib cDNA Library Preparation b_rrna->b_lib b_seq Illumina Sequencing b_lib->b_seq b_data Data Analysis (DESeq) b_seq->b_data p_growth P. aeruginosa growth p_treat CDA Treatment p_growth->p_treat p_rna Total RNA Extraction p_treat->p_rna p_cdna Labeled cDNA Synthesis p_rna->p_cdna p_hyb Microarray Hybridization p_cdna->p_hyb p_scan Scanning & Data Analysis p_hyb->p_scan

Caption: Experimental workflows for transcriptomic analyses.

signaling_pathway cluster_bdsf BDSF Signaling in B. cenocepacia cluster_cda CDA Signaling in P. aeruginosa BDSF This compound (BDSF) RpfR RpfR (Sensor) BDSF->RpfR c_di_GMP c-di-GMP (decreased) RpfR->c_di_GMP PDE activity Virulence Virulence Gene Expression (e.g., zmpA, bapA) c_di_GMP->Virulence Motility Motility (e.g., fliC) c_di_GMP->Motility QS Quorum Sensing (e.g., cepI) c_di_GMP->QS CDA cis-2-Decenoic Acid (CDA) Sensor Putative Sensor Kinase CDA->Sensor Regulators Transcriptional Regulators Sensor->Regulators T3SS Type III Secretion Regulators->T3SS Motility_P Motility & Chemotaxis Regulators->Motility_P Biofilm_down Biofilm Formation (decreased) Regulators->Biofilm_down

Caption: Simplified signaling pathways of BDSF and CDA.

References

The Anti-Biofilm Potential of cis-2-Dodecenoic Acid Against Antibiotic-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health.[1][2] A key factor in their resilience is the formation of biofilms, structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[3] This guide provides a comparative analysis of the efficacy of cis-2-Dodecenoic acid (C2DA), a fatty acid signaling molecule, as a potential therapeutic agent against these challenging bacterial strains.

Performance Against Resistant Strains: A Multi-faceted Approach

This compound, also known as Burkholderia diffusible signal factor (BDSF), exhibits a range of activities that make it a promising candidate for combating antibiotic-resistant infections. Its mechanisms of action include direct antimicrobial and anti-biofilm effects, dispersal of established biofilms, and synergy with existing antibiotics.[4][5]

Direct Antimicrobial and Anti-Biofilm Activity

C2DA has demonstrated direct inhibitory effects on both the growth and biofilm formation of several clinically relevant bacteria. For instance, in a methicillin-resistant Staphylococcus aureus (MRSA) strain, C2DA inhibited bacterial growth at concentrations of 500 μg/mL and above, while biofilm formation was inhibited at 125 μg/mL.[4][6] In Pseudomonas aeruginosa, the addition of C2DA at concentrations ranging from 0.05 mM to 0.5 mM resulted in a 10.2% to 44% reduction in biofilm formation, respectively, without affecting the overall growth rate of the bacteria.[7]

Biofilm Dispersal

A significant advantage of C2DA is its ability to induce the dispersal of pre-established biofilms. This activity has been observed across a range of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.[8] Treatment of established biofilms with as little as 310 nM C2DA led to a significant increase in the number of planktonic (free-swimming) cells, rendering them more susceptible to antimicrobial agents.[8][9]

Synergy with Conventional Antibiotics

One of the most compelling attributes of C2DA is its ability to work synergistically with conventional antibiotics, effectively restoring their efficacy against resistant strains. This synergistic effect is often attributed to C2DA's ability to increase the permeability of the bacterial cell membrane, allowing for enhanced uptake of the antibiotic.[10] Studies have demonstrated additive and synergistic effects with a variety of antibiotics, including tobramycin, tetracycline, amikacin, ceftazidime, and linezolid.[10] For example, the combination of C2DA with linezolid resulted in biofilm inhibition at concentrations two to sixteen times lower than for either agent alone against an MRSA strain.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound alone and in combination with antibiotics against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound (C2DA)

Bacterial StrainMIC of C2DA (µg/mL)MBIC of C2DA (µg/mL)Reference
Staphylococcus aureus (MRSA, UAMS-1)≥ 500125[4]
Pseudomonas aeruginosa (PA-ATCC 27317)> 4000> 4000[11]

Note: Further research is needed to establish the MIC and MBIC of C2DA against a broader range of ESKAPE pathogens.

Table 2: Synergistic Activity of this compound (C2DA) with Antibiotics (Fractional Inhibitory Concentration Index - FICI)

Bacterial StrainAntibioticFICI ValueInterpretationReference
Staphylococcus aureus (UAMS-1)Tobramycin1.0Additive[11]
Tetracycline0.625Additive[11]
Levofloxacin0.53Additive[11]
Pseudomonas aeruginosa (PA-ATCC 27317)Tobramycin0.56Additive[11]
Tetracycline0.56Additive[11]
Levofloxacin> 2.0No Interaction[11]

FICI values ≤ 0.5 indicate synergy, > 0.5 to 1 indicate an additive effect, > 1 to 4 indicate indifference, and > 4 indicate antagonism.

Comparison with an Alternative Anti-Biofilm Agent

A study comparing C2DA with a synthetic analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), on S. aureus and P. aeruginosa biofilms provides valuable insights into its relative performance.

Table 3: Comparison of Biofilm Dispersal Activity

CompoundConcentration (µg/mL)S. aureus Biofilm DispersalP. aeruginosa Biofilm DispersalReference
This compound (C2DA) 125~25%~40%[11]
2-heptylcyclopropane-1-carboxylic acid (2CP) 125~100%~60%[11]

While 2CP showed greater dispersal activity in this particular study, C2DA still demonstrated significant efficacy.[11] Further comparative studies with other classes of anti-biofilm agents, such as furanones, are warranted to fully elucidate the therapeutic potential of C2DA.

Mechanism of Action: Interference with Quorum Sensing

In Pseudomonas aeruginosa, a key mechanism of C2DA's anti-virulence activity is its interference with the quorum sensing (QS) systems. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in biofilm formation and the production of virulence factors. P. aeruginosa possesses a hierarchical QS network consisting of at least three interconnected systems: las, pqs, and rhl.[3][11]

The las system is at the top of this hierarchy and positively regulates the pqs and rhl systems.[3][12] C2DA has been shown to reduce the transcriptional expression of the master regulator genes of all three systems: lasR, pqsR, and rhlR.[4] This downregulation leads to a decreased production of their corresponding signal molecules (3-oxo-C12-HSL, PQS, and C4-HSL), ultimately suppressing the expression of virulence factors and inhibiting biofilm formation.[4]

G cluster_las las System cluster_pqs pqs System cluster_rhl rhl System lasI lasI 3-oxo-C12-HSL 3-oxo-C12-HSL lasI->3-oxo-C12-HSL LasR LasR LasR->lasI regulates PqsR PqsR LasR->PqsR + RhlR RhlR LasR->RhlR + Virulence Factors\nBiofilm Formation Virulence Factors Biofilm Formation LasR->Virulence Factors\nBiofilm Formation 3-oxo-C12-HSL->LasR activates pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ PqsR->RhlR + PqsR->Virulence Factors\nBiofilm Formation PQS PQS HHQ->PQS pqsH pqsH pqsH PQS->PqsR activates rhlI rhlI C4-HSL C4-HSL rhlI->C4-HSL RhlR->rhlI regulates RhlR->Virulence Factors\nBiofilm Formation C4-HSL->RhlR activates C2DA cis-2-Dodecenoic Acid C2DA->LasR inhibits C2DA->PqsR inhibits C2DA->RhlR inhibits

P. aeruginosa Quorum Sensing Hierarchy and C2DA Interference.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Biofilm Quantification (Crystal Violet Assay)

This assay is used to quantify the amount of biofilm produced by bacteria in a microtiter plate.

G cluster_protocol Crystal Violet Assay Workflow start Bacterial Culture (with/without C2DA) incubate Incubate to allow biofilm formation start->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with ethanol) wash2->solubilize measure Measure absorbance (e.g., at 570-590 nm) solubilize->measure

Workflow for the Crystal Violet Biofilm Quantification Assay.

Protocol Steps:

  • Inoculation: Inoculate wells of a 96-well microtiter plate with a diluted bacterial culture, including appropriate controls and varying concentrations of C2DA.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Washing: Carefully discard the culture medium and wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent, planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again to remove any excess stain.

  • Solubilization: Add a solvent, such as 95% ethanol or 30% acetic acid, to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Bacterial Membrane Permeability Assay (NPN Uptake)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).

G cluster_workflow NPN Uptake Assay Workflow cluster_principle Principle start Prepare bacterial cell suspension add_npn Add NPN (fluorescent probe) start->add_npn add_c2da Add C2DA (or control) add_npn->add_c2da measure Measure fluorescence (Ex: 350 nm, Em: 420 nm) add_c2da->measure intact Intact Membrane: NPN excluded, low fluorescence permeabilized Permeabilized Membrane: NPN enters hydrophobic environment, high fluorescence

Workflow and Principle of the NPN Uptake Assay.

Protocol Steps:

  • Cell Preparation: Grow bacteria to the desired growth phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., HEPES).

  • Assay Setup: In a 96-well plate, add the bacterial suspension, the NPN probe, and varying concentrations of C2DA.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of around 420 nm. An increase in fluorescence indicates an increase in outer membrane permeability.

Synergy Testing (Checkerboard Assay)

The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

G cluster_workflow Checkerboard Assay Workflow setup Prepare 96-well plate with serial dilutions of C2DA (rows) and antibiotic (columns) inoculate Inoculate with standardized bacterial suspension setup->inoculate incubate Incubate under appropriate conditions inoculate->incubate determine_mic Determine MIC of each agent alone and in combination incubate->determine_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) determine_mic->calculate_fici

References

A Comparative Analysis of cis-2-Dodecenoic Acid and Acyl-Homoserine Lactone Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent bacterial signaling systems: the cis-2-Dodecenoic acid (BDSF) pathway and the Acyl-Homoserine Lactone (AHL) quorum sensing network. Understanding the nuances of these pathways is critical for the development of novel anti-infective and microbiome-modulating therapeutics. This document presents a side-by-side comparison of their mechanisms, quantitative performance, and the experimental methodologies used for their investigation.

I. At a Glance: Key Differences and Similarities

FeatureThis compound (BDSF) SignalingAcyl-Homoserine Lactone (AHL) Signaling
Signal Molecule Class Unsaturated fatty acidN-acyl homoserine lactones
Primary Organisms Burkholderia cenocepacia and other Burkholderia species.Widespread among Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri).[1]
Core Function Regulation of virulence, biofilm formation, and motility.[2]Population density-dependent gene regulation (quorum sensing), controlling virulence, biofilm formation, bioluminescence, etc.[1]
Signal Synthase RpfF (a bifunctional crotonase)[2]LuxI-family synthases
Primary Receptor RpfR (a cytoplasmic protein with PAS, GGDEF, and EAL domains)[2]LuxR-family transcriptional regulators
Signal Transduction Modulates intracellular levels of cyclic-di-GMP.[2]Directly regulates gene expression by binding to DNA.

II. Quantitative Performance Metrics

The efficacy of these signaling molecules can be quantified by their effective concentrations for eliciting a biological response and their binding affinity to their respective receptors.

ParameterThis compound (BDSF)Acyl-Homoserine Lactones (AHLs)
Effective Concentration (Biofilm Inhibition/Modulation) - cis-2-decenoic acid (a close analog): 2.5 nM to 310 nM in P. aeruginosa.[3] Effective at 125 µg/mL against MRSA biofilm.[4][5]- 3-oxo-C12-HSL (P. aeruginosa): Effective at nanomolar concentrations.[6] - C4-HSL (P. aeruginosa): Effective at micromolar concentrations.[6]
Binding Affinity (Kd) - BDSF and RpfR: ITC analysis has been performed, suggesting a direct binding interaction.[7]- 3-oxo-C12-HSL and LasR (P. aeruginosa): High affinity, with a Kd in the picomolar range (15 pM).[8] - 3-oxo-C6-HSL and LuxR (V. fischeri): Kd estimated to be around 100 nM.[9] - 3-oxo-C6-HSL and CarR (Erwinia carotovora): Apparent Kd of ~1.8 µM.[6]
Effect on Gene Expression - 100 µmol/L BDSF: Decreased expression of hypha-specific genes ECE1 and ALS3 in Candida albicans by 79.2% and 87.4%, respectively.[9]- Sub-growth-inhibitory concentrations of 3-oxo-C12-HSL: Inhibited sarA and agr expression in Staphylococcus aureus.[7]

III. Signaling Pathway Mechanisms

The signaling pathways for BDSF and AHLs, while both crucial for bacterial communication, operate through distinct molecular mechanisms.

This compound (BDSF) Signaling Pathway

The BDSF signaling pathway in Burkholderia cenocepacia is centered around the modulation of the intracellular second messenger, cyclic-di-GMP.

BDSF_Signaling cluster_cell Bacterial Cell BDSF_out BDSF (extracellular) BDSF_in BDSF (intracellular) BDSF_out->BDSF_in Diffusion BDSF_in->BDSF_out Diffusion RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF_in->RpfR Binds to PAS domain RpfF RpfF Synthase RpfF->BDSF_in Synthesis c_di_GMP c-di-GMP RpfR->c_di_GMP Activates EAL domain (Phosphodiesterase) Biofilm Biofilm Formation & Virulence Gene Expression c_di_GMP->Biofilm High levels promote

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

At low cell density, RpfF synthesizes low levels of BDSF. As the bacterial population increases, BDSF accumulates and, upon reaching a threshold concentration, diffuses into the cell and binds to the PAS domain of the RpfR receptor. This binding event activates the EAL domain of RpfR, which functions as a phosphodiesterase to degrade cyclic-di-GMP. The resulting decrease in cyclic-di-GMP levels leads to the modulation of downstream targets, including genes involved in biofilm formation and virulence.[10][11]

Acyl-Homoserine Lactone (AHL) Signaling Pathway

The canonical AHL signaling pathway, exemplified by the LuxI/LuxR system in Vibrio fischeri, is a direct gene regulatory circuit.

AHL_Signaling cluster_cell Bacterial Cell AHL_out AHL (extracellular) AHL_in AHL (intracellular) AHL_out->AHL_in Diffusion AHL_in->AHL_out Diffusion LuxR LuxR Receptor (inactive monomer) AHL_in->LuxR Binding LuxR_active LuxR-AHL Complex (active dimer) AHL_in->LuxR_active LuxI LuxI Synthase LuxI->AHL_in Synthesis LuxR->LuxR_active lux_operon lux Operon LuxR_active->lux_operon Binds to lux box Activates Transcription Target_Genes Target Genes LuxR_active->Target_Genes Binds to promoter Regulates Expression Biofilm_Assay_Workflow A Bacterial Culture (e.g., P. aeruginosa) B Inoculate into 96-well plate A->B C Add varying concentrations of BDSF or AHLs B->C D Incubate (e.g., 24-48h) to allow biofilm formation C->D E Wash to remove planktonic cells D->E F Stain with Crystal Violet E->F G Solubilize stain (e.g., with ethanol) F->G H Measure absorbance (e.g., at OD595) G->H

References

Comparative Analysis of cis-2-Dodecenoic Acid Structural Analogues: Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis and comparative activity of cis-2-Dodecenoic acid and its structural analogues, focusing on their potential as anti-biofilm agents and modulators of host-pathogen interactions.

Introduction

This compound (BDSF) is a fatty acid signaling molecule first identified in Burkholderia cenocepacia. It plays a crucial role in intraspecies communication, regulating virulence, motility, and biofilm formation.[1][2][3] Beyond its role in single species, BDSF and related cis-2-alkenoic acids act as interspecies and inter-kingdom signaling molecules, notably inducing the dispersion of established biofilms in a wide range of bacteria and fungi.[1][4][5] This has led to significant interest in synthesizing structural analogues of this compound to develop novel therapeutic agents that can tackle biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[3][6][7][8]

This guide provides a comparative overview of the synthesis and biological activities of this compound and its structural analogues. We will delve into their anti-biofilm and biofilm dispersal properties, as well as their potential effects on host cell signaling pathways, such as those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and NF-κB, which are critical in inflammation and metabolism.

Synthesis of this compound Analogues

The synthesis of cis-2-alkenoic acids and their analogues can be achieved through various organic chemistry routes. The Wittig reaction is a widely used and reliable method for the stereoselective synthesis of cis-alkenes.[9][10][11][12][13] Additionally, cyclopropane-containing analogues have been synthesized to create conformationally restricted molecules that may exhibit enhanced or more stable activity.[14][15][16][17][18][19]

Below is a generalized workflow for the synthesis of cis-2-alkenoic acids via the Wittig reaction.

G cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction alkyl_halide Alkyl Halide (R-CH2-X) phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt SN2 Reaction triphenylphosphine Triphenylphosphine (PPh3) triphenylphosphine->phosphonium_salt ylide Phosphonium Ylide (Wittig Reagent) phosphonium_salt->ylide Deprotonation strong_base Strong Base (e.g., n-BuLi) strong_base->ylide aldehyde Aldehyde (R'-CHO) oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane aldehyde->oxaphosphetane alkene cis-Alkene oxaphosphetane->alkene [2+2] Cycloelimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

General workflow for the synthesis of a cis-alkene via the Wittig reaction.

Comparative Biological Activity

The biological activity of this compound and its analogues has been primarily evaluated in the context of biofilm modulation and, to a lesser extent, their effects on host cells.

Anti-biofilm and Biofilm Dispersion Activity

cis-2-alkenoic acids have demonstrated potent activity in both preventing the formation of biofilms and dispersing established biofilms across a range of bacterial species.[3][6][7] The data suggests that the chain length and conformation of the fatty acid are important for its activity.

CompoundTarget Organism(s)Activity TypeConcentrationEfficacyReference(s)
cis-2-Decenoic acidPseudomonas aeruginosaBiofilm Dispersion2.5 nM - 620 nMInduces dispersal[5]
cis-2-Decenoic acidEscherichia coli, Klebsiella pneumoniaeBiofilm Inhibition310 nMSignificant prevention[15]
cis-2-Decenoic acidStaphylococcus aureusBiofilm Inhibition125 µg/mLPrevents biofilm formation[20]
cis-2-Decenoic acidStaphylococcus aureusGrowth Inhibition500 µg/mLInhibits growth[20]
2-Heptylcyclopropane-1-carboxylic acid (2CP)Staphylococcus aureusBiofilm Dispersion125 µg/mL~100% dispersal[20]
2-Heptylcyclopropane-1-carboxylic acid (2CP)Pseudomonas aeruginosaBiofilm Dispersion125 µg/mL~60% dispersal[20]
Petroselinic acid (C18:1 ω-12)Staphylococcus aureusBiofilm Inhibition100 µg/mL>65% inhibition[21]
Vaccenic acid (C18:1 ω-7)Staphylococcus aureusBiofilm Inhibition100 µg/mL>65% inhibition[21]
Oleic acid (C18:1 ω-9)Staphylococcus aureusBiofilm Inhibition100 µg/mL>65% inhibition[21]
Host Cell Effects: PPAR Activation and Anti-inflammatory Activity

Unsaturated fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[22][23] Activation of PPARα and PPARγ by fatty acids can lead to anti-inflammatory effects, in part through the inhibition of the NF-κB signaling pathway.[18][22][24] While specific studies on this compound are limited, the known activities of other medium and long-chain unsaturated fatty acids suggest that it and its analogues are likely to exhibit similar properties.

Fatty Acid(s)Target PathwayCell Type(s)EffectReference(s)
Polyunsaturated fatty acids (PUFAs)PPARα ActivationVariousLigand binding and activation[1]
Oleic acid, α-linolenic acidPPARδ ActivationInsulin-secreting cellsReporter gene activation[6]
Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA)PPARα ActivationRat primary hepatocytesInduction of PPARα activity[2]
Omega-3 fatty acidsNF-κB InhibitionMurine macrophagesInhibition of IκB phosphorylation, decreased NF-κB activity[12][25]
Medium-chain fatty acidsPro-inflammatory Cytokine ProductionMacrophagesDownregulation of IL-6, TNF-α, COX-2, iNOS[26]

Signaling Pathways

Bacterial Biofilm Dispersion

The dispersion of biofilms by cis-2-alkenoic acids is a complex process that involves the transition of sessile biofilm bacteria to a motile, planktonic state. This is thought to be mediated by the fatty acid acting as a signaling molecule that triggers a cascade of gene expression changes.

G fatty_acid cis-2-Alkenoic Acid (e.g., this compound) receptor P. aeruginosa Sensor Kinase (putative) fatty_acid->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates gene_expression Altered Gene Expression signaling_cascade->gene_expression Leads to motility Increased Motility (e.g., flagellar synthesis) gene_expression->motility eps_degradation EPS Degrading Enzymes gene_expression->eps_degradation dispersion Biofilm Dispersion motility->dispersion eps_degradation->dispersion G fatty_acid Unsaturated Fatty Acid ppar PPARα / PPARγ fatty_acid->ppar Binds to cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (on DNA) heterodimer->ppre Binds to transcription Transcription of Target Genes ppre->transcription Activates mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Metabolic and Anti-inflammatory Effects protein->response G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IκB Kinase (IKK) signaling_cascade->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates nf_kb_complex IκB-NF-κB Complex nf_kb NF-κB transcription Transcription of Pro-inflammatory Genes nf_kb->transcription Translocates to nucleus and activates nf_kb_complex->nf_kb IκB degradation fatty_acid Unsaturated Fatty Acid fatty_acid->ikb_kinase Inhibits nucleus Nucleus inflammation Inflammation transcription->inflammation

References

Comparative Evaluation of cis-2-Dodecenoic Acid as a Specific Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling specificity of cis-2-Dodecenoic acid (c2DA) against other well-documented bacterial signaling molecules. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a critical resource for professionals engaged in microbiological research and the development of novel anti-pathogenic agents.

Overview of this compound (c2DA)

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule integral to quorum sensing (QS) in Burkholderia cenocepacia and other related bacteria.[1][2] As a member of the diffusible signal factor (DSF) family, it plays a crucial role in regulating a variety of cellular processes, including biofilm formation, virulence factor production, and motility.[3][4] Its activity extends beyond intraspecies communication, as c2DA has been shown to mediate interspecies and even inter-kingdom signaling, for instance, by modulating virulence in Pseudomonas aeruginosa and inhibiting germ tube formation in Candida albicans.[3] This broad range of activity necessitates a careful evaluation of its signaling specificity.

Comparative Analysis of Signaling Molecule Specificity

The specificity of a signaling molecule is determined by its ability to activate a specific receptor or pathway at a defined concentration, with minimal off-target effects. The following table summarizes quantitative data for c2DA and other major classes of bacterial signaling molecules, providing a basis for comparison.

Signaling Molecule ClassRepresentative Molecule(s)Target Receptor/PathwayTypical Effective ConcentrationOrganism Example(s)
DSF Family This compound (BDSF) RpfR (PAS-GGDEF-EAL domains) -> c-di-GMP turnoverMicromolar (µM) range[3]Burkholderia cenocepacia[5]
cis-11-methyl-2-dodecenoic acid (DSF)RpfC/RpfG two-component systemMicromolar (µM) rangeXanthomonas campestris[5]
cis-2-Decenoic acidUnknown; modulates biofilm dispersionNanomolar (nM) to Micromolar (µM) range[6]Pseudomonas aeruginosa[7]
Acyl-Homoserine Lactones (AHLs) 3-oxo-C12-HSL, C4-HSLLuxR-family transcriptional regulatorsNanomolar (nM) to Micromolar (µM) range[8]Pseudomonas aeruginosa, Vibrio fischeri
Autoinducer-2 (AI-2) Furanosyl borate diesterLuxP/LsrB periplasmic binding proteinsMicromolar (µM) rangeBroad-spectrum (Gram-negative & Gram-positive)[2]
Quinolone Signals Pseudomonas Quinolone Signal (PQS)PqsR (MvfR) transcriptional regulatorMicromolar (µM) rangePseudomonas aeruginosa[2]

Table 1: Comparative data for key bacterial signaling molecules.

Experimental Protocols

Evaluating the specificity of a signaling molecule like c2DA requires precise and reproducible experimental methods. A widely used approach is the development of a bacterial biosensor assay to determine the half-maximal effective concentration (EC₅₀).

Protocol: EC₅₀ Determination using a Bacterial Biosensor
  • Strain Construction:

    • Select a host bacterium that is responsive to the signaling molecule (e.g., Burkholderia cenocepacia for c2DA).

    • Create a mutant strain by deleting the gene responsible for the signal's biosynthesis (e.g., rpfFBc for c2DA).[5] This ensures the strain cannot produce the molecule endogenously.

    • Integrate a reporter gene cassette into the chromosome. The reporter (e.g., gfp for fluorescence, lacZ for colorimetric assay) should be placed under the control of a promoter known to be regulated by the signaling pathway of interest.

  • Growth and Preparation:

    • Culture the biosensor strain overnight in an appropriate liquid medium (e.g., LB broth) with selective antibiotics.

    • Subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) to ensure metabolic activity and responsiveness.

    • Prepare serial dilutions of the test signaling molecules (e.g., c2DA and its structural analogs) in a suitable solvent (e.g., DMSO) and then in the culture medium.

  • Biosensor Assay:

    • Dispense the mid-log phase biosensor culture into a 96-well microplate.

    • Add the prepared dilutions of the signaling molecules to the wells. Include a solvent-only control (negative control) and a known active concentration (positive control).

    • Incubate the microplate under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 4-8 hours) to allow for signal perception and reporter gene expression.

  • Data Acquisition and Analysis:

    • Measure the reporter output. For a GFP-based biosensor, measure fluorescence (e.g., Ex: 485 nm, Em: 520 nm). For a LacZ-based sensor, perform a β-galactosidase assay.

    • Simultaneously, measure the optical density at 600 nm (OD₆₀₀) to normalize the reporter signal for cell density.

    • Plot the normalized reporter signal against the logarithm of the signaling molecule concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the EC₅₀ value, which represents the concentration that elicits 50% of the maximal response. Comparing EC₅₀ values for different molecules on the same biosensor provides a quantitative measure of specificity.

Visualizing Signaling and Experimental Logic

Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following visualizations are rendered using Graphviz and adhere to the specified design constraints.

c2DA_Signaling_Pathway Fig 1. c2DA signaling pathway in Burkholderia cenocepacia. cluster_membrane Cell Membrane RpfR RpfR Receptor c_di_GMP c-di-GMP RpfR->c_di_GMP Activates EAL domain (Phosphodiesterase) c2DA This compound (BDSF) c2DA->RpfR Binds to PAS domain Biofilm Biofilm Formation Virulence c_di_GMP->Biofilm Promotes

Caption: c2DA binds the RpfR receptor, activating its phosphodiesterase domain to degrade c-di-GMP.

Experimental_Workflow Fig 2. Workflow for quantitative evaluation of signaling molecule specificity. cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Construct Biosensor Strain (ΔrpfF, P_target-gfp) C Incubate Biosensor with Signaling Molecules A->C B Prepare Serial Dilutions of Signaling Molecules B->C D Measure Fluorescence (Signal) & OD600 (Growth) C->D E Normalize Signal to Growth (Fluorescence / OD600) D->E F Plot Dose-Response Curve E->F G Calculate EC50 Value F->G

Caption: A logical workflow for determining the EC50 of a signaling molecule using a biosensor assay.

Conclusion

The evidence indicates that this compound is a highly influential signaling molecule with a specific receptor, RpfR, in organisms like Burkholderia cenocepacia.[5][9] However, its specificity is not absolute. The broader DSF family includes structurally similar molecules that regulate distinct pathways or can exhibit cross-reactivity.[10] Furthermore, c2DA's ability to influence other species underscores a complex signaling landscape where a single molecule can have varied effects depending on the biological context. For drug development professionals, this highlights both opportunities and challenges. While the c2DA signaling system is a promising target for anti-virulence therapies, the potential for off-target effects and interspecies cross-talk must be a primary consideration in the design and evaluation of specific inhibitors.

References

Interspecies Comparison of cis-2-Dodecenoic Acid Production and Response: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the production and physiological effects of the bacterial signaling molecule cis-2-Dodecenoic acid across different species, supported by experimental data and detailed methodologies.

This guide offers a comprehensive comparison of the production and response to this compound (C12:1), a fatty acid signaling molecule involved in inter- and intraspecies communication. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of key signaling pathways.

Interspecies Production of this compound and Structurally Similar Signals

The production of this compound, also known as Burkholderia diffusible signal factor (BDSF), is primarily documented in bacteria, particularly within the genus Burkholderia. Other bacteria, such as Pseudomonas aeruginosa, produce structurally similar molecules like cis-2-decenoic acid (cis-DA), which share functional characteristics. The biosynthesis of these molecules is intrinsically linked to fatty acid metabolism.

Producing OrganismSignaling MoleculeBiosynthesis Gene/EnzymeKey FunctionsReference
Burkholderia cenocepaciaThis compound (BDSF)rpfFBc (a bifunctional crotonase)Intraspecies quorum sensing, virulence, biofilm formation, motility[1][2]
Pseudomonas aeruginosacis-2-Decenoic acid (cis-DA)dspIBiofilm dispersion[3][4]
Xanthomonas campestriscis-11-Methyl-2-dodecenoic acid (DSF)rpfFVirulence, biofilm formation[1]

Interspecies Response to this compound and its Analogs

The influence of this compound and its analogs extends beyond the producing organism, affecting a range of bacteria and even fungi. These molecules can modulate virulence, biofilm formation, and antibiotic susceptibility in other species.

Bacterial Responses
Responding OrganismSignaling MoleculeConcentrationObserved EffectReference
Pseudomonas aeruginosaThis compound (BDSF)0.05 - 0.5 mMInhibition of biofilm formation (10.2% - 44% reduction)[5]
Pseudomonas aeruginosaThis compound (BDSF)0.25 mMReduction in the expression of lasR, pqsR, and rhlR (38%, 35%, and 48% respectively)[5]
Gram-positive & Gram-negative bacteria (e.g., E. coli, S. pyogenes, S. aureus)cis-2-Decenoic acid (cis-DA)Not specifiedInduction of biofilm dispersion[3][4]
Salmonella entericaDSF-family signals5 µM (of cis-2-hexadecenoic acid)Repression of the virulence transcriptional regulator hilA (>200-fold)[6]
Fungal Responses
Responding OrganismSignaling MoleculeConcentrationObserved EffectReference
Candida albicansThis compound (BDSF)30 µM~70% reduction in germ-tube formation[7]
Candida albicansThis compound (BDSF)300 µM~90% reduction in biofilm formation when added at 0h[7]
Candida albicansThis compound (BDSF)60 µMDownregulation of HWP1 (~90%) and ALS3 (70-80%) mRNA expression[7]
Fluconazole-resistant Candida albicansThis compound (BDSF)Not specifiedSynergistic effect with fluconazole by inhibiting efflux pump gene expression (CDR1, MDR1)[8]

Key Experimental Protocols

The following are outlines of common experimental procedures used to study the production and effects of this compound.

Quantification of Biofilm Formation (Microtiter Plate Assay)
  • Bacterial Culture Preparation: Grow bacterial strains overnight in a suitable liquid medium.

  • Inoculation: Dilute the overnight culture and add it to the wells of a microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) to allow for biofilm formation.

  • Washing: After incubation, remove the planktonic cells by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: Stain the adherent biofilm with a solution of crystal violet.

  • Destaining: Solubilize the crystal violet from the stained biofilm using a suitable solvent (e.g., ethanol or acetic acid).

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Gene Expression Analysis (Real-Time RT-PCR)
  • RNA Extraction: Isolate total RNA from bacterial or fungal cells grown under specific conditions (e.g., with or without this compound).

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the relative fold change in gene expression between different experimental conditions.

Signaling Pathways and Interactions

The signaling pathways initiated by this compound are complex and can involve intracellular second messengers and cross-talk with other signaling systems.

BDSF_Signaling cluster_B_cenocepacia Burkholderia cenocepacia cluster_P_aeruginosa Pseudomonas aeruginosa BDSF_synthase RpfF_Bc BDSF This compound (BDSF) BDSF_synthase->BDSF Biosynthesis RpfR RpfR Receptor BDSF->RpfR Binds to BDSF_external Exogenous BDSF c_di_GMP Cyclic di-GMP RpfR->c_di_GMP Decreases Virulence_Biofilm_B Virulence & Biofilm Formation c_di_GMP->Virulence_Biofilm_B Regulates QS_systems Quorum Sensing Systems (las, pqs, rhl) Virulence_Biofilm_P Virulence & Biofilm Formation QS_systems->Virulence_Biofilm_P Regulates T3SS Type III Secretion System T3SS->Virulence_Biofilm_P Contributes to BDSF_external->QS_systems Interferes with BDSF_external->T3SS Inhibits

Caption: BDSF signaling in B. cenocepacia and its effect on P. aeruginosa.

Concluding Remarks

The study of this compound and its analogs has revealed a fascinating layer of chemical communication within the microbial world. This molecule, produced by certain bacteria, has far-reaching effects on the behavior of other bacteria and fungi, influencing processes critical for pathogenesis and survival. For drug development professionals, the ability of these molecules to disrupt biofilms and resensitize resistant organisms to conventional antibiotics presents exciting new avenues for therapeutic intervention. Further research into the production and response to these signaling molecules in more complex biological systems, including plants and animals, is warranted to fully understand their ecological and potential biomedical significance.

References

Unlocking a New Therapeutic Avenue: Preclinical Validation of cis-2-Dodecenoic Acid in Targeting Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights cis-2-dodecenoic acid (BDSF), a bacterial signaling molecule, as a promising therapeutic target for combating chronic and drug-resistant infections. This guide provides an in-depth comparison with alternative anti-biofilm strategies, supported by experimental data from preclinical models, demonstrating its potential to disrupt bacterial communication and virulence.

Researchers, scientists, and drug development professionals are continually seeking novel approaches to address the growing threat of antibiotic resistance. One of the key bacterial defense mechanisms is the formation of biofilms—complex, structured communities of bacteria that are notoriously resistant to conventional antibiotics. A promising strategy to overcome this challenge is the targeting of bacterial communication systems, known as quorum sensing (QS), which regulate biofilm formation and the expression of virulence factors. This report focuses on the validation of this compound as a therapeutic target, offering a comparative look at its performance against other emerging anti-biofilm agents.

This compound, a diffusible signal factor produced by bacteria such as Burkholderia cenocepacia, has been shown to interfere with the QS systems of various pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1] This interference leads to a significant reduction in biofilm formation and the production of virulence factors, rendering the bacteria more susceptible to conventional antibiotic treatments.

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated the potent anti-biofilm activity of this compound and the closely related molecule, cis-2-decenoic acid (C2DA). These molecules have been shown to inhibit biofilm formation at nanomolar to micromolar concentrations and enhance the efficacy of antibiotics.[2][3]

For a comprehensive evaluation, this guide compares the efficacy of this compound with an alternative class of quorum sensing inhibitors that target the Pseudomonas quinolone signal regulator (PqsR), a key transcriptional regulator in P. aeruginosa.[4][5][6]

Therapeutic TargetCompound ClassOrganismKey Preclinical ModelEfficacy MetricFinding
BDSF/C2DA Signaling Fatty Acid AnalogsP. aeruginosa, B. cenocepacia, S. aureusIn vitro biofilm assay, Zebrafish infection modelBiofilm Inhibition, Reduction in Virulence Factors, Increased Antibiotic SusceptibilitySignificant reduction in biofilm formation at concentrations as low as 310 nM.[3] Combination with tobramycin enhances killing of biofilm cells.[7][8]
PqsR Quinolones, QuinazolinonesP. aeruginosaIn vitro QS reporter assays, Biofilm assaysIC50 for PqsR antagonism, Reduction in pyocyanin productionPotent PqsR antagonists identified with IC50 values in the sub-micromolar range (e.g., Compound 40 with IC50 of 0.25 µM).[9]
LasR/RhlR Furanones, Baicalin HydrateP. aeruginosa, B. cenocepaciaC. elegans and G. mellonella infection modelsIncreased host survival, Reduced bacterial loadCombination of baicalin hydrate with tobramycin significantly enhanced survival in invertebrate and mouse infection models.[10][11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for key preclinical assays are provided below.

In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the overnight culture 1:100 in fresh TSB.

  • Plate Inoculation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate at 37°C for 20-24 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the broth from the plate and wash each well three times with 200 µL of PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate three times with PBS. Invert the plate on a paper towel to dry.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a plate reader.[12][13][14]

Zebrafish Embryo Infection Model

This in vivo model is used to assess the virulence of pathogens and the efficacy of therapeutic agents.

Materials:

  • Wild-type zebrafish embryos (2-3 days post-fertilization)

  • Bacterial culture (e.g., P. aeruginosa)

  • 96-well plates

  • Microinjection apparatus or bath immersion setup

  • Stereomicroscope

Procedure:

  • Embryo Preparation: Collect and raise zebrafish embryos to the desired developmental stage.

  • Infection:

    • Microinjection: Inject a defined number of bacteria into the caudal vein or yolk sac of anesthetized embryos.

    • Bath Immersion (for injured embryos): Gently injure the tail fin of the embryos and place them in a 96-well plate containing a suspension of the pathogen.[15][16][17]

  • Treatment: Following infection, add the therapeutic compound (e.g., this compound) to the embryo medium at various concentrations.

  • Monitoring: Incubate the embryos at 28°C and monitor survival rates and bacterial burden over 48-72 hours.

  • Data Analysis: Analyze survival curves using the Kaplan-Meier method and determine the bacterial load by homogenizing embryos and plating serial dilutions.[15][16][17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis culture Overnight Bacterial Culture dilution 1:100 Dilution culture->dilution plate Inoculate 96-well Plate dilution->plate incubate Incubate 24h at 37°C plate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read Read Absorbance solubilize->read embryos Zebrafish Embryos infect Infect with Pathogen embryos->infect treat Treat with Compound infect->treat monitor Monitor Survival & Bacterial Load treat->monitor analyze Analyze Data monitor->analyze

Caption: Preclinical experimental workflow for in vitro and in vivo validation.

bdsf_signaling BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR Binds to c_di_GMP c-di-GMP RpfR->c_di_GMP Decreases Virulence Virulence Gene Expression c_di_GMP->Virulence Regulates Biofilm Biofilm Formation c_di_GMP->Biofilm Regulates

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

pa_qs_pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasI LasI HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 Synthesizes LasR LasR RhlR RhlR LasR->RhlR PqsR PqsR LasR->PqsR HSL_3O_C12->LasR Activates RhlI RhlI HSL_C4 C4-HSL RhlI->HSL_C4 Synthesizes Virulence Virulence & Biofilm RhlR->Virulence HSL_C4->RhlR Activates PqsA_D PqsA-D PQS PQS PqsA_D->PQS Synthesizes PqsR->RhlR PqsR->Virulence PQS->PqsR Activates BDSF This compound BDSF->LasR Inhibits BDSF->RhlR Inhibits BDSF->PqsR Inhibits

Caption: Interference of BDSF with the P. aeruginosa quorum sensing network.

Conclusion

The preclinical data strongly support the validation of this compound as a therapeutic target for the development of novel anti-biofilm agents. Its ability to disrupt bacterial quorum sensing and enhance the efficacy of existing antibiotics presents a compelling case for its further development. The comparative analysis with other quorum sensing inhibitors underscores the potential of this class of molecules to address the urgent need for new strategies to combat antibiotic-resistant infections. Continued research and clinical evaluation are warranted to translate these promising preclinical findings into effective therapies for patients.

References

Safety Operating Guide

Proper Disposal of cis-2-Dodecenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of cis-2-Dodecenoic acid, a fatty acid signal molecule implicated in interspecies and interkingdom communication.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Safety and Hazard Information

This compound presents several hazards that must be managed through appropriate personal protective equipment (PPE) and handling procedures. It is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects.[2] Some sources also indicate it may cause skin irritation.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₂[1][2]
Molecular Weight198.30 g/mol [2]
GHS Hazard StatementsH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects[2]
GHS Precautionary StatementsP273, P280, P305 + P351 + P338
Storage Class10 - Combustible liquids

Experimental Protocol: Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Neutralization may be a viable option for aqueous solutions of the acid, provided it is not mixed with other hazardous materials, but this should only be performed by trained personnel in a controlled environment and in accordance with institutional and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles are mandatory. A face shield is recommended for additional protection.[4]

  • Hand Protection: Wear chemical-resistant gloves.

  • Body Protection: A lab coat or apron should be worn.

Step 2: Waste Collection

  • Containment: Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled chemical waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Step 3: Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.

Alternate Procedure: Neutralization (for dilute aqueous solutions only)

This procedure should only be performed if permitted by your institution and local regulations, and only for aqueous solutions of this compound that are not contaminated with other hazardous substances.

  • Preparation: Work in a chemical fume hood behind a safety shield.[4] Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large beaker. Place the beaker in an ice bath to manage any heat generated during neutralization.[4]

  • Neutralization: Slowly and with constant stirring, add the dilute this compound solution to the basic solution.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the acid until the pH is between 5.5 and 9.0.[4]

  • Final Disposal: Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution).[4] Consult your local regulations and institutional guidelines to confirm if this is permissible.

Logical Workflow for Disposal Decision

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Steps start Start: Have cis-2-Dodecenoic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_mixed Is the waste mixed with other hazardous chemicals? ppe->is_mixed hazardous_waste Collect in a labeled Hazardous Waste Container is_mixed->hazardous_waste Yes neutralize Consider Neutralization (if permissible and only aqueous) is_mixed->neutralize No contact_ehs Contact EHS for Pickup hazardous_waste->contact_ehs drain_disposal Neutralize to pH 5.5-9.0 and Drain Dispose (if allowed) neutralize->drain_disposal end End of Process contact_ehs->end drain_disposal->end

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.